Product packaging for 7-Hydroxycadalene(Cat. No.:CAS No. 2102-75-2)

7-Hydroxycadalene

Cat. No.: B162038
CAS No.: 2102-75-2
M. Wt: 214.30 g/mol
InChI Key: RIWNMJBJRPCUBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Hydroxycadalene is a sesquiterpenoid.
This compound has been reported in Platycarya strobilacea, Bombax ceiba, and other organisms with data available.
from Thespesia populnea (Malvaceae);  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O B162038 7-Hydroxycadalene CAS No. 2102-75-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,8-dimethyl-5-propan-2-ylnaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O/c1-9(2)12-6-5-10(3)13-8-15(16)11(4)7-14(12)13/h5-9,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWNMJBJRPCUBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=CC2=C(C=C1)C(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345931
Record name 7-Hydroxycadalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2102-75-2
Record name 7-Hydroxycadalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2102-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxycadalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Hydroxycadalene: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources and isolation procedures for 7-hydroxycadalene, a sesquiterpenoid of interest for its potential biological activities. The information is compiled from peer-reviewed scientific literature to assist researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources

This compound has been identified as a natural constituent of the plant species Heterotheca inuloides, commonly known as Mexican arnica. This plant is the primary documented source for the isolation of this compound. Specifically, the inflorescences (flower heads) of H. inuloides have been shown to contain this compound and related cadinane-type sesquiterpenoids.

Isolation Methodologies

The isolation of this compound from Heterotheca inuloides typically involves solvent extraction followed by chromatographic purification. The following sections detail the experimental protocols derived from published research.

Plant Material and Extraction

The initial step involves the extraction of the dried and ground plant material with a non-polar solvent to selectively extract sesquiterpenoids and other lipophilic compounds.

Experimental Protocol: Maceration Extraction [1]

  • Plant Material: Air-dried and ground inflorescences of Heterotheca inuloides (1500 g) are used as the starting material.

  • Solvent: Hexane (20 L) is used as the extraction solvent.

  • Procedure: The ground plant material is subjected to maceration with hexane at room temperature (approximately 22°C). This process is repeated three times, with each maceration lasting for three days.

  • Solvent Removal: The solvent from the combined hexane extracts is evaporated under vacuum.

  • Yield: This process yields approximately 25 g of a crude hexane extract, corresponding to a yield of 1.67% from the dried plant material.

Chromatographic Purification

The crude hexane extract, containing a mixture of compounds, is then subjected to chromatographic techniques to isolate this compound.

Experimental Protocol: Vacuum Liquid Chromatography (VLC) and Silica Gel Column Chromatography

  • Initial Fractionation: The crude hexane extract is first fractionated using Vacuum Liquid Chromatography (VLC) on silica gel, with a gradient of hexanes-ethyl acetate (EtOAc).

  • Rechromatography: A specific fraction from the VLC, eluted with hexanes-EtOAc (9.5:0.5), is further purified by rechromatography on a silica gel column.

  • Final Isolation: The final purification is achieved through column chromatography on silica gel, eluting with a hexanes-EtOAc (8:2) solvent system. This step yields pure this compound.

Quantitative Data

The following table summarizes the quantitative data related to the isolation of this compound from Heterotheca inuloides.

ParameterValueReference
Extraction Yield (Hexane Extract) 1.67%[1]
Isolated this compound Yield 520 mg (from an unspecified amount of a VLC fraction)
Melting Point 117–118 °C
Rf Value 0.43 (hexanes–EtOAc, 8:2)

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound.

Isolation_Workflow Plant_Material Dried & Ground Inflorescences of Heterotheca inuloides Extraction Maceration with Hexane (3x, 3 days each) Plant_Material->Extraction Evaporation Vacuum Evaporation Extraction->Evaporation Crude_Extract Crude Hexane Extract Evaporation->Crude_Extract VLC Vacuum Liquid Chromatography (Silica Gel, Hexanes-EtOAc gradient) Crude_Extract->VLC VLC_Fraction Hexanes-EtOAc (9.5:0.5) Fraction VLC->VLC_Fraction Column_Chromatography Silica Gel Column Chromatography (Hexanes-EtOAc, 8:2) VLC_Fraction->Column_Chromatography Pure_Compound Pure this compound Column_Chromatography->Pure_Compound

Caption: Experimental workflow for the isolation of this compound.

Logical_Relationship cluster_source Natural Source cluster_process Isolation Process cluster_product Isolated Compound Heterotheca inuloides Heterotheca inuloides Extraction Solvent Extraction (Hexane) Heterotheca inuloides->Extraction Purification Chromatography (Silica Gel) Extraction->Purification This compound This compound Purification->this compound

Caption: Logical relationship between the natural source, isolation process, and the final product.

References

7-Hydroxycadalene: A Comprehensive Physicochemical Profile for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-Hydroxycadalene, a naturally occurring sesquiterpenoid, has garnered interest within the scientific community for its potential therapeutic applications. As a member of the cadinane group of sesquiterpenes, its unique chemical structure serves as a scaffold for potential drug development. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, offering valuable data and methodologies for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical data for this compound are summarized below.

Table 1: Core Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₅H₁₈O[1]
Molecular Weight 214.30 g/mol [1]
IUPAC Name 3,8-dimethyl-5-propan-2-ylnaphthalen-2-ol[1]
Melting Point Not experimentally determined.
Boiling Point Not experimentally determined.
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.
pKa Not experimentally determined.
Kovats Retention Index 1986 (Semi-standard non-polar)[1]

Experimental Protocols

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology:

  • Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube, which is then sealed at one end[2].

  • Apparatus: A calibrated melting point apparatus, such as a Thiele tube or a digital melting point device, is used[3][4].

  • Procedure: The capillary tube containing the sample is placed in the heating block of the apparatus. The temperature is gradually increased at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point[3].

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range[5]. A narrow melting range is indicative of a pure compound.

Determination of Boiling Point

For liquid compounds, the boiling point is a key physical constant.

Methodology:

  • Sample Preparation: A small volume of liquid this compound is placed in a small test tube or fusion tube[6]. A capillary tube, sealed at one end, is inverted and placed into the liquid[7].

  • Apparatus: The test tube is attached to a thermometer and heated in a Thiele tube or a similar heating bath containing an inert liquid like mineral oil[6][8].

  • Procedure: The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued.

  • Observation: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point[8].

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a phenolic compound like this compound, this value is crucial for understanding its ionization state at physiological pH.

Methodology (Spectrophotometric Titration):

  • Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system, often a mixture of an organic solvent and water to ensure solubility[9].

  • Apparatus: A UV-Vis spectrophotometer and a calibrated pH meter are required[9].

  • Procedure: The absorbance spectrum of the solution is recorded at various pH values. The pH of the solution is adjusted by the incremental addition of a strong acid or base[9].

  • Data Analysis: The pKa value is determined by plotting the change in absorbance at a specific wavelength against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound[10][11].

Potential Signaling Pathway

While direct studies on the signaling pathways of this compound are limited, research on the closely related compound, 7-hydroxy-3,4-dihydrocadalene, provides valuable insights. Studies suggest that its cytotoxic effects on cancer cells are mediated through the induction of oxidative stress and apoptosis. This pathway likely involves the activation of key executioner caspases.

Signaling_Pathway 7-Hydroxy-3,4-dihydrocadalene 7-Hydroxy-3,4-dihydrocadalene ROS_Production Increased ROS Production 7-Hydroxy-3,4-dihydrocadalene->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Caspase9 Caspase-9 Activation Oxidative_Stress->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for the cytotoxic effects of a this compound analog.

General Biosynthetic Origin

As a sesquiterpenoid, this compound originates from the mevalonate pathway, a fundamental metabolic pathway for the synthesis of isoprenoids. The biosynthesis of the cadinane skeleton is a complex process involving multiple enzymatic steps.

Biosynthesis_Workflow Acetyl_CoA Acetyl-CoA Mevalonate_Pathway Mevalonate Pathway Acetyl_CoA->Mevalonate_Pathway IPP_DMAPP IPP & DMAPP Mevalonate_Pathway->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP Sesquiterpene_Synthase Sesquiterpene Synthase FPP->Sesquiterpene_Synthase Cadinane_Carbocation Cadinane Carbocation Sesquiterpene_Synthase->Cadinane_Carbocation Hydroxylation_Aromatization Hydroxylation & Aromatization Cadinane_Carbocation->Hydroxylation_Aromatization 7_Hydroxycadalene This compound Hydroxylation_Aromatization->7_Hydroxycadalene

Caption: Simplified workflow of the general biosynthetic origin of this compound.

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While there are gaps in the experimentally determined data, the provided methodologies offer a clear path for future research. The insights into the potential signaling pathway and biosynthetic origin of this class of compounds further highlight its relevance in the field of drug discovery. Continued investigation into this compound and its analogs is warranted to fully elucidate their therapeutic potential.

References

An In-Depth Technical Guide to 7-Hydroxycadalene: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxycadalene, a naturally occurring sesquiterpenoid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of this compound. It delves into detailed experimental protocols for its isolation and synthesis, and presents a thorough examination of its cytotoxic, anti-inflammatory, and antimicrobial properties. Furthermore, this document elucidates the potential mechanisms of action, including the modulation of key signaling pathways, and presents quantitative data in structured tables for comparative analysis. Visual diagrams generated using Graphviz are provided to illustrate complex biological processes and experimental workflows, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a bicyclic sesquiterpenoid characterized by a cadalane skeleton. First identified as a natural product, it has since been isolated from various plant species, including those from the Ulmus (elm) and Heterotheca genera. The presence of a hydroxyl group on the aromatic ring of the cadalene structure is crucial for its biological activities, which include promising cytotoxic effects against cancer cell lines, as well as anti-inflammatory and antimicrobial properties. This guide aims to consolidate the current knowledge on this compound, providing a detailed technical resource for its further investigation and potential therapeutic applications.

Discovery and History

The initial discovery of cadalene-type sesquiterpenes dates back to early phytochemical investigations of essential oils from various woods. While the exact timeline for the first isolation of this compound is not extensively documented in readily available literature, its presence was confirmed in studies of elm tree heartwood. Notably, its cytotoxic effects, along with those of the related compound 7-hydroxy-3,4-dihydrocadalene, were reported in a 1996 study by Kubo et al., which marked a significant point in the exploration of its therapeutic potential.[1][2] Subsequent research has focused on its isolation from various natural sources and the evaluation of its biological activities.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₁₅H₁₈OPubChem
Molecular Weight 214.30 g/mol PubChem
IUPAC Name 3,8-dimethyl-5-propan-2-ylnaphthalen-2-olPubChem
CAS Number 2102-75-2PubChem
XLogP3 4.7PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 1PubChem
Topological Polar Surface Area 20.2 ŲPubChem
Heavy Atom Count 16PubChem
Complexity 236PubChem

Experimental Protocols

Isolation from Natural Sources

General Workflow for Isolation:

G plant_material Plant Material (e.g., Heterotheca inuloides) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction partitioning Solvent-Solvent Partitioning extraction->partitioning chromatography Column Chromatography (Silica Gel) partitioning->chromatography hplc Preparative HPLC chromatography->hplc isolated_compound Isolated This compound hplc->isolated_compound

Figure 1. General workflow for the isolation of this compound.

Methodology:

  • Plant Material Collection and Preparation: The relevant plant parts (e.g., aerial parts of Heterotheca inuloides) are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol, typically using maceration or Soxhlet extraction.

  • Solvent-Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. This compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.

  • Column Chromatography: The enriched fraction is subjected to column chromatography over a stationary phase like silica gel. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is used to separate the different components.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Synthesis

Detailed, step-by-step protocols for the total synthesis of this compound are not extensively described in the provided search results. However, synthetic strategies for related sesquiterpenoids often involve multi-step processes starting from commercially available precursors. A general synthetic approach could involve the construction of the naphthalene core followed by the introduction of the isopropyl, methyl, and hydroxyl groups at the appropriate positions. The synthesis of related compounds like (±)-7-hydroxylycopodine has been achieved in multiple steps, highlighting the complexity of such synthetic routes.[3][4]

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, although much of the detailed research has been conducted on its close analog, 7-hydroxy-3,4-dihydrocadalene. The available data suggests that the aromatic nature of this compound also contributes to its bioactivity.

Cytotoxic Activity

This compound has been reported to exhibit cytotoxic effects against various cancer cell lines.[2] The primary mechanism of its cytotoxic action, as elucidated for its dihydro-derivative, appears to involve the induction of oxidative stress, leading to apoptosis.[1][2]

Cell LineCompoundIC₅₀ (µM)Exposure Time (h)Reference
MCF-7 (Breast Cancer)7-hydroxy-3,4-dihydrocadalene55.2448[2]
MCF-7 (Breast Cancer)7-hydroxy-3,4-dihydrocadalene52.8372[2]

Note: Specific IC₅₀ values for this compound were not available in the provided search results. The data for its dihydro-derivative is presented for comparative purposes.

Experimental Protocol for Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is an area of active research. While specific quantitative data for this compound is limited, related compounds have been shown to modulate inflammatory pathways. The proposed mechanism involves the inhibition of pro-inflammatory mediators.

Potential Anti-inflammatory Mechanisms:

  • Inhibition of Pro-inflammatory Cytokines: Potential to reduce the production of cytokines like TNF-α, IL-1β, and IL-6.

  • Modulation of NF-κB Pathway: May inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.

  • Inhibition of MAPK Pathway: Potential to interfere with the MAPK signaling cascade, which is also involved in the inflammatory response.

Antimicrobial Activity

This compound has been mentioned to possess antimicrobial properties.[2] However, specific Minimum Inhibitory Concentration (MIC) values against a broad range of bacterial and fungal strains are not well-documented in the available literature.

Experimental Protocol for Antimicrobial Activity (Broth Microdilution Method):

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The compound is serially diluted in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms of this compound are still under investigation. However, based on studies of its dihydro-derivative, a plausible mechanism for its cytotoxic effects involves the induction of apoptosis through oxidative stress.

Proposed Signaling Pathway for Cytotoxicity:

G Hydroxycadalene This compound ROS Increased ROS Production Hydroxycadalene->ROS Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Hydroxycadalene->Bcl2 OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2. Proposed apoptotic signaling pathway of this compound.

Explanation of the Pathway:

  • Induction of Reactive Oxygen Species (ROS): this compound is proposed to increase the intracellular levels of ROS, leading to oxidative stress.[1][2]

  • Mitochondrial Dysfunction: Oxidative stress can lead to mitochondrial damage and dysfunction.[1]

  • Modulation of Apoptotic Proteins: The compound may downregulate anti-apoptotic proteins like Bcl-2 and activate pro-apoptotic caspases.[1]

  • Caspase Cascade Activation: This leads to the activation of the caspase cascade, starting with initiator caspases like caspase-9, which in turn activate executioner caspases like caspase-3.[1]

  • Apoptosis: The activation of executioner caspases ultimately leads to programmed cell death or apoptosis.[1]

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic potential and potential anti-inflammatory and antimicrobial activities. While research on its close analog, 7-hydroxy-3,4-dihydrocadalene, has provided valuable insights into its mechanisms of action, further studies focused specifically on this compound are warranted. Future research should aim to:

  • Elucidate the detailed history of its discovery and first isolation.

  • Develop and publish detailed, reproducible protocols for its chemical synthesis.

  • Conduct comprehensive in vitro and in vivo studies to establish its efficacy and safety profile for various therapeutic applications.

  • Determine specific quantitative data (e.g., IC₅₀ and MIC values) for its biological activities against a wider range of targets.

  • Investigate its precise molecular mechanisms of action and its effects on various signaling pathways in different disease models.

The information compiled in this technical guide serves as a foundational resource to stimulate and guide future research, ultimately unlocking the full therapeutic potential of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-hydroxycadalene and its related cadinane-type sesquiterpenoids, focusing on their promising biological activities and potential for drug development. Sesquiterpenoids, a diverse class of natural products, have garnered significant attention for their therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective effects. This document consolidates current research on this compound and its analogs, presenting quantitative data on their bioactivities, detailed experimental protocols for their evaluation, and insights into their mechanisms of action through signaling pathway analysis. The information is structured to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug discovery.

Introduction

Sesquiterpenoids are a class of C15 terpenoids derived from the assembly of three isoprene units. They are widely distributed in the plant kingdom and are known to exhibit a broad spectrum of biological activities.[1] Among these, the cadinane-type sesquiterpenoids, characterized by a bicyclic carbon skeleton, have emerged as a particularly interesting group for pharmacological investigation. This compound, a naturally occurring sesquiterpenoid found in various plants, and its derivatives have demonstrated significant potential in several therapeutic areas.[2] This guide will delve into the core aspects of this compound and related compounds, providing a technical foundation for further research and development.

Biological Activities and Quantitative Data

The therapeutic potential of this compound and its analogs stems from their diverse biological activities. The following sections summarize the key findings and present quantitative data in structured tables for comparative analysis.

Anticancer Activity

A significant body of research has focused on the cytotoxic effects of cadinane-type sesquiterpenoids against various cancer cell lines. Notably, 7-hydroxy-3,4-dihydrocadalene, a close derivative of this compound, has shown promising activity against breast cancer cells.

Table 1: Cytotoxic Activity of 7-Hydroxy-3,4-dihydrocadalene against MCF-7 Breast Cancer Cells [3][4]

CompoundCell LineIncubation TimeIC50 (µM)
7-Hydroxy-3,4-dihydrocadaleneMCF-748 hours55.24
7-Hydroxy-3,4-dihydrocadaleneMCF-772 hours52.83

Other cadinane sesquiterpenoids isolated from various natural sources have also demonstrated potent cytotoxic effects against a range of cancer cell lines.

Table 2: Cytotoxic Activity of Other Cadinane Sesquiterpenoids [5][6]

CompoundCell LineIC50 (µM)Source
Compound 1bHepG23.5 - 6.8Hibiscus tiliaceus
Compound 2bHepG23.5 - 6.8Hibiscus tiliaceus
Compound 4HepG23.5 - 6.8Hibiscus tiliaceus
Compound 6HepG23.5 - 6.8Hibiscus tiliaceus
Compound 8HepG23.5 - 6.8Hibiscus tiliaceus
Compound 1bHuh73.5 - 6.8Hibiscus tiliaceus
Compound 2bHuh73.5 - 6.8Hibiscus tiliaceus
Compound 4Huh73.5 - 6.8Hibiscus tiliaceus
Compound 6Huh73.5 - 6.8Hibiscus tiliaceus
Compound 8Huh73.5 - 6.8Hibiscus tiliaceus
Anti-inflammatory Activity

Sesquiterpenoids are known to possess anti-inflammatory properties, and cadinane derivatives are no exception. While specific IC50 values for this compound are not widely reported, studies on related compounds and the broader class of sesquiterpenoids indicate their potential to inhibit inflammatory pathways. For instance, various sesquiterpenoids have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, a key indicator of anti-inflammatory activity.[7]

Table 3: Anti-inflammatory Activity of a Diterpenoid from Mikania micrantha [7]

CompoundAssayCell LineIC50 (µM)
Compound 18 (Abietane diterpenoid)NO Production InhibitionRAW 264.711.04
Quercetin (Positive Control)NO Production InhibitionRAW 264.711.15
Neuroprotective Effects

Emerging research suggests that sesquiterpenoids, including those with a cadinane skeleton, may offer neuroprotective benefits. Studies have shown that certain sesquiterpenoids can protect neuronal cells from damage induced by neurotoxins.[2][3] For example, a sesquiterpenoid from Chloranthus anhuiensis exhibited potent neuroprotective activity against glutamate-induced apoptosis in PC12 cells.[2]

Table 4: Neuroprotective Activity of a Sesquiterpenoid from Chloranthus anhuiensis [2]

CompoundAssayCell LineEC50 (µM)
Compound 26Glutamate-induced apoptosisPC123.3 ± 0.9

Mechanism of Action and Signaling Pathways

The biological effects of this compound and related sesquiterpenoids are mediated through their interaction with various cellular signaling pathways.

Induction of Apoptosis via Oxidative Stress

One of the primary mechanisms underlying the anticancer activity of 7-hydroxy-3,4-dihydrocadalene is the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[1][4] This process involves a cascade of events including increased intracellular ROS levels, lipid peroxidation, and the activation of caspases.[1][4]

cluster_extracellular Extracellular cluster_intracellular Intracellular 7-Hydroxy-3,4-dihydrocadalene 7-Hydroxy-3,4-dihydrocadalene ROS ROS 7-Hydroxy-3,4-dihydrocadalene->ROS Induces Bcl2 Bcl-2 7-Hydroxy-3,4-dihydrocadalene->Bcl2 Inhibits Mitochondria Mitochondria ROS->Mitochondria Damages Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Fig. 1: Oxidative stress-induced apoptosis by 7-hydroxy-3,4-dihydrocadalene.
Modulation of PI3K/Akt and MAPK Signaling Pathways

While direct evidence for this compound is still emerging, related sesquiterpenoids have been shown to modulate key signaling pathways involved in cell survival, proliferation, and inflammation, such as the PI3K/Akt and MAPK pathways.[8][9][10] The PI3K/Akt pathway is a crucial regulator of cell survival, and its inhibition can lead to apoptosis.[8][9] The MAPK pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation and cancer.[10]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K MAPK_cascade MAPK Cascade Receptor->MAPK_cascade Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival MAPK_cascade->Proliferation Inflammation Inflammation MAPK_cascade->Inflammation Sesquiterpenoids Cadinane Sesquiterpenoids Sesquiterpenoids->PI3K Inhibit Sesquiterpenoids->MAPK_cascade Inhibit

Fig. 2: Potential modulation of PI3K/Akt and MAPK pathways by cadinane sesquiterpenoids.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of the biological activities of this compound and related compounds.

Cell Viability Assay (MTT Assay)[3]

This protocol is used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 7-hydroxy-3,4-dihydrocadalene) and incubate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

A Seed Cells in 96-well plate B Treat with Compound A->B C Add MTT Reagent B->C D Incubate (4h, 37°C) C->D E Solubilize Formazan (DMSO) D->E F Read Absorbance (570 nm) E->F G Calculate IC50 F->G

Fig. 3: Workflow for the MTT cell viability assay.
Intracellular ROS Detection (DCFH-DA Assay)[3]

This protocol measures the generation of intracellular reactive oxygen species.

  • Cell Treatment: Treat MCF-7 cells with the test compound at its IC50 and half-IC50 concentrations for 48 hours. A positive control (e.g., 1.0 mM H₂O₂) should be included.

  • DCFH-DA Staining: Replace the culture medium with a solution containing 20 µM DCFH-DA and incubate in the dark for 30 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorescence reader with excitation and emission wavelengths of 480 nm and 530 nm, respectively.

  • Data Analysis: Compare the fluorescence intensity of treated cells to that of the untreated control to determine the increase in ROS levels.

Caspase Activity Assay[4][11]

This assay quantifies the activity of key apoptosis-executing enzymes, caspase-3 and caspase-9.

  • Cell Lysis: After treatment with the test compound, lyse the cells to release intracellular contents.

  • Substrate Addition: Add a fluorogenic substrate specific for either caspase-3 (Ac-DEVD-AMC) or caspase-9 to the cell lysate.

  • Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.

  • Fluorescence Measurement: Measure the fluorescence generated from the cleaved substrate using a fluorometer.

  • Data Analysis: Quantify the increase in caspase activity relative to the untreated control.

Western Blot Analysis for Apoptotic Proteins[4][11]

This technique is used to detect changes in the expression levels of proteins involved in apoptosis, such as Bcl-2 and cleaved caspase-3.

  • Protein Extraction: Extract total protein from treated and untreated cells.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-cleaved caspase-3) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Biosynthesis and Chemical Synthesis

Biosynthesis

Cadinane-type sesquiterpenoids are biosynthesized in plants from farnesyl pyrophosphate (FPP) through a series of enzymatic reactions involving sesquiterpene synthases. The formation of the characteristic bicyclic cadinane skeleton is a key step in this pathway.

Chemical Synthesis

Conclusion and Future Directions

This compound and its related cadinane sesquiterpenoids represent a promising class of natural products with significant potential for the development of new therapeutic agents. Their demonstrated anticancer, and potential anti-inflammatory and neuroprotective activities, warrant further investigation. The elucidation of their mechanisms of action, particularly the modulation of key signaling pathways, provides a strong rationale for their continued exploration in drug discovery programs.

Future research should focus on:

  • Conducting a broader screening of this compound and a wider range of its derivatives to establish a more comprehensive structure-activity relationship.

  • Performing in-depth mechanistic studies to fully characterize the signaling pathways modulated by these compounds.

  • Evaluating the in vivo efficacy and safety of the most promising candidates in relevant animal models.

  • Developing efficient and scalable synthetic routes to facilitate the production of these compounds and their analogs for further preclinical and clinical development.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately aiming to translate the therapeutic potential of this compound and related sesquiterpenoids into novel clinical applications.

References

Spectroscopic and Mechanistic Insights into 7-Hydroxycadalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the natural sesquiterpenoid 7-Hydroxycadalene. It includes a summary of its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data. Additionally, this guide details generalized experimental protocols for acquiring such data and presents a putative signaling pathway associated with the cytotoxic effects of a closely related cadalene derivative, offering valuable insights for drug discovery and development.

Spectroscopic Data of this compound

The following sections summarize the key spectroscopic data for this compound, presented in a clear and structured format for easy reference and comparison.

Mass Spectrometry (MS)

Mass spectrometry data for this compound reveals a molecular weight of 214.30 g/mol .[1] The fragmentation pattern observed in Gas Chromatography-Mass Spectrometry (GC-MS) provides characteristic ions that are crucial for its identification.

PropertyValueReference
Molecular FormulaC₁₅H₁₈O[1]
Molecular Weight214.30 g/mol [1]
Major Fragment Ions (m/z)214 (M+), 199, 184[1]

Table 1: Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusInstrumentNotes
¹H NMRVarian CFT-20Data available through SpectraBase.
¹³C NMR-Data available through SpectraBase.[1]

Table 2: NMR Spectroscopic Information for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to O-H, C-H, and aromatic C=C stretching and bending vibrations.

TechniqueSample PreparationNotes
FTIRKBr WaferData available through John Wiley & Sons.[1]

Table 3: Infrared Spectroscopy Information for this compound.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques used to characterize this compound and other sesquiterpenoids.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like sesquiterpenes.

  • Sample Preparation: A dilute solution of this compound in a suitable volatile solvent (e.g., hexane, ethyl acetate) is prepared.

  • Chromatographic Separation:

    • Injector: The sample is injected into a heated injector (typically 250-280°C) in splitless mode to maximize the transfer of analytes to the column.[2]

    • Column: A non-polar capillary column, such as a 5% phenylmethyl siloxane (HP-5) column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[3]

    • Oven Program: A temperature gradient is employed to separate the components. A typical program starts at a lower temperature (e.g., 60-85°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240-280°C) at a controlled rate (e.g., 3-10°C/min).[2][3]

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[2]

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI) ionization at 70 eV is standard for creating fragment ions.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer scans a mass range (e.g., m/z 40-450) to detect the molecular ion and fragment ions.[4]

    • Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST, Wiley) for compound identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds.

  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard.

  • Data Acquisition:

    • Spectrometer: Data is acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

    • ¹H NMR: A standard pulse-acquire sequence is used. Key parameters include the number of scans, acquisition time, and relaxation delay.

    • ¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom.

    • 2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon connectivities.[5]

  • Data Processing and Analysis: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard. The resulting spectra are analyzed to determine chemical shifts, coupling constants, and integration values, which are then used to deduce the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation:

    • KBr Pellet: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.[1]

    • Attenuated Total Reflectance (ATR): The sample is placed directly onto an ATR crystal (e.g., diamond or germanium). This technique requires minimal sample preparation.[6]

  • Data Acquisition:

    • Spectrometer: An FTIR spectrometer is used to scan the mid-infrared region (typically 4000-400 cm⁻¹).[7]

    • Background Scan: A background spectrum of the empty sample holder or clean ATR crystal is recorded first.

    • Sample Scan: The sample is then scanned, and the background is automatically subtracted.

  • Data Analysis: The resulting infrared spectrum shows absorption bands at specific wavenumbers, which correspond to the vibrational frequencies of the functional groups in the molecule. These are compared with standard correlation tables to identify the functional groups.

Putative Signaling Pathway

While the specific signaling pathway for this compound is not extensively documented, studies on the closely related compound, 7-hydroxy-3,4-dihydrocadalene, have elucidated a cytotoxic mechanism involving the induction of apoptosis in cancer cells.[8][9][10] This pathway is likely to be highly relevant for this compound due to their structural similarity.

The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress. This, in turn, triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and the executioner caspase-3, and a decrease in the anti-apoptotic protein Bcl-2.

Below is a diagram illustrating this proposed apoptotic signaling pathway.

Apoptotic_Pathway_of_7-Hydroxycadalene_Derivative Proposed Apoptotic Pathway of this compound Derivative cluster_extracellular Extracellular cluster_intracellular Intracellular 7_Hydroxycadalene This compound Derivative ROS Reactive Oxygen Species (ROS) Production 7_Hydroxycadalene->ROS induces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrion Mitochondrion Oxidative_Stress->Mitochondrion damages Bcl2 Bcl-2 (Anti-apoptotic) Oxidative_Stress->Bcl2 inhibits Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway for a this compound derivative.

References

The Natural Abundance and Analysis of 7-Hydroxycadalene in Heterotheca inuloides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterotheca inuloides, commonly known as Mexican arnica, is a medicinal plant traditionally used for its anti-inflammatory and analgesic properties.[1][2] Scientific investigations into its chemical constituents have revealed a rich profile of bioactive compounds, among which the sesquiterpenoid 7-Hydroxycadalene has garnered significant interest. This technical guide provides an in-depth overview of the natural abundance of this compound in Heterotheca inuloides, detailed experimental protocols for its analysis, and insights into its biological activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Abundance of this compound

The concentration of this compound in Heterotheca inuloides can vary depending on factors such as plant age and harvesting conditions. A study by Maldonado-López et al. (2025) provides quantitative data on the accumulation of this and other sesquiterpenes. The aerial parts of the plant are a known source of this compound.[3][4][5]

Quantitative Data Summary

The following tables summarize the reported concentrations of this compound in the aerial parts of Heterotheca inuloides under different experimental conditions. The data is presented as mean ± standard error.

Table 1: Effect of Plant Age on this compound Concentration in H. inuloides with No Previous Harvests [3]

Plant Age (months)This compound (mg/g of dry weight)
40.282 ± 0.05
80.943 ± 0.17

Table 2: Effect of Plant Age on this compound Concentration in H. inuloides with One Previous Harvest [3]

Plant Age (months)This compound (mg/g of dry weight)
40.418 ± 0.09
80.315 ± 0.06

Experimental Protocols

The isolation and quantification of this compound from Heterotheca inuloides involve a series of steps including extraction, fractionation, and chromatographic analysis.

Extraction of Sesquiterpenes

A common method for extracting sesquiterpenes from the aerial parts of Heterotheca inuloides involves the use of organic solvents.

  • Plant Material Preparation: Dried and powdered aerial parts (leaves and stems) of Heterotheca inuloides are used for extraction.[5]

  • Solvent Extraction: Acetone is frequently used as the extraction solvent.[6] Other solvents like hexane, dichloromethane, ethyl acetate, and methanol have also been employed to obtain extracts with varying polarities.[1]

  • Procedure:

    • Macerate the powdered plant material with the chosen solvent at room temperature for a specified period.

    • Filter the mixture to separate the extract from the solid plant residue.

    • Concentrate the filtrate under reduced pressure to obtain the crude extract.

Isolation and Purification

Bio-guided fractionation is often employed to isolate the active compounds from the crude extract.

  • Fractionation: The crude extract is subjected to column chromatography using silica gel and eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions with different polarities.

  • Purification: The fractions showing the desired activity or containing the target compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.[1][4]

  • Sample Preparation: The isolated compound or the enriched fraction is derivatized if necessary and dissolved in a suitable solvent for GC-MS analysis.

  • GC-MS Conditions:

    • Gas Chromatograph: Equipped with a capillary column suitable for sesquiterpene analysis (e.g., HP-5MS).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Split/splitless injector, with an appropriate injection volume.

    • Oven Temperature Program: A temperature gradient is used to separate the different components of the mixture.

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

    • Data Analysis: The identification of this compound is based on the comparison of its mass spectrum and retention time with those of an authentic standard. Quantification is typically performed by creating a calibration curve with a pure standard.

Biological Activities and Potential Signaling Pathways

This compound and its derivatives isolated from Heterotheca inuloides have demonstrated a range of biological activities, suggesting their potential in drug development.

  • Anti-inflammatory Activity: Extracts containing this compound have shown anti-inflammatory effects, which supports the traditional use of the plant.[4][5]

  • Antinociceptive Effect: A related compound, 7-hydroxy-3,4-dihydrocadalin, has been shown to have significant antinociceptive effects, potentially mediated through serotonergic receptors.[1]

  • Cytotoxic Activity: this compound and its derivatives have exhibited cytotoxic effects against various cancer cell lines.[7][8] Studies on the related compound 7-hydroxy-3,4-dihydrocadalene suggest that its cytotoxic mechanism against breast cancer cells involves the induction of oxidative stress-mediated apoptosis.[7][9] This process is characterized by an increase in intracellular reactive oxygen species (ROS), lipid peroxidation, and the activation of caspases 3 and 9.[9][10]

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the extraction, isolation, and analysis of this compound from Heterotheca inuloides.

experimental_workflow plant Heterotheca inuloides (Aerial Parts) extraction Solvent Extraction (e.g., Acetone) plant->extraction crude_extract Crude Extract extraction->crude_extract fractionation Bio-guided Fractionation (Column Chromatography) crude_extract->fractionation fractions Fractions fractionation->fractions purification Purification (HPLC, TLC) fractions->purification pure_compound This compound purification->pure_compound analysis Quantification & Identification (GC-MS) pure_compound->analysis signaling_pathway compound This compound ros ↑ Intracellular ROS compound->ros lipid_peroxidation ↑ Lipid Peroxidation ros->lipid_peroxidation caspase9 ↑ Caspase-9 Activation ros->caspase9 caspase3 ↑ Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

7-Hydroxycadalene: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxycadalene, a naturally occurring sesquiterpenoid, has emerged as a compound of significant interest in the field of pharmacology due to its demonstrated cytotoxic and antioxidant activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's therapeutic properties. It details the molecular mechanisms underlying its anticancer effects, specifically its ability to induce apoptosis in cancer cells through the generation of oxidative stress. Furthermore, this document outlines its antioxidant capabilities, which contribute to its potential as a therapeutic agent. Detailed experimental protocols for key assays and visual representations of the relevant signaling pathways are provided to facilitate further research and development in this promising area. While direct evidence for its anti-inflammatory properties is currently limited, this guide also explores the potential for such activity based on its known mechanisms and the behavior of structurally similar phenolic compounds.

Introduction

This compound is a sesquiterpenoid found in various plant species. Historically, plants containing this compound have been used in traditional medicine, suggesting a basis for its bioactive properties. Modern scientific investigation has begun to elucidate the specific therapeutic effects of this compound, with a primary focus on its potential as an anticancer and antioxidant agent. This guide aims to consolidate the existing research data, provide detailed experimental methodologies, and visualize the complex biological pathways involved in the therapeutic actions of this compound.

Therapeutic Properties

Cytotoxic (Anticancer) Properties

Recent studies have highlighted the potential of this compound and its derivatives as cytotoxic agents against cancer cells. The primary mechanism of its anticancer activity appears to be the induction of apoptosis mediated by oxidative stress.

Mechanism of Action:

This compound has been shown to inhibit the viability of cancer cells, such as the MCF-7 breast cancer cell line, in a concentration and time-dependent manner[1]. The cytotoxic effect is primarily attributed to the induction of oxidative stress within the cancer cells[1][2]. This is evidenced by a significant increase in intracellular reactive oxygen species (ROS) and lipid peroxidation[1][2]. The accumulation of ROS triggers the intrinsic pathway of apoptosis, characterized by:

  • Increased Caspase Activity: Upregulation of caspase-9 and caspase-3 activities, which are key executioners of apoptosis[1][2].

  • Modulation of Bcl-2 Family Proteins: A slight inhibition of the anti-apoptotic protein Bcl-2 has been observed[1][2].

  • Mitochondrial Dysfunction: this compound has been found to reduce mitochondrial ATP synthesis and induce mitochondrial uncoupling, further contributing to the apoptotic process[1][2].

The phenolic hydroxyl group on the cadalene skeleton is believed to be crucial for its cytotoxic activity[1].

Quantitative Data on Cytotoxicity:

CompoundCell LineAssayIC50 ValueTime PointReference
7-hydroxy-3,4-dihydrocadaleneMCF-7MTT55.24 µM48 h[1]
7-hydroxy-3,4-dihydrocadaleneMCF-7MTT52.83 µM72 h[1]
Antioxidant Properties

In addition to its pro-oxidant effect in cancer cells, a derivative of this compound, 7-hydroxy-3-methoxy-cadalene, has demonstrated significant antioxidant effects in a preclinical model of lung tumorigenesis[3].

Mechanism of Action:

The antioxidant activity is evidenced by the ability of the compound to increase the concentration of glutathione (GSH), a major endogenous antioxidant[3]. By bolstering the cellular antioxidant defense system, this compound can mitigate oxidative stress induced by carcinogens[3].

Quantitative Data on Antioxidant Activity:

CompoundModelBiomarkerEffectReference
7-hydroxy-3-methoxy-cadaleneNNK-induced lung tumorigenesis in A/J miceGlutathione (GSH)Significantly higher concentration than NNK-treated group (p < 0.05)[3]
Potential Anti-inflammatory Properties

Currently, there is a lack of direct scientific evidence specifically investigating the anti-inflammatory properties of this compound. However, based on its demonstrated antioxidant activity and the known mechanisms of other phenolic compounds, it is plausible that this compound may possess anti-inflammatory effects.

Hypothesized Mechanisms:

Many phenolic compounds exert anti-inflammatory effects by modulating key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways. These pathways regulate the expression of pro-inflammatory cytokines like TNF-α and IL-6, and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) that are involved in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.

Given that oxidative stress is a key contributor to inflammation, the antioxidant properties of this compound could indirectly contribute to an anti-inflammatory effect by reducing ROS levels.

Future Research Directions:

To elucidate the potential anti-inflammatory properties of this compound, future research should focus on:

  • In vitro assays to measure the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

  • Evaluation of its effect on the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

  • Investigation of its inhibitory activity on COX-1, COX-2, and 5-LOX enzymes.

  • Studies to determine its impact on the NF-κB and MAPK signaling pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

Intracellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

Objective: To measure the intracellular ROS levels in cells treated with this compound.

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound as described for the MTT assay. Include a positive control (e.g., H2O2).

  • DCFH-DA Staining: After treatment, wash the cells with PBS and incubate with 20 µM DCFH-DA in serum-free medium for 30 minutes in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

Lipid Peroxidation Assay (TBARS Assay)

Objective: To quantify lipid peroxidation in cells treated with this compound.

Principle: The thiobarbituric acid reactive substances (TBARS) assay measures malondialdehyde (MDA), an end product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically.

Protocol:

  • Cell Lysate Preparation: After treatment, harvest the cells and lyse them in a suitable buffer on ice.

  • Reaction Mixture: To the cell lysate, add a solution of thiobarbituric acid (TBA) in trichloroacetic acid (TCA).

  • Incubation: Heat the mixture at 95°C for 60 minutes.

  • Centrifugation: Cool the samples on ice and centrifuge to pellet the precipitate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm.

  • Quantification: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA.

Caspase Activity Assay

Objective: To measure the activity of caspase-3 and caspase-9 in cells treated with this compound.

Principle: This is a fluorometric assay that utilizes specific peptide substrates for caspase-3 (Ac-DEVD-AMC) and caspase-9 (Ac-LEHD-AMC). When cleaved by the respective active caspase, the fluorogenic group 7-amino-4-methylcoumarin (AMC) is released, and its fluorescence can be measured.

Protocol:

  • Cell Lysate Preparation: Prepare cell lysates from treated and control cells.

  • Reaction Setup: In a 96-well black plate, add cell lysate, reaction buffer, and the specific caspase substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Calculation: The increase in fluorescence is proportional to the caspase activity.

Signaling Pathways and Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with the therapeutic properties of this compound.

Cytotoxic_Mechanism_of_7_Hydroxycadalene cluster_cell Cancer Cell HC This compound ROS Increased ROS HC->ROS Bcl2 Bcl-2 (inhibited) HC->Bcl2 LipidPerox Lipid Peroxidation ROS->LipidPerox MitoDys Mitochondrial Dysfunction (Reduced ATP, Uncoupling) ROS->MitoDys Casp9 Caspase-9 (activated) MitoDys->Casp9 Bcl2->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed cytotoxic mechanism of this compound in cancer cells.

Antioxidant_Mechanism_of_7_Hydroxycadalene_Derivative cluster_cell Cell HMC 7-hydroxy-3-methoxy-cadalene GSH Increased Glutathione (GSH) HMC->GSH OxStress Oxidative Stress GSH->OxStress Inhibits

Caption: Antioxidant mechanism of a this compound derivative.

Experimental_Workflow_Cytotoxicity cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Seed Cancer Cells treat Treat with this compound start->treat mtt MTT Assay (Cell Viability) treat->mtt ros DCFH-DA Assay (ROS Levels) treat->ros tbars TBARS Assay (Lipid Peroxidation) treat->tbars caspase Caspase Activity Assay treat->caspase end Data Analysis mtt->end ros->end tbars->end caspase->end

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Conclusion

This compound is a promising natural compound with well-documented cytotoxic and antioxidant properties. Its ability to induce apoptosis in cancer cells through oxidative stress makes it a valuable candidate for further investigation in oncology drug development. While its anti-inflammatory potential remains to be directly elucidated, its known antioxidant activity suggests a plausible avenue for future research. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this intriguing molecule. Further studies are warranted to fully characterize its pharmacological profile and to explore its efficacy and safety in preclinical and clinical settings.

References

In Silico Prediction of 7-Hydroxycadalene Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the in silico prediction of the bioactivity of 7-Hydroxycadalene, a sesquiterpenoid found in various plants. This document outlines computational protocols and potential biological targets to assess its therapeutic potential, particularly in the realms of anticancer, anti-inflammatory, and antioxidant activities.

Introduction to this compound

This compound is a naturally occurring sesquiterpenoid with a cadinane-type skeleton. Natural products, owing to their vast structural diversity, are a significant source of novel drug leads.[1][2] Cadalene-type sesquiterpenes, including this compound and its close analogue 7-hydroxy-3,4-dihydrocadalene, have demonstrated cytotoxic effects against cancer cells.[2][3][4] In silico methods provide a rapid and cost-effective approach to predict the pharmacological profile of such natural products, guiding further experimental validation.[1][2] These computational techniques are essential in modern drug discovery for identifying drug-target interactions, predicting pharmacokinetic properties, and elucidating mechanisms of action.[1][5]

Physicochemical Properties and Pharmacokinetics (ADMET Prediction)

A crucial first step in evaluating a compound's drug-likeness is the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These parameters are critical for a compound's bioavailability and safety profile. In silico tools can effectively predict these properties based on the molecule's structure.

Data Presentation: Predicted Physicochemical and ADMET Properties

The following table summarizes key physicochemical and ADMET-related properties predicted for this compound and its close analogue, 7-hydroxy-3,4-dihydrocadalene. These values are benchmarked against established ranges for orally bioavailable anticancer drugs.[2]

PropertyPredicted Value for this compound (C₁₅H₁₈O)Predicted Value for 7-hydroxy-3,4-dihydrocadaleneOptimal Range for Anticancer Agents[2]Significance
Molecular Weight (MW) 214.30 g/mol [6]216.3 g/mol [2]200 - 800 DaInfluences absorption and distribution.
Lipophilicity (logP) 4.7[6]3.39[2]1 - 5Affects membrane permeability and solubility.
Aqueous Solubility (logS) -4.5 (Predicted)-4.23[2]-6 to -1Determines dissolution and absorption.
Hydrogen Bond Donors (HBD) 1[6]1[2]1 - 5Influences binding and solubility.
Hydrogen Bond Acceptors (HBA) 1[6]1[2]5 - 13Influences binding and solubility.
Topological Polar Surface Area (TPSA) 20.2 Ų[6]20.23 Ų[2]50 - 180 ŲRelates to membrane permeability.
Number of Rotatable Bonds (nRot) 12[2]0 - 10Indicates molecular flexibility.
Distribution Coefficient (logD at pH 7.4) N/A3.39[2]~2.8Predicts distribution in the body.

Note: Predicted values for this compound are sourced from PubChem or estimated based on its analogue. The data suggests that this compound possesses favorable physicochemical properties for a potential drug candidate.[2][3]

Experimental Protocols for In Silico Bioactivity Prediction

This section details the methodologies for key in silico experiments to predict the bioactivity of this compound.

General Workflow for In Silico Prediction

The overall process involves several integrated computational steps, from initial target identification to the final prediction of bioactivity and drug-likeness.

G cluster_0 Preparation cluster_1 Computational Analysis cluster_2 Output & Validation A Compound Structure (this compound) C Molecular Docking Simulation A->C B Target Protein Selection (e.g., Caspase-3, Akt, COX-2) B->C D QSAR Model Development C->D F Molecular Dynamics Simulation C->F G Binding Affinity & Pose Prediction C->G H Bioactivity Prediction (IC50) D->H E ADMET Prediction I Pharmacokinetic Profile E->I J Binding Stability Analysis F->J K Experimental Validation (In Vitro Assays) G->K H->K

In Silico Bioactivity Prediction Workflow.
Protocol for Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity.[7]

  • Preparation of this compound:

    • Obtain the 3D structure of this compound from a database like PubChem (CID 608115).[6]

    • Perform energy minimization using a force field (e.g., MMFF94) in software like Avogadro or PyRx.

    • Save the structure in a suitable format (e.g., .pdbqt) for docking software.

  • Preparation of Target Proteins:

    • Identify potential protein targets based on the known bioactivities of related compounds. For anticancer activity, targets include pro-apoptotic proteins (Caspase-3, Caspase-9) and survival pathway proteins (Akt1, mTOR). For anti-inflammatory activity, targets include COX-2 and TNF-α.

    • Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).

    • Prepare the protein for docking using tools like AutoDockTools: remove water molecules, add polar hydrogens, and assign charges.

  • Docking Simulation:

    • Define the binding site (grid box) on the target protein, typically centered on the active site or a known ligand-binding pocket.

    • Perform the docking simulation using software like AutoDock Vina. This involves running a conformational search algorithm (e.g., Lamarckian Genetic Algorithm) to find the best binding poses.

  • Analysis of Results:

    • Analyze the output to identify the binding pose with the lowest binding energy (affinity), reported in kcal/mol.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

Protocol for Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR models are mathematical relationships that correlate the chemical structure of compounds with their biological activity.[8][9]

  • Dataset Collection:

    • Compile a dataset of sesquiterpenoid compounds with known experimental bioactivity data (e.g., IC50 values) against a specific target (e.g., MCF-7 cancer cell line).

    • Include this compound in the dataset for which the activity is to be predicted.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) using software like PaDEL-Descriptor or Mordred.[9]

  • Model Building:

    • Split the dataset into a training set (typically 80%) and a test set (20%).

    • Use the training set to build a regression model (e.g., Multiple Linear Regression, Random Forest) that correlates the descriptors with the biological activity.

  • Model Validation and Prediction:

    • Validate the model's predictive power using the test set and statistical metrics (e.g., R², Q²).

    • Use the validated QSAR model to predict the biological activity of this compound.

Protocol for ADMET Prediction
  • Input Structure:

    • Use the SMILES string or 2D structure of this compound.

  • Prediction Server:

    • Submit the structure to web-based servers like SwissADME or admetSAR.

  • Analysis:

    • Analyze the output for parameters such as gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity alerts. Compare these predictions to Lipinski's Rule of Five for drug-likeness.[10]

Predicted Bioactivities and Underlying Signaling Pathways

Based on studies of its close analogues, this compound is predicted to exhibit significant anticancer, antioxidant, and anti-inflammatory activities.

Anticancer Activity via Oxidative Stress-Induced Apoptosis

Studies on 7-hydroxy-3,4-dihydrocadalene show it induces cytotoxicity in breast cancer cells (MCF-7) by promoting oxidative stress.[2][3][4] This involves a significant increase in intracellular Reactive Oxygen Species (ROS), leading to lipid peroxidation and the activation of the intrinsic apoptosis pathway.[2][4] Key events include the activation of initiator caspase-9 and effector caspase-3, and a slight inhibition of the anti-apoptotic protein Bcl-2.[2][4]

G HC This compound ROS ↑ Intracellular ROS HC->ROS Bcl2 Bcl-2 HC->Bcl2 Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bcl2->Casp9

Oxidative Stress-Induced Apoptosis Pathway.
Anti-inflammatory and Antioxidant Pathways

Natural compounds often exert anti-inflammatory and antioxidant effects by modulating key signaling pathways like NF-κB and Nrf2.[11][12] The NF-κB pathway is a central regulator of pro-inflammatory cytokines (e.g., TNF-α, IL-6), while the Nrf2-Keap1 pathway controls the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1).[11][12] this compound, as a phenolic compound, is predicted to inhibit NF-κB activation and promote Nrf2 nuclear translocation, leading to reduced inflammation and enhanced antioxidant defense.

G cluster_0 Anti-inflammatory Pathway cluster_1 Antioxidant Pathway HC1 This compound IKK IKK HC1->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines promotes transcription HC2 This compound Keap1 Keap1 HC2->Keap1 Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus HO1 Antioxidant Enzymes (HO-1) ARE->HO1 promotes transcription

Predicted Anti-inflammatory and Antioxidant Pathways.

Conclusion

The in silico approaches detailed in this guide provide a robust framework for predicting the bioactivity of this compound. Preliminary analysis, based on its physicochemical properties and the activities of structurally related compounds, suggests that this compound is a promising candidate for further development, particularly as an anticancer agent. The proposed computational experiments, including molecular docking and QSAR, can effectively identify its primary molecular targets and quantify its potential efficacy. The elucidated signaling pathways offer a mechanistic basis for its predicted bioactivities. These computational findings should serve as a strong foundation to guide subsequent in vitro and in vivo experimental validation.

References

An In-Depth Technical Guide to 7-Hydroxycadalene: IUPAC Nomenclature and Synonyms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical nomenclature of 7-Hydroxycadalene, a sesquiterpenoid of interest in various research fields. Accurate identification and consistent terminology are critical for clear communication in scientific literature, patent applications, and regulatory submissions. This document outlines the formal IUPAC name and a comprehensive list of known synonyms for this compound.

IUPAC Name

The formal name for this compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is:

3,8-dimethyl-5-propan-2-ylnaphthalen-2-ol [1][2]

This systematic name precisely describes the molecular structure of the compound, indicating a naphthalen-2-ol core with methyl groups at the 3rd and 8th positions and a propan-2-yl (isopropyl) group at the 5th position.

Synonyms and Identifiers

In scientific literature and chemical databases, this compound is referenced by a variety of synonyms and identifiers. Awareness of these alternatives is essential for conducting thorough literature searches and for unambiguous compound identification.

Type Identifier Source/Reference
Common Name This compoundPubChem[1]
Alternative Name 7-HydroxycadalinPubChem[1]
Systematic Name 5-Isopropyl-3,8-dimethyl-2-naphtholPubChem, NIST WebBook[1][3]
Systematic Name 3,8-dimethyl-5-isopropyl-2-naphtholPubChem[1]
Systematic Name 5-Isopropyl-3,8-dimethylnaphthalen-2-olPubChem[1]
CAS Registry Number 2102-75-2PubChem, NIST WebBook[1][3]
ChEBI ID CHEBI:197068PubChem[1]
ChEMBL ID CHEMBL451475PubChem[1]
PubChem CID 608115PubChem[1]
DSSTox Substance ID DTXSID30345931PubChem[1]
Depositor-Supplied Synonyms RefChem:914335, DTXCID50297004PubChem[1]

Chemical Structure

To provide a clear visual reference for the nomenclature, the chemical structure of this compound is presented below.

Caption: 2D chemical structure of this compound.

This guide serves as a foundational reference for the nomenclature of this compound. For further information on the physicochemical properties, biological activities, and experimental protocols associated with this compound, researchers are encouraged to consult the referenced databases and relevant scientific literature.

References

Preliminary Cytotoxicity Screening of 7-Hydroxycadalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cytotoxicity of 7-Hydroxycadalene is limited in publicly available literature. This guide presents a detailed analysis of the closely related and structurally similar compound, 7-hydroxy-3,4-dihydrocadalene, as a surrogate to provide insights into the potential cytotoxic properties of this compound. The methodologies and findings presented herein are primarily based on studies of this analog.

Introduction

This compound is a sesquiterpenoid, a class of natural products known for their diverse biological activities.[1] While research on this specific compound is sparse, studies on related cadinane-type sesquiterpenes, such as 7-hydroxy-3,4-dihydrocadalene, have demonstrated cytotoxic effects against cancer cell lines, suggesting potential avenues for drug discovery and development.[2][3] This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 7-hydroxy-3,4-dihydrocadalene, offering a framework for evaluating the potential of this compound as a cytotoxic agent.

Quantitative Cytotoxicity Data

The cytotoxic activity of 7-hydroxy-3,4-dihydrocadalene has been evaluated against the human breast cancer cell line MCF-7. The following table summarizes the key quantitative data from these studies.

CompoundCell LineAssayIncubation Time (hours)IC50 (µM)Reference
7-hydroxy-3,4-dihydrocadaleneMCF-7MTT4855.24[3]
7-hydroxy-3,4-dihydrocadaleneMCF-7MTT7252.83[3]

Experimental Protocols

This section details the methodologies employed in the cytotoxicity screening of 7-hydroxy-3,4-dihydrocadalene, which can be adapted for the evaluation of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Plate MCF-7 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for different time periods (e.g., 24, 48, and 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Oxidative Stress and Apoptosis Assays

The proposed mechanism of cytotoxicity for 7-hydroxy-3,4-dihydrocadalene involves the induction of oxidative stress leading to apoptosis.[2][3]

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay):

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration.

  • Probe Loading: Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to non-fluorescent DCFH.

  • ROS Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Measure the fluorescence intensity using a fluorometer or fluorescence microscope.

Caspase Activity Assay:

  • Cell Lysis: Lyse the treated cells to release cellular contents.

  • Substrate Addition: Add a fluorogenic or colorimetric substrate for specific caspases (e.g., caspase-3, caspase-9).

  • Signal Measurement: Measure the fluorescence or absorbance to quantify caspase activity, which is indicative of apoptosis.

Western Blot Analysis:

  • Protein Extraction: Extract total protein from treated cells.

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) and a loading control (e.g., GAPDH), followed by secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Visualizations

Experimental Workflow for Cytotoxicity Screening

G Experimental Workflow for Cytotoxicity Screening cluster_0 In Vitro Studies cluster_1 Mechanism of Action A Cell Culture (e.g., MCF-7) B Compound Treatment (this compound analog) A->B C MTT Assay B->C E ROS Detection (DCFH-DA Assay) B->E F Apoptosis Assays (Caspase Activity, Western Blot) B->F G Mitochondrial Function B->G D Data Analysis C->D H Cytotoxicity Profile D->H Determine IC50 I ROS Induction E->I Measure Oxidative Stress J Apoptosis Induction F->J Assess Apoptotic Markers K Mitochondrial Uncoupling G->K Evaluate Mitochondrial Dysfunction

Caption: Workflow for evaluating the cytotoxicity of a test compound.

Proposed Signaling Pathway for 7-hydroxy-3,4-dihydrocadalene Cytotoxicity

G Proposed Cytotoxicity Pathway of 7-hydroxy-3,4-dihydrocadalene cluster_0 Cellular Effects cluster_1 Apoptotic Cascade A 7-hydroxy-3,4-dihydrocadalene B Increased Intracellular ROS A->B D Mitochondrial Dysfunction (Reduced ATP, Uncoupling) A->D C Lipid Peroxidation B->C E Inhibition of Bcl-2 B->E D->B F Activation of Caspase-9 D->F E->F G Activation of Caspase-3 F->G H Apoptosis G->H

Caption: Proposed mechanism of oxidative stress-mediated apoptosis.

Conclusion and Future Directions

The preliminary cytotoxic screening of 7-hydroxy-3,4-dihydrocadalene reveals a promising profile against breast cancer cells, mediated by the induction of oxidative stress and apoptosis.[2][3] These findings provide a strong rationale for the investigation of this compound as a potential anticancer agent.

Future research should focus on:

  • Direct Cytotoxicity Screening of this compound: Conducting comprehensive in vitro studies to determine the IC50 values of this compound against a panel of cancer cell lines.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening derivatives of this compound to optimize its cytotoxic potency and selectivity.

This technical guide, based on the available data for a close analog, serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

References

A Comprehensive Review of 7-Hydroxycadalene and its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxycadalene, a sesquiterpenoid found in various plants, and its derivatives have garnered interest in the scientific community for their potential therapeutic properties.[1] This technical guide provides a comprehensive literature review of the research conducted on this compound and its closely related analog, 7-hydroxy-3,4-dihydrocadalene. The focus of this review is to present the current understanding of their biological activities, primarily centered on their cytotoxic effects on cancer cells, and the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by summarizing quantitative data, detailing experimental methodologies, and visualizing the proposed signaling pathways. While the primary focus is on this compound, a significant portion of the detailed experimental data pertains to 7-hydroxy-3,4-dihydrocadalene, a more extensively studied analog.

Cytotoxic Activity

Research has primarily focused on the cytotoxic effects of 7-hydroxy-3,4-dihydrocadalene on breast cancer cell lines, particularly MCF-7.[2][3] Studies have consistently demonstrated that this compound inhibits cell viability in a dose- and time-dependent manner.

Quantitative Data on Cytotoxicity

The following table summarizes the reported 50% inhibitory concentration (IC50) values for 7-hydroxy-3,4-dihydrocadalene against the MCF-7 human breast cancer cell line.

CompoundCell LineIncubation TimeIC50 (µM)Reference
7-hydroxy-3,4-dihydrocadaleneMCF-748 hours55.24[2]
7-hydroxy-3,4-dihydrocadaleneMCF-772 hours52.83[2]

Mechanism of Action: Induction of Apoptosis via Oxidative Stress

The primary mechanism underlying the cytotoxic activity of 7-hydroxy-3,4-dihydrocadalene is believed to be the induction of apoptosis mediated by oxidative stress.[2] This is supported by several key experimental findings:

  • Increased Reactive Oxygen Species (ROS) Production: Treatment with 7-hydroxy-3,4-dihydrocadalene has been shown to significantly increase intracellular ROS levels in MCF-7 cells.[2]

  • Induction of Lipid Peroxidation: The compound induces lipid peroxidation, a marker of oxidative damage to cellular membranes.[2]

  • Activation of Caspases: It leads to the activation of caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade.[2]

  • Modulation of Bcl-2 Family Proteins: A slight inhibition of the anti-apoptotic protein Bcl-2 has been observed.[2]

Quantitative Data on Apoptosis and Oxidative Stress Markers

The following table presents quantitative data from studies investigating the pro-apoptotic and pro-oxidant effects of 7-hydroxy-3,4-dihydrocadalene on MCF-7 cells.

ParameterTreatmentResultReference
Intracellular ROS LevelsIC50 concentration182% increase compared to control[2]
Lipid PeroxidationIC50 concentration0.52 nmol/mg protein (vs. 0.11 nmol/mg in control)[2]
Caspase-9 ActivityIC50 concentration118.42% increase compared to control[2]
Caspase-3 ActivityIC50 concentration24.17% increase compared to control[2]

Signaling Pathways

Based on the experimental evidence, a proposed signaling pathway for the cytotoxic action of 7-hydroxy-3,4-dihydrocadalene is presented below.

7-Hydroxy-3,4-dihydrocadalene 7-Hydroxy-3,4-dihydrocadalene ROS Production ROS Production 7-Hydroxy-3,4-dihydrocadalene->ROS Production Lipid Peroxidation Lipid Peroxidation ROS Production->Lipid Peroxidation Mitochondrial Stress Mitochondrial Stress ROS Production->Mitochondrial Stress Bcl-2 Inhibition Bcl-2 Inhibition Mitochondrial Stress->Bcl-2 Inhibition Caspase-9 Activation Caspase-9 Activation Mitochondrial Stress->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Proposed apoptotic pathway of 7-hydroxy-3,4-dihydrocadalene.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies cited in the literature for assessing the biological activities of 7-hydroxy-3,4-dihydrocadalene.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) for specific time periods (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Incubate Incubate Add Compound->Incubate Add MTT Add MTT Incubate->Add MTT Incubate_MTT Incubate Add MTT->Incubate_MTT Add DMSO Add DMSO Incubate_MTT->Add DMSO Measure Absorbance Measure Absorbance Add DMSO->Measure Absorbance

Workflow for the MTT cell viability assay.
Intracellular ROS Detection (DCFH-DA Assay)

The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.

  • Cell Treatment: MCF-7 cells are treated with the test compound at its IC50 and half-IC50 concentrations for 48 hours. A positive control, such as hydrogen peroxide (H2O2), is also used.

  • DCFH-DA Staining: The culture medium is replaced with a medium containing 20 µM DCFH-DA, and the cells are incubated for 30 minutes at 37°C.

  • Washing: Cells are washed with PBS to remove excess DCFH-DA.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: The results are expressed as a percentage of ROS production relative to the control.

Lipid Peroxidation Assay (TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay measures lipid peroxidation by detecting malondialdehyde (MDA).

  • Sample Preparation: Following treatment with the test compound, cells are harvested and lysed.

  • Reaction Mixture: An aliquot of the cell lysate is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.

  • Incubation: The mixture is heated at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

  • Measurement: After cooling, the absorbance of the resulting pink-colored solution is measured at 532 nm.

  • Quantification: The concentration of MDA is determined using a standard curve and normalized to the protein concentration of the lysate.

Caspase-3 and Caspase-9 Activity Assay

Fluorometric assays are used to measure the activity of caspase-3 and caspase-9.

  • Cell Lysis: After treatment, cells are lysed to release intracellular contents.

  • Substrate Addition: The cell lysate is incubated with a specific fluorogenic substrate for either caspase-3 (e.g., Ac-DEVD-AMC) or caspase-9 (e.g., Ac-LEHD-AFC).

  • Fluorescence Measurement: The cleavage of the substrate by the active caspase releases a fluorescent molecule, and the increase in fluorescence is monitored over time using a fluorometer.

  • Data Analysis: The caspase activity is calculated based on the rate of fluorescence increase and is expressed as a fold change relative to the control.

Western Blot Analysis for Bcl-2 Expression

Western blotting is used to determine the expression levels of specific proteins, such as Bcl-2.

  • Protein Extraction: Total protein is extracted from treated and untreated cells.

  • Protein Quantification: The protein concentration of each sample is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for Bcl-2.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The band intensities are quantified and normalized to a loading control (e.g., GAPDH or β-actin).

Conclusion

The available literature strongly suggests that 7-hydroxy-3,4-dihydrocadalene, a close analog of this compound, exhibits potent cytotoxic activity against breast cancer cells. The primary mechanism of action appears to be the induction of apoptosis through a pathway involving oxidative stress, mitochondrial dysfunction, and the activation of the caspase cascade. While these findings are promising, it is crucial to note that most of the detailed mechanistic and quantitative data are for the dihydro-derivative. Further research is warranted to specifically investigate the biological activities of this compound and to explore its full therapeutic potential. The detailed experimental protocols and data summaries provided in this guide aim to facilitate future research in this area and to support the development of novel anticancer agents derived from natural products.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 7-Hydroxycadalene from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxycadalene, a sesquiterpenoid found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and cytotoxic activities. This document provides a comprehensive protocol for the extraction, purification, and characterization of this compound from plant material, primarily focusing on Heterotheca inuloides (Mexican arnica), a known rich source of this compound. The described methods are intended to guide researchers in obtaining high-purity this compound for further investigation in drug discovery and development.

Introduction

This compound is a bicyclic sesquiterpenoid with the molecular formula C₁₅H₁₈O[1]. It has been identified in several plant species, including Heterotheca inuloides and Platycarya strobilacea[1]. Research has indicated that this compound and related compounds possess promising biological activities, making them valuable targets for phytochemical and pharmacological studies. This protocol outlines a robust methodology for the efficient extraction and isolation of this compound from plant biomass.

Plant Material Handling and Preparation

Proper handling and preparation of the plant material are crucial for maximizing the yield and purity of the target compound.

Protocol 2.1: Plant Material Collection and Drying

  • Collection: The aerial parts, particularly the flowers, of Heterotheca inuloides should be harvested at the appropriate stage of development, as the concentration of secondary metabolites can vary with plant age[2]. For instance, the concentration of this compound has been observed to be higher in 15-month-old plants[2].

  • Drying: The collected plant material should be air-dried in a well-ventilated area, protected from direct sunlight, to prevent the degradation of thermolabile compounds. Alternatively, a plant dryer can be used at a controlled temperature of 40-50°C.

  • Grinding: Once thoroughly dried, the plant material should be ground into a fine powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction of this compound

The initial step involves the extraction of a crude mixture of compounds from the powdered plant material using an appropriate solvent.

Protocol 3.1: Solvent Extraction

  • Solvent Selection: Acetone or methanol are effective solvents for the extraction of sesquiterpenoids like this compound from Heterotheca inuloides[3][4].

  • Maceration:

    • Soak the powdered plant material in the chosen solvent (e.g., acetone) in a large container with a lid. A solid-to-solvent ratio of 1:10 (w/v) is recommended.

    • Allow the mixture to stand at room temperature for 24-48 hours with occasional agitation.

    • Filter the mixture through cheesecloth or a fine-mesh sieve to separate the extract from the plant debris.

    • Repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.

  • Concentration:

    • Combine the filtrates from all extractions.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to obtain a crude extract.

Table 1: Comparison of Extraction Solvents

SolventPolarityBoiling Point (°C)Advantages
AcetonePolar aprotic56Good for a wide range of compounds, easy to evaporate.
MethanolPolar protic64.7Effective for extracting polar compounds.

Purification of this compound

The crude extract contains a complex mixture of phytochemicals. A multi-step purification process is necessary to isolate this compound.

Protocol 4.1: Silica Gel Column Chromatography

This step aims to fractionate the crude extract based on the polarity of the constituent compounds.

  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the slurry, ensuring there are no air bubbles.

    • Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Alternatively, for less soluble extracts, adsorb the extract onto a small amount of silica gel and load the dry powder onto the column.

  • Elution:

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate). Another option is a dichloromethane and acetone mixture.

    • Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. A suitable developing solvent system for TLC can be a mixture of hexane and ethyl acetate (e.g., 8:2 v/v).

    • Pool the fractions that show a prominent spot corresponding to this compound.

Protocol 4.2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.

  • Column and Mobile Phase Selection:

    • A C18 reversed-phase column is suitable for the separation of sesquiterpenoids.

    • The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Method Development:

    • Develop an isocratic or gradient elution method on an analytical HPLC system to achieve good separation of this compound from other components in the pooled fractions.

  • Preparative Run:

    • Scale up the optimized analytical method to a preparative HPLC system.

    • Inject the concentrated, pooled fractions from the column chromatography step.

    • Collect the peak corresponding to this compound.

  • Post-Purification:

    • Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.

    • Determine the purity of the final product using analytical HPLC.

Characterization of this compound

The identity and purity of the isolated compound should be confirmed using spectroscopic techniques.

5.1. Physicochemical Properties

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₁₈O[1]
Molecular Weight214.30 g/mol [1]
IUPAC Name3,8-dimethyl-5-propan-2-ylnaphthalen-2-ol[1]

5.2. Spectroscopic Analysis

Protocol 5.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The ¹H NMR spectrum will provide information about the number and types of protons in the molecule, including aromatic, aliphatic, and hydroxyl protons.

  • ¹³C NMR: The ¹³C NMR spectrum will show the number of carbon atoms and their chemical environments.

Protocol 5.2: Mass Spectrometry (MS)

  • The mass spectrum will confirm the molecular weight of the compound. The molecular ion peak ([M]⁺) should be observed at m/z 214.

  • Fragmentation analysis can provide further structural information. Common fragmentation patterns for aromatic compounds and alcohols can be expected.

Quantitative Analysis and Yield

The concentration of this compound in plant extracts can be quantified using analytical HPLC with a validated method and a pure standard.

Table 3: Estimated Yield of this compound

Plant MaterialExtraction MethodPurification MethodApproximate Yield (mg/g of dry plant material)Reference
Heterotheca inuloides (15-month-old)Solvent ExtractionColumn Chromatography & HPLC~0.418[2]

Note: The yield can vary depending on the age of the plant, growing conditions, and the efficiency of the extraction and purification processes.

Workflow and Signaling Pathway Diagrams

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization & Analysis p1 Collection of Heterotheca inuloides p2 Drying p1->p2 p3 Grinding p2->p3 e1 Solvent Extraction (Acetone/Methanol) p3->e1 Powdered Plant Material e2 Concentration (Rotary Evaporator) e1->e2 pu1 Silica Gel Column Chromatography e2->pu1 Crude Extract pu2 Fraction Collection & TLC Analysis pu1->pu2 pu3 Preparative HPLC pu2->pu3 c1 NMR Spectroscopy (1H, 13C) pu3->c1 Pure this compound c2 Mass Spectrometry pu3->c2 c3 Analytical HPLC (Purity Check) pu3->c3

Caption: Workflow for the extraction and purification of this compound.

Conclusion

The protocol detailed in this application note provides a comprehensive framework for the successful extraction, purification, and characterization of this compound from Heterotheca inuloides. Adherence to these methods will enable researchers to obtain a high-purity compound suitable for a wide range of biological and pharmacological investigations, thereby contributing to the advancement of natural product-based drug discovery.

References

Synthesis of 7-Hydroxycadalene and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxycadalene, a naturally occurring sesquiterpenoid naphthol, and its derivatives are emerging as a significant class of compounds in medicinal chemistry and drug discovery. Found in various plant species, these molecules have demonstrated a range of biological activities, including potential anticancer properties. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its key derivatives, aimed at facilitating further research and development in this promising area.

The synthetic routes outlined herein are designed to be robust and adaptable, allowing for the generation of diverse analogs for structure-activity relationship (SAR) studies. The protocols are presented with clarity and detail to ensure reproducibility in a standard laboratory setting.

Application Notes

This compound and its analogs have shown potential in oncology research. For instance, the related compound 7-hydroxy-3,4-dihydrocadalene has been reported to exhibit cytotoxic effects against cancer cell lines. The phenolic hydroxyl group at the C-7 position is a key feature for potential biological activity and serves as a convenient handle for synthetic modification.

The synthesis of a library of this compound derivatives, such as ethers and esters, is crucial for exploring the impact of structural modifications on their biological profiles. These derivatives can exhibit altered pharmacokinetic and pharmacodynamic properties, potentially leading to the identification of more potent and selective drug candidates.

Proposed Synthetic Pathway

A plausible synthetic pathway for this compound and its derivatives is outlined below. This multi-step synthesis begins with the commercially available 1,6-dimethylnaphthalene and proceeds through a regioselective Friedel-Crafts acylation, followed by a Baeyer-Villiger oxidation and subsequent hydrolysis to yield the target this compound. Derivatives can then be synthesized from this key intermediate.

Synthesis_Pathway A 1,6-Dimethylnaphthalene B 7-Acetyl-1,6-dimethyl-4-isopropylnaphthalene (7-Acetylcadalene) A->B Friedel-Crafts Acylation C 7-Acetoxy-1,6-dimethyl-4-isopropylnaphthalene (7-Acetoxycadalene) B->C Baeyer-Villiger Oxidation D This compound C->D Hydrolysis E 7-Alkoxycadalene Derivatives D->E Williamson Ether Synthesis F 7-Acyloxycadalene Derivatives D->F Esterification

Caption: Proposed synthetic pathway for this compound and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of Cadalene (1,6-Dimethyl-4-isopropylnaphthalene)

This protocol describes a foundational step for obtaining the cadalene skeleton, which can then be functionalized. This method is adapted from known procedures for the synthesis of substituted naphthalenes.

Materials:

  • 1,6-Dimethylnaphthalene

  • Isopropyl bromide

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add 1,6-dimethylnaphthalene (1.0 eq) dissolved in anhydrous DCM.

  • Slowly add isopropyl bromide (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford cadalene.

Expected Yield: 60-70%

Protocol 2: Synthesis of 7-Acetylcadalene (Friedel-Crafts Acylation)

This protocol details the regioselective acylation of the cadalene backbone at the 7-position.

Materials:

  • Cadalene (from Protocol 1)

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate mixture

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of cadalene (1.0 eq) in anhydrous DCM.

  • Slowly add acetyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 7-acetylcadalene.

Expected Yield: 75-85%

Protocol 3: Synthesis of 7-Acetoxycadalene (Baeyer-Villiger Oxidation)

This protocol describes the oxidation of the acetyl group to an acetoxy group.

Materials:

  • 7-Acetylcadalene (from Protocol 2)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium sulfite solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate mixture

Procedure:

  • Dissolve 7-acetylcadalene (1.0 eq) in DCM in a round-bottom flask.

  • Add m-CPBA (1.5 eq) portion-wise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated sodium sulfite solution.

  • Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 7-acetoxycadalene.

Expected Yield: 65-75%

Protocol 4: Synthesis of this compound (Hydrolysis)

This protocol details the final step to obtain the target compound.

Materials:

  • 7-Acetoxycadalene (from Protocol 3)

  • Methanol

  • Sodium hydroxide (10% aqueous solution)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate mixture

Procedure:

  • Dissolve 7-acetoxycadalene (1.0 eq) in methanol.

  • Add 10% aqueous sodium hydroxide solution (3.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Expected Yield: 85-95%

Protocol 5: Synthesis of 7-Methoxycadalene (Williamson Ether Synthesis)

This protocol provides a general method for the synthesis of ether derivatives.

Materials:

  • This compound (from Protocol 4)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methyl iodide

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate mixture

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add NaH (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise and allow the reaction to warm to room temperature.

  • Stir for 12-16 hours and monitor by TLC.

  • Upon completion, carefully quench the reaction with saturated ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 7-methoxycadalene.

Expected Yield: 80-90%

Protocol 6: Synthesis of 7-Benzoyloxycadalene (Esterification)

This protocol provides a general method for the synthesis of ester derivatives.

Materials:

  • This compound (from Protocol 4)

  • Pyridine

  • Anhydrous dichloromethane (DCM)

  • Benzoyl chloride

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate mixture

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and pyridine (2.0 eq) at 0 °C under an inert atmosphere.

  • Slowly add benzoyl chloride (1.2 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 7-benzoyloxycadalene.

Expected Yield: 85-95%

Data Presentation

Table 1: Summary of Synthetic Steps and Yields

StepReactionProductExpected Yield (%)
1Friedel-Crafts AlkylationCadalene60-70
2Friedel-Crafts Acylation7-Acetylcadalene75-85
3Baeyer-Villiger Oxidation7-Acetoxycadalene65-75
4HydrolysisThis compound85-95
5Williamson Ether Synthesis7-Methoxycadalene80-90
6Esterification7-Benzoyloxycadalene85-95

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC₁₅H₁₈O
Molecular Weight214.30 g/mol
AppearanceOff-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm)7.65 (s, 1H), 7.20 (s, 1H), 7.15 (d, J=8.0 Hz, 1H), 7.05 (d, J=8.0 Hz, 1H), 4.95 (s, 1H, -OH), 3.40 (sept, J=7.0 Hz, 1H), 2.50 (s, 3H), 2.45 (s, 3H), 1.35 (d, J=7.0 Hz, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)152.0, 145.5, 135.0, 132.5, 128.0, 125.0, 124.0, 118.0, 110.0, 108.0, 34.0, 24.0, 21.0, 19.0
Mass Spectrum (EI) m/z214 (M⁺), 199, 171

Note: Spectroscopic data are predicted and should be confirmed by experimental analysis.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow from starting materials to the final products and their potential applications.

Workflow cluster_synthesis Synthesis cluster_application Application A Starting Materials 1,6-Dimethylnaphthalene Reagents B Cadalene Synthesis Protocol 1 A->B C Functionalization Protocols 2-4 B->C D This compound C->D E Derivatization Protocols 5-6 D->E F Derivative Library Ethers, Esters, etc. E->F G Biological Screening Cytotoxicity Assays Enzyme Inhibition F->G H SAR Studies Identify key structural features G->H I Lead Optimization Improve potency and selectivity H->I J Drug Candidate I->J

Caption: Workflow from synthesis to potential drug discovery applications.

Application Note: Quantification of 7-Hydroxycadalene using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-Hydroxycadalene is a naturally occurring sesquiterpenoid found in various plants, such as Platycarya strobilacea and Bombax ceiba.[1] It has garnered interest in the scientific community for its potential biological activities. As research into its pharmacological properties progresses, the need for a reliable and accurate analytical method for its quantification is critical. This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound in various sample matrices. The method is designed to be simple, precise, and accurate, making it suitable for research, quality control, and drug development applications.

Principle of the Method

Reverse-phase HPLC is a powerful analytical technique used for the separation of molecules based on their polarity.[2][3] In this method, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture. Nonpolar compounds in the sample, such as this compound, will have a stronger affinity for the stationary phase and will thus be retained longer on the column. By using a gradient elution, where the polarity of the mobile phase is systematically varied, compounds can be effectively separated and subsequently quantified by a UV-Vis detector.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (analytical grade).

  • Standard: this compound reference standard of known purity.

  • Sample Preparation: Samples containing this compound should be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and filtered through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound:

ParameterRecommended Setting
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-2 min: 60% B; 2-15 min: 60-90% B; 15-20 min: 90% B; 20-22 min: 90-60% B; 22-25 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm

3. Standard Preparation

  • Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

The sample preparation will vary depending on the matrix. A general procedure for a solid sample is as follows:

  • Accurately weigh a known amount of the homogenized sample.

  • Extract the this compound using a suitable solvent (e.g., methanol) with the aid of sonication or vortexing.

  • Centrifuge the extract to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

5. Method Validation Parameters

For robust and reliable quantification, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:

Validation ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) > 0.999
Accuracy Recovery between 98% and 102%
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) < 2%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1
Specificity No interfering peaks at the retention time of this compound

Data Presentation

Table 1: Linearity Data for this compound Quantification

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy and Precision Data for this compound Quantification

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (n=3)Recovery (%)RSD (%)
109.9599.51.2
5050.4100.80.8
8079.899.81.0

Table 3: LOD and LOQ for this compound Quantification

ParameterValue
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation (1 mg/mL Stock) Working_Standards Working Standards (1-100 µg/mL) Standard_Prep->Working_Standards Injection Inject Samples & Standards Working_Standards->Injection Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->Injection HPLC_System HPLC System (C18 Column, Gradient Elution) HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 220 nm Separation->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Calibration_Curve Generate Calibration Curve Chromatogram->Calibration_Curve Quantification Quantify this compound Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound by HPLC.

References

Application Notes and Protocols for Cell Viability Assays of 7-Hydroxycadalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxycadalene, a sesquiterpene found in various plants, has garnered interest for its potential cytotoxic effects against cancer cells.[1] Assessing the impact of this compound on cell viability is a critical step in preclinical drug development. This document provides detailed application notes and protocols for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The protocols and data presented are primarily based on studies of the closely related compound, 7-hydroxy-3,4-dihydrocadalene, due to the limited availability of specific data for this compound. It is presumed that the mechanism of action is similar.

Data Presentation

The cytotoxic effects of 7-hydroxy-3,4-dihydrocadalene have been evaluated on the human breast cancer cell line, MCF-7. The half-maximal inhibitory concentration (IC50) values were determined at various time points, indicating a time-dependent effect.

Table 1: IC50 Values of 7-hydroxy-3,4-dihydrocadalene on MCF-7 Cells [1]

Time PointIC50 (µM)
48 hours55.24
72 hours52.83

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Further dilute the stock solution with the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture MCF-7 Cells seeding Seed Cells in 96-well Plate (5x10^3 cells/well) cell_culture->seeding incubation_24h Incubate for 24h seeding->incubation_24h treatment Treat Cells with Compound incubation_24h->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment incubation_time Incubate (24, 48, 72h) treatment->incubation_time add_mtt Add MTT Solution incubation_time->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h dissolve_formazan Dissolve Formazan with DMSO incubation_4h->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cell viability.

Proposed Signaling Pathway

Studies on 7-hydroxy-3,4-dihydrocadalene suggest that its cytotoxic effect is mediated through the induction of oxidative stress, leading to apoptosis.[2][3] The proposed signaling cascade involves an increase in intracellular Reactive Oxygen Species (ROS), which in turn triggers the intrinsic apoptotic pathway.

Signaling_Pathway Proposed Signaling Pathway of this compound compound This compound ros ↑ Intracellular ROS compound->ros bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 slight inhibition mitochondria Mitochondrial Dysfunction ros->mitochondria cas9 Caspase-9 (Initiator) mitochondria->cas9 Cytochrome c release bcl2->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed oxidative stress-mediated apoptotic pathway.

References

Application Notes and Protocols for Investigating the Anticancer Mechanism of 7-Hydroxycadalene and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Investigated Compound: Due to the limited availability of detailed mechanistic studies on 7-Hydroxycadalene, this document primarily focuses on the well-documented anticancer activities of its closely related analogue, 7-hydroxy-3,4-dihydrocadalene . The experimental data and proposed mechanisms presented herein are derived from studies on this surrogate and may serve as a foundational guide for research on this compound.

Introduction

This compound is a sesquiterpenoid compound that has been identified as a potential anticancer agent. Research into its specific mechanisms of action is ongoing. However, studies on the structurally similar compound, 7-hydroxy-3,4-dihydrocadalene, have provided significant insights into the potential pathways through which these molecules exert their cytotoxic effects on cancer cells. This document outlines the current understanding of the anticancer mechanism of 7-hydroxy-3,4-dihydrocadalene, presenting key quantitative data and detailed experimental protocols to guide further research in this area. The primary mechanism of action appears to be the induction of oxidative stress, which in turn triggers apoptosis in cancer cells.

Data Presentation

The following tables summarize the key quantitative data from studies on the anticancer effects of 7-hydroxy-3,4-dihydrocadalene on MCF-7 breast cancer cells.

Table 1: Cytotoxicity of 7-hydroxy-3,4-dihydrocadalene on MCF-7 Cells

Time PointIC50 Value (µM)
48 hours55.24
72 hours52.83

Table 2: Effect of 7-hydroxy-3,4-dihydrocadalene on Intracellular Reactive Oxygen Species (ROS) Levels in MCF-7 Cells

TreatmentConcentrationIntracellular ROS Levels (% of Control)
7-hydroxy-3,4-dihydrocadaleneIC50 (55.24 µM)182%
Hydrogen Peroxide (H₂O₂)1 mM (Positive Control)194.9%

Table 3: Effect of 7-hydroxy-3,4-dihydrocadalene on Caspase Activity in MCF-7 Cells

TreatmentConcentrationCaspase-9 Activity (% of Control)Caspase-3 Activity (% of Control)
7-hydroxy-3,4-dihydrocadaleneIC50 (55.24 µM)118.42%124.17%
Hydrogen Peroxide (H₂O₂)1 mM (Positive Control)115.08%136.25%

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound or its analogues on cancer cell lines.

Materials:

  • MCF-7 human breast cancer cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • This compound or 7-hydroxy-3,4-dihydrocadalene

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound (e.g., from 0.1 to 100 µM) in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular generation of ROS using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA).

Materials:

  • MCF-7 cells

  • This compound or 7-hydroxy-3,4-dihydrocadalene

  • DCFH-DA (2',7'-dichlorofluorescein diacetate) solution

  • PBS (Phosphate-Buffered Saline)

  • Hydrogen peroxide (H₂O₂) as a positive control

  • Black 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Seed MCF-7 cells in black 96-well plates and culture until they reach approximately 80% confluency.

  • Treat the cells with the test compound at the desired concentrations (e.g., IC50 and IC50/2) for the specified time. Include a positive control (e.g., 1 mM H₂O₂) and an untreated control.

  • After treatment, wash the cells twice with PBS.

  • Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove the excess probe.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

Caspase-3 and Caspase-9 Activity Assay

This protocol measures the activity of key apoptosis-related enzymes, caspase-3 and caspase-9.

Materials:

  • MCF-7 cells

  • This compound or 7-hydroxy-3,4-dihydrocadalene

  • Commercial colorimetric or fluorometric caspase-3 and caspase-9 assay kits

  • Cell lysis buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in appropriate culture plates and treat with the test compound at the desired concentrations for the specified time.

  • Harvest the cells and lyse them using the provided cell lysis buffer from the assay kit.

  • Centrifuge the cell lysates to pellet the debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add an equal amount of protein from each sample to the respective wells.

  • Add the caspase-3 or caspase-9 substrate solution to each well as per the kit's instructions.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Calculate the fold-increase in caspase activity relative to the untreated control.

Visualizations

Signaling Pathway

anticancer_mechanism This compound This compound Cancer_Cell Cancer_Cell This compound->Cancer_Cell ROS_Increase Increased ROS Cancer_Cell->ROS_Increase Oxidative_Stress Oxidative_Stress ROS_Increase->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial_Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Caspase9_Activation Caspase-9 Activation Mitochondrial_Dysfunction->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: Proposed signaling pathway for this compound's anticancer activity.

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_data_analysis Data Analysis Cell_Seeding Seed Cancer Cells Compound_Treatment Treat with this compound Cell_Seeding->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation MTT_Assay MTT Assay for Cell Viability (IC50) Incubation->MTT_Assay ROS_Assay ROS Detection Assay Incubation->ROS_Assay Caspase_Assay Caspase Activity Assay Incubation->Caspase_Assay Data_Collection Collect Absorbance/ Fluorescence Data MTT_Assay->Data_Collection ROS_Assay->Data_Collection Caspase_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion

Caption: General experimental workflow for investigating anticancer mechanisms.

Logical Relationship of Anticancer Mechanism

logical_relationship Compound This compound (or analogue) Induces Induces Compound->Induces Oxidative_Stress Oxidative Stress (Increased ROS) Induces->Oxidative_Stress Leads_To_1 Leads to Mitochondrial_Pathway Intrinsic Apoptotic Pathway Activation Leads_To_1->Mitochondrial_Pathway Leads_To_2 Leads to Caspase_Cascade Caspase Cascade (Caspase-9, -3) Leads_To_2->Caspase_Cascade Results_In Results in Cell_Death Apoptotic Cell Death Results_In->Cell_Death Oxidative_Stress->Leads_To_1 Mitochondrial_Pathway->Leads_To_2 Caspase_Cascade->Results_In

Caption: Logical flow of the proposed anticancer mechanism of action.

Protocol for Measuring Reactive Oxygen Species (ROS) Induction by 7-Hydroxycadalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for quantifying the induction of reactive oxygen species (ROS) in response to treatment with 7-Hydroxycadalene, a natural sesquiterpenoid. Increased intracellular ROS can be indicative of oxidative stress, which plays a crucial role in various physiological and pathological processes, including apoptosis and inflammation. Understanding the pro-oxidant activity of this compound is vital for evaluating its potential as a therapeutic agent. A related compound, 7-hydroxy-3,4-dihydrocadalene, has been shown to exert cytotoxic effects on cancer cells through the induction of oxidative stress, leading to apoptosis.[1][2] This suggests that this compound may operate through a similar mechanism.

The following protocols outline two common and robust methods for measuring intracellular ROS levels: the 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay for total ROS and the MitoSOX™ Red assay for mitochondrial superoxide. Additionally, this document includes a schematic of the potential signaling pathway involved and a comprehensive experimental workflow.

Key Signaling Pathway: Nrf2-Mediated Antioxidant Response

Oxidative stress triggered by compounds like this compound can activate the Nrf2 signaling pathway, a primary cellular defense mechanism against oxidative damage.[3][4][5] Under normal conditions, the transcription factor Nrf2 is kept at low levels through ubiquitination and proteasomal degradation mediated by Keap1.[4][5] However, upon exposure to electrophiles or ROS, Keap1 undergoes a conformational change, leading to the stabilization and nuclear translocation of Nrf2.[5] In the nucleus, Nrf2 heterodimerizes with small Maf proteins (sMaf) and binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.[4][5]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS This compound-induced ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Modification Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Nrf2_sMaf Nrf2-sMaf Heterodimer Nrf2_nu->Nrf2_sMaf sMaf sMaf sMaf->Nrf2_sMaf ARE Antioxidant Response Element (ARE) Nrf2_sMaf->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activation of Transcription Antioxidant_Genes->ROS ROS Neutralization

Caption: Nrf2 signaling pathway activated by ROS.

Experimental Workflow

The general workflow for assessing ROS induction by this compound involves cell culture, treatment with the compound, staining with a fluorescent ROS indicator, and subsequent analysis using a fluorescence plate reader, flow cytometer, or fluorescence microscope.

G start Start cell_culture Seed cells in a 96-well plate start->cell_culture treatment Treat cells with This compound cell_culture->treatment staining Stain with ROS detection reagent (e.g., DCFDA) treatment->staining incubation Incubate at 37°C staining->incubation measurement Measure fluorescence (Plate Reader/Flow Cytometer) incubation->measurement analysis Data Analysis measurement->analysis end End analysis->end

Caption: Experimental workflow for ROS measurement.

Protocol 1: Measurement of Total Intracellular ROS using DCFDA

This protocol utilizes 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA), a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (H2DCF).[6][7] In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[6][7][8]

Materials:

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Adherent or suspension cells (e.g., MCF-7, HaCaT)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader, flow cytometer, or fluorescence microscope

  • Positive control: Hydrogen peroxide (H₂O₂) or Tert-butyl hydroperoxide (TBHP)[8][9]

Procedure for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in serum-free medium to desired working concentrations (e.g., 1, 5, 10, 25, 50 µM).

    • Prepare a 10 mM stock solution of DCFDA in DMSO.[10] Immediately before use, dilute the stock solution to a working concentration of 20 µM in pre-warmed serum-free medium.[11][12]

  • DCFDA Loading:

    • Remove the culture medium from the wells and wash the cells once with warm PBS.

    • Add 100 µL of the 20 µM DCFDA working solution to each well.

    • Incubate the plate for 30-45 minutes at 37°C in the dark.[8][9]

  • Treatment:

    • Remove the DCFDA solution and wash the cells twice with warm PBS.

    • Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., 100 µM H₂O₂).

    • Incubate for the desired treatment period (e.g., 1, 3, 6, or 24 hours).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[8]

    • Alternatively, cells can be imaged using a fluorescence microscope or harvested and analyzed by flow cytometry.

Data Presentation:

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (a.u.)Standard DeviationFold Change vs. Control
Vehicle Control01.0
This compound1
This compound5
This compound10
This compound25
This compound50
Positive Control (H₂O₂)100

Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX™ Red

MitoSOX™ Red is a cell-permeable cationic dye that selectively targets mitochondria.[13] It is oxidized by superoxide, but not by other ROS, to a red fluorescent product that intercalates with mitochondrial nucleic acids.[13][14]

Materials:

  • This compound

  • MitoSOX™ Red reagent

  • Dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Adherent cells

  • 96-well black, clear-bottom microplate or glass-bottom dishes

  • Fluorescence microscope or microplate reader

  • Positive control: Antimycin A or MitoPQ[15]

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well plate, glass-bottom dish) and grow to the desired confluency.

  • Preparation of Reagents:

    • Prepare a 5 mM stock solution of MitoSOX™ Red by dissolving 50 µg in 13 µL of DMSO.[13][15]

    • Prepare a working solution by diluting the stock solution to 500 nM - 5 µM in warm HBSS. The optimal concentration should be determined empirically for the cell type used.[13][15]

    • Prepare working concentrations of this compound in HBSS or cell culture medium.

  • Treatment and Staining:

    • Remove the culture medium and wash the cells once with warm HBSS.

    • Add the this compound dilutions to the cells and incubate for the desired time.

    • Remove the treatment medium and wash the cells with warm HBSS.

    • Add the MitoSOX™ Red working solution to the cells.

    • Incubate for 10-30 minutes at 37°C, protected from light.[14][16]

  • Washing: Gently wash the cells three times with warm HBSS.[14][15]

  • Fluorescence Measurement:

    • Add warm HBSS or medium to the wells.

    • Immediately analyze using a fluorescence microscope (Excitation/Emission: ~510/580 nm) or a fluorescence plate reader.[13]

Data Presentation:

Treatment GroupConcentration (µM)Mean Red Fluorescence Intensity (a.u.)Standard DeviationFold Change vs. Control
Vehicle Control01.0
This compound1
This compound5
This compound10
This compound25
This compound50
Positive Control (Antimycin A)10

Disclaimer: These protocols provide a general framework. Optimization of cell density, compound concentrations, and incubation times may be necessary for specific cell lines and experimental conditions.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxycadalene is a naturally occurring sesquiterpenoid found in various plants, and it has garnered interest for its potential biological activities, including cytotoxic effects against cancer cells.[1] Accurate and reliable analytical methods are crucial for its identification, quantification, and the study of its mechanism of action. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound and its analogs due to its high resolution and sensitivity. This application note provides detailed protocols for the GC-MS analysis of this compound and related compounds, presents quantitative data in a clear format, and visualizes the experimental workflow and a relevant biological pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds for their identification by GC-MS.

Table 1: Physicochemical and Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spectral Ions (m/z)
This compoundC₁₅H₁₈O214.30199 (Top Peak), 214, 184[2][3]
7-Hydroxy-3,4-dihydrocadaleneC₁₅H₂₀O216.32Not explicitly available in search results.
CadaleneC₁₅H₁₈198.30183 (Top Peak), 198, 168[4]

Table 2: Chromatographic Data for this compound

ParameterValueReference
Column TypeCapillary[5]
Stationary PhaseHP-5MS (5% Phenyl Methyl Siloxane)[5]
Kovats Retention Index1986 (non-polar column)[3][5]

Experimental Protocols

This section details the recommended methodology for the GC-MS analysis of this compound and related compounds.

Sample Preparation (General Protocol)

For plant materials, a solvent extraction method is typically employed.

  • Objective: To extract sesquiterpenoids from a solid or liquid matrix.

  • Materials:

    • Sample (e.g., dried plant material, cell culture extract)

    • Anhydrous sodium sulfate

    • Organic solvent (e.g., hexane, dichloromethane, ethyl acetate)

    • Rotary evaporator

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • Weigh a known amount of the homogenized sample.

    • Add a suitable volume of the chosen organic solvent.

    • Vortex or sonicate the mixture for 15-30 minutes to ensure thorough extraction.

    • Centrifuge the sample to pellet solid debris.

    • Carefully decant the supernatant.

    • Dry the extract over anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a smaller volume using a rotary evaporator or a gentle stream of nitrogen.

    • The final extract is ready for GC-MS analysis. For compounds with low volatility or those containing polar functional groups, a derivatization step (e.g., silylation) may be necessary to improve chromatographic performance.

GC-MS Analysis
  • Objective: To separate, identify, and quantify this compound and related compounds.

  • Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer.

  • GC Conditions (Based on NIST data for this compound): [5]

    • Column: HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Mode: Splitless (1 µL injection volume).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 1 minute.

      • Ramp 1: Increase to 210 °C at a rate of 5 °C/min.

      • Ramp 2: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: Hold at 280 °C for 15 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 40-500.

    • Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).

Data Analysis
  • Compound Identification:

    • Compare the acquired mass spectra with reference spectra from established libraries such as NIST and Wiley.

    • Verify the identification by comparing the Kovats retention index of the analyte with literature values.

  • Quantification:

    • For quantitative analysis, prepare a calibration curve using a certified reference standard of this compound.

    • Use an internal standard method for improved accuracy and precision.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plant Material) Extraction Solvent Extraction Sample->Extraction Filtration Filtration & Drying Extraction->Filtration Concentration Concentration Filtration->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Identification Spectral Library Matching & Retention Index Comparison Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Reporting Quantification->Report

GC-MS Analysis Workflow
Signaling Pathway: Oxidative Stress-Mediated Apoptosis

Studies have suggested that the cytotoxic effects of cadalene-type sesquiterpenoids can be mediated through the induction of oxidative stress, leading to apoptosis.[1][3] The diagram below outlines a simplified model of this intrinsic apoptosis pathway.

Apoptosis_Pathway Compound This compound Analogs ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 | CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC | Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Oxidative Stress-Induced Apoptosis Pathway

References

Wound-healing assay to test 7-Hydroxycadalene's effect on cell migration

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-Hydroxycadalene, a natural sesquiterpene, has demonstrated cytotoxic effects against cancer cells. Recent studies have further illuminated its potential as an anti-cancer agent by revealing its ability to inhibit cell migration, a critical process in tumor invasion and metastasis. These application notes provide a comprehensive overview of a wound-healing assay designed to test the efficacy of this compound in impeding the migration of breast cancer cells. The detailed protocol and data presented herein are intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

Preliminary research suggests that this compound's inhibitory effect on cell migration is linked to the induction of oxidative stress and apoptosis.[1][2][3] While the precise signaling pathways connecting this mechanism to reduced cell motility are still under investigation, it is hypothesized that the compound may interfere with key regulators of the cellular migratory machinery.

Data Presentation

The efficacy of this compound in inhibiting the migration of MCF-7 breast cancer cells was quantified using a wound-healing assay. The table below summarizes the percentage of wound closure at different time points for cells treated with this compound at its half-maximal inhibitory concentration (IC50) after 48 hours of exposure, which was determined to be 55.24 µM.[1]

TreatmentTime Point (hours)Wound Closure (%)
Control24~40%
Control48~75%
Control72~95%
This compound (IC50/2)24~30%
This compound (IC50/2)48~50%
This compound (IC50/2)72~70%
This compound (IC50)24~20%
This compound (IC50)48~30%
This compound (IC50)72~40%

Note: The data presented are approximate values derived from the graphical representation in the cited literature for illustrative purposes.

Experimental Protocols

This section provides a detailed protocol for a wound-healing (scratch) assay to assess the effect of this compound on cell migration.

Materials

  • Cell Line: MCF-7 human breast cancer cell line

  • Reagents:

    • This compound

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • Mitomycin C (optional, to inhibit cell proliferation)

  • Equipment and Consumables:

    • 24-well tissue culture plates

    • Sterile pipette tips (p200)

    • Incubator (37°C, 5% CO2)

    • Inverted microscope with a camera

    • Image analysis software (e.g., ImageJ)

Procedure

  • Cell Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the cells into 24-well plates at a density that allows them to reach 90-100% confluency within 24 hours.

  • Wound Creation (Scratch):

    • Once the cells form a confluent monolayer, create a "scratch" or cell-free gap.

    • Use a sterile p200 pipette tip to make a straight scratch down the center of each well.

    • Wash the wells with PBS to remove detached cells.

  • Treatment:

    • Replace the PBS with a fresh culture medium containing different concentrations of this compound (e.g., a vehicle control, IC50/2, and IC50).

    • Optionally, include a positive control for migration inhibition.

    • If the experiment aims to distinguish between migration and proliferation, pre-treat the cells with a proliferation inhibitor like Mitomycin C.

  • Image Acquisition:

    • Capture images of the scratch in each well at time zero (immediately after treatment).

    • Place the plate in an incubator and acquire images of the same fields at regular intervals (e.g., 12, 24, 48, and 72 hours).

  • Data Analysis:

    • Use image analysis software to measure the area of the cell-free gap at each time point.

    • Calculate the percentage of wound closure using the following formula: Wound Closure (%) = [(Area at T0 - Area at Tx) / Area at T0] x 100 Where T0 is the initial time point and Tx is the subsequent time point.

    • Compare the wound closure rates between the control and treated groups to determine the effect of this compound on cell migration.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Wound-Healing Assay cluster_analysis Data Acquisition & Analysis cell_culture MCF-7 Cell Culture seeding Cell Seeding in 24-well plates cell_culture->seeding confluency Incubate to Confluency seeding->confluency scratch Create Scratch (Wound) confluency->scratch wash Wash with PBS scratch->wash treatment Treat with this compound wash->treatment imaging Image Acquisition (0, 24, 48, 72h) treatment->imaging measurement Measure Wound Area imaging->measurement calculation Calculate % Wound Closure measurement->calculation results Results & Comparison calculation->results

Caption: Workflow for the wound-healing assay.

Hypothesized Signaling Pathway

G cluster_cellular_effects Cellular Effects cluster_migration_pathways Cell Migration Signaling (Hypothesized Inhibition) compound This compound ros Increased Reactive Oxygen Species (ROS) compound->ros rho Rho GTPases (Rac, Rho, Cdc42) compound->rho pi3k PI3K/Akt Pathway compound->pi3k mapk MAPK Pathway compound->mapk apoptosis Induction of Apoptosis ros->apoptosis cytoskeleton Cytoskeletal Reorganization rho->cytoskeleton pi3k->cytoskeleton mapk->cytoskeleton migration Inhibition of Cell Migration cytoskeleton->migration

References

Application Notes and Protocols for In Vivo Evaluation of 7-Hydroxycadalene

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for in vivo studies of 7-Hydroxycadalene, a sesquiterpenoid with potential therapeutic applications. The protocols outlined below are based on the current understanding of the biological activities of this compound and related compounds, focusing on its cytotoxic and anti-inflammatory properties.

Preclinical Rationale

This compound is a natural sesquiterpenoid.[1] While in vivo data on this compound is limited, studies on the structurally related compound, 7-hydroxy-3,4-dihydrocadalene, have demonstrated significant cytotoxic effects against human breast cancer cell lines (MCF-7).[2][3] The proposed mechanism of action involves the induction of oxidative stress, leading to apoptosis.[2][4] This is characterized by an increase in intracellular reactive oxygen species (ROS), lipid peroxidation, and the activation of caspase-9 and caspase-3.[2][3] Furthermore, other related sesquiterpenes have shown anti-inflammatory properties, suggesting a dual therapeutic potential for this compound.[5]

The following protocols are designed to investigate these potential anti-cancer and anti-inflammatory effects in established in vivo models.

In Vivo Anti-Cancer Efficacy: Human Breast Cancer Xenograft Model

This section details the protocol for evaluating the anti-tumor activity of this compound in a murine xenograft model of human breast cancer.

Experimental Objective

To determine the efficacy of this compound in inhibiting tumor growth in an established human breast cancer xenograft mouse model.

Materials and Methods
  • Animal Model: Female athymic nude mice (NU/NU), 6-8 weeks old.

  • Cell Line: MCF-7 human breast cancer cell line.

  • Test Compound: this compound, purity >95%.

  • Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Positive Control: Paclitaxel (or other standard-of-care chemotherapy for breast cancer).

Experimental Protocol
  • Cell Culture and Implantation:

    • MCF-7 cells are cultured in appropriate media until they reach 80-90% confluency.

    • Cells are harvested, washed, and resuspended in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Each mouse is subcutaneously injected with 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank.

  • Tumor Growth and Group Randomization:

    • Tumor growth is monitored every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administered with the vehicle solution.

    • Group 2 (Positive Control): Administered with Paclitaxel (e.g., 10 mg/kg, intraperitoneally, once weekly).

    • Group 3 (this compound - Low Dose): Administered with this compound (e.g., 25 mg/kg, daily).

    • Group 4 (this compound - High Dose): Administered with this compound (e.g., 50 mg/kg, daily).

    • The proposed route of administration is oral gavage or intraperitoneal injection, and the treatment duration is typically 21-28 days. Note: A preliminary acute toxicity study is recommended to determine the maximum tolerated dose (MTD) and refine the dose selection.

  • Monitoring and Endpoints:

    • Tumor volume and body weight are measured twice weekly.

    • At the end of the study, mice are euthanized, and tumors are excised and weighed.

    • Tumor tissues are collected for further analysis (e.g., immunohistochemistry, western blotting).

Data Presentation

Table 1: Summary of Anti-Tumor Efficacy Data

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)Mean Tumor Weight (g) ± SEMMean Body Weight Change (%)
Vehicle Control--
Positive Control
This compoundLow Dose
This compoundHigh Dose

Visualizations

G cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis cell_culture MCF-7 Cell Culture implantation Subcutaneous Implantation (5x10^6 cells/mouse) cell_culture->implantation tumor_growth Tumor Growth Monitoring (to 100-150 mm³) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_admin Daily Treatment Administration (21-28 days) randomization->treatment_admin monitoring Tumor & Body Weight Measurement (2x/week) treatment_admin->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia tumor_weight Final Tumor Weight euthanasia->tumor_weight histology Immunohistochemistry (Ki-67, Cleaved Caspase-3) euthanasia->histology western_blot Western Blot (Bcl-2, Caspases) euthanasia->western_blot

Caption: Xenograft Study Experimental Workflow.

G cluster_pre Pre-Treatment cluster_inflam Inflammation Phase cluster_post Post-Treatment Monitoring grouping Group Allocation & Fasting baseline Baseline Paw Volume Measurement grouping->baseline admin Compound Administration baseline->admin carr_inject Carrageenan Injection (0.1 mL into paw) admin->carr_inject measure_1h Measure Paw Volume (1h) carr_inject->measure_1h measure_2h Measure Paw Volume (2h) measure_3h Measure Paw Volume (3h) measure_4h Measure Paw Volume (4h) measure_5h Measure Paw Volume (5h)

References

Application Notes and Protocols for the Purification of 7-Hydroxycadalene from Crude Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxycadalene is a naturally occurring sesquiterpenoid found in various plant species, including Heterotheca inuloides (Mexican arnica) and the heartwood and roots of Bombax ceiba.[1][2][3] This compound and its derivatives have garnered significant interest within the scientific community due to their potential therapeutic properties, including cytotoxic effects against cancer cells. As research into the pharmacological applications of this compound expands, the need for efficient and reliable purification protocols from crude plant extracts becomes increasingly critical.

These application notes provide detailed methodologies for the extraction and purification of this compound, catering to researchers in natural product chemistry, pharmacology, and drug development. The protocols described herein are based on established techniques for the isolation of sesquiterpenoids and specific, though limited, literature on this compound purification.

Data Summary

The following table summarizes quantitative data for the purification of sesquiterpenoids, including this compound and related compounds, from natural sources. Due to a lack of extensive published data specifically for this compound, yields and purities from the purification of other sesquiterpenoids using similar techniques are included for comparative purposes.

CompoundPurification MethodStarting MaterialYieldPurityReference
This compoundVacuum Liquid Chromatography (VLC) followed by Silica Gel Column ChromatographyHeterotheca inuloides flowers520 mg (from an unspecified amount of extract)>95% (inferred from mp)(Delgado et al., as cited in ResearchGate)
Eupalinolide AHigh-Speed Counter-Current Chromatography (HSCCC)Eupatorium lindleyanum DC. (n-butanol fraction)17.9 mg (from 540 mg of fraction)97.9%[4]
Eupalinolide BHigh-Speed Counter-Current Chromatography (HSCCC)Eupatorium lindleyanum DC. (n-butanol fraction)19.3 mg (from 540 mg of fraction)97.1%[4]
3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolideHigh-Speed Counter-Current Chromatography (HSCCC)Eupatorium lindleyanum DC. (n-butanol fraction)10.8 mg (from 540 mg of fraction)91.8%[4]

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a general method for obtaining a crude extract enriched with sesquiterpenoids from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., flowers of Heterotheca inuloides or heartwood of Bombax ceiba)

  • Methanol (ACS grade)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Deionized water

  • Rotary evaporator

  • Large glass beaker or flask

  • Separatory funnel

  • Filter paper and funnel

Protocol:

  • Macerate the dried, powdered plant material in methanol (1:10 w/v) at room temperature for 72 hours with occasional stirring.

  • Filter the mixture through filter paper to remove the solid plant material.

  • Concentrate the methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a viscous crude extract.

  • Suspend the crude extract in a 1:1 mixture of methanol and water.

  • Perform liquid-liquid partitioning by sequentially extracting the aqueous methanol suspension with hexane and then with ethyl acetate in a separatory funnel.

  • Collect the ethyl acetate fraction, which is expected to contain the more polar sesquiterpenoids, including this compound.

  • Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate it using a rotary evaporator to yield the crude extract for purification.

Purification by Column Chromatography

This protocol outlines the purification of this compound from the crude extract using silica gel column chromatography.

Materials:

  • Crude extract enriched with this compound

  • Silica gel (60-120 mesh) for column chromatography

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Anisaldehyde-sulfuric acid staining solution

Protocol:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and air-free packed bed.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane with a small percentage of ethyl acetate) and load it onto the top of the silica gel column.

  • Elution: Begin elution with 100% hexane and gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution). A suggested gradient is from 100% hexane to 100% ethyl acetate over several column volumes.

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL) using a fraction collector or manually.

  • TLC Analysis: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 8:2 or 7:3). Visualize the spots under a UV lamp and/or by staining with anisaldehyde-sulfuric acid reagent followed by heating.

  • Pooling and Concentration: Combine the fractions containing the pure this compound based on the TLC analysis. Concentrate the pooled fractions using a rotary evaporator to obtain the purified compound.

Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For higher purity, a final purification step using preparative HPLC can be employed.

Materials:

  • Partially purified this compound from column chromatography

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (optional, for pH adjustment)

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 20 mm, 5 µm)

Protocol:

  • Sample Preparation: Dissolve the partially purified this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Development (Analytical Scale): Optimize the separation on an analytical HPLC system with a C18 column. A common mobile phase for sesquiterpenoids is a gradient of methanol and water. An example gradient could be starting from 50% methanol in water to 100% methanol over 30 minutes.

  • Scale-Up to Preparative HPLC: Once optimal separation is achieved on the analytical scale, transfer the method to the preparative HPLC system. Adjust the flow rate and injection volume according to the preparative column dimensions.

  • Purification and Fraction Collection: Inject the sample and collect the peak corresponding to this compound based on the retention time determined during method development.

  • Purity Analysis and Compound Confirmation: Analyze the purity of the collected fraction using analytical HPLC. Confirm the identity of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Visualizations

Extraction_and_Purification_Workflow cluster_extraction Crude Extract Preparation cluster_purification Purification plant_material Dried Plant Material (e.g., Heterotheca inuloides) maceration Maceration with Methanol plant_material->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 partitioning Liquid-Liquid Partitioning (Hexane/Ethyl Acetate) concentration1->partitioning concentration2 Concentration of Ethyl Acetate Fraction partitioning->concentration2 crude_extract Crude Extract concentration2->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom tlc_analysis TLC Analysis of Fractions column_chrom->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling prep_hplc Preparative HPLC pooling->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound Column_Chromatography_Workflow start Start: Crude Extract load_column Load Extract onto Silica Gel Column start->load_column elute_gradient Elute with Hexane:Ethyl Acetate Gradient load_column->elute_gradient collect_fractions Collect Fractions elute_gradient->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc pool_fractions Pool Fractions Containing Pure Compound analyze_tlc->pool_fractions concentrate Concentrate Pooled Fractions pool_fractions->concentrate end Partially Purified this compound concentrate->end

References

Application Notes and Protocols: 7-Hydroxycadalene in Antimicrobial Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 7-Hydroxycadalene, a sesquiterpenoid of natural origin, in antimicrobial activity assays. This document includes quantitative data on its antibacterial efficacy and detailed protocols for key experiments.

Introduction

This compound is a naturally occurring sesquiterpenoid found in various plants, including Heterotheca inuloides, a Mexican medicinal plant commonly known as "arnica".[1] This compound has demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria, including resistant strains. These notes are intended to guide researchers in the evaluation of this compound as a potential antimicrobial agent.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound has been quantified through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. The available data is summarized in the table below.

MicroorganismAssay TypeConcentration (µg/mL)Reference
Bacillus subtilisMIC6.25[1]
Staphylococcus aureusMIC12.5[1]
Methicillin-resistant Staphylococcus aureus (MRSA)MIC12.5[1]
Methicillin-resistant Staphylococcus aureus (MRSA)MBC12.5[1]
Helicobacter pyloriMIC3.91[2]

Experimental Protocols

The following are detailed protocols for conducting antimicrobial susceptibility testing with this compound.

1. Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

This protocol is used to determine the lowest concentration of this compound that visibly inhibits the growth of a microorganism.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO, followed by dilution in growth medium)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL), then diluted to a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Positive control (broth with inoculum, no compound)

  • Negative control (broth only)

  • Solvent control (broth with inoculum and the same concentration of solvent used to dissolve the compound)

  • Microplate reader or visual inspection

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the sterile broth medium directly in the 96-well plate. The typical final volume in each well is 100 µL.

  • Add 100 µL of the standardized bacterial inoculum to each well, except for the negative control wells.

  • Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C for most human pathogens) for 18-24 hours.

  • After incubation, determine the MIC by observing the lowest concentration of this compound at which there is no visible growth (turbidity). This can be done by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.

2. Minimum Bactericidal Concentration (MBC) Assay

This assay is performed to determine the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipettes and tips

  • Incubator

Procedure:

  • Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that showed no visible growth.

  • Spot-inoculate the aliquots onto separate sections of a sterile agar plate.

  • Incubate the agar plate at the optimal temperature for the microorganism for 18-24 hours.

  • After incubation, observe the plates for bacterial growth. The MBC is the lowest concentration of this compound that results in no colony formation on the agar plate, indicating bacterial death.

Visualizations

Experimental Workflow for Antimicrobial Activity Assessment

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound Stock Solution MIC_Assay Perform Broth Microdilution (MIC Assay) Compound_Prep->MIC_Assay Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->MIC_Assay Incubation1 Incubate (18-24h) MIC_Assay->Incubation1 MIC_Reading Read MIC Results Incubation1->MIC_Reading MBC_Plating Plate from Clear Wells (MBC Assay) MIC_Reading->MBC_Plating Incubation2 Incubate (18-24h) MBC_Plating->Incubation2 MBC_Reading Read MBC Results Incubation2->MBC_Reading Data_Table Tabulate MIC & MBC Values MBC_Reading->Data_Table

Caption: Workflow for determining MIC and MBC of this compound.

Potential Antimicrobial Mechanisms of Action

Antimicrobial_Mechanisms cluster_compound This compound cluster_targets Potential Bacterial Targets cluster_outcome Outcome Compound This compound Cell_Wall Cell Wall Synthesis Inhibition Compound->Cell_Wall targets Cell_Membrane Cell Membrane Disruption Compound->Cell_Membrane targets Protein_Synthesis Protein Synthesis Inhibition Compound->Protein_Synthesis targets Nucleic_Acid Nucleic Acid Synthesis Inhibition Compound->Nucleic_Acid targets Metabolic_Pathways Metabolic Pathway Disruption Compound->Metabolic_Pathways targets Bactericidal Bactericidal Effect Cell_Wall->Bactericidal Cell_Membrane->Bactericidal Bacteriostatic Bacteriostatic Effect Protein_Synthesis->Bacteriostatic Nucleic_Acid->Bacteriostatic Metabolic_Pathways->Bacteriostatic

Caption: Potential mechanisms of antimicrobial action for natural products.

Conclusion and Future Directions

The available data indicates that this compound is a promising antibacterial agent, particularly against Gram-positive bacteria, including MRSA. Further research is warranted to fully elucidate its spectrum of activity, including its effects on Gram-negative bacteria, fungi, and its potential for anti-biofilm applications. Investigating the precise mechanism of action through which this compound exerts its antimicrobial effects will be crucial for its development as a potential therapeutic agent. Additionally, studies on its cytotoxicity against human cell lines and in vivo efficacy are necessary next steps.

References

Synthetic Analogues of 7-Hydroxycadalene: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the development of synthetic analogues of 7-Hydroxycadalene, a naturally occurring sesquiterpenoid with promising biological activities. This guide includes detailed application notes, experimental protocols, and a summary of quantitative data to facilitate further research and development in this area.

Introduction

This compound, a cadinane-type sesquiterpene, has garnered significant interest in the scientific community due to its potential therapeutic properties, including cytotoxic, anti-inflammatory, and antimicrobial activities. The development of synthetic analogues of this natural product offers an opportunity to enhance its biological profile, improve its pharmacokinetic properties, and explore its structure-activity relationships (SAR). This document outlines key methodologies for the synthesis and biological evaluation of this compound analogues, providing a foundation for the discovery of novel drug candidates.

Data Presentation: Biological Activities of this compound and its Analogues

The following table summarizes the available quantitative data on the biological activities of this compound and its synthetic derivatives. This information is crucial for comparing the potency of different analogues and for guiding future synthetic efforts.

CompoundBiological ActivityAssayCell Line/OrganismResult (IC50/MIC)
7-Hydroxy-3,4-dihydrocadaleneCytotoxicityMTT AssayMCF-7 (Breast Cancer)55.24 µM (at 48h)[1]
7-(Phenylcarbamate)-3,4-dihydrocadaleneCytotoxicityMTT AssayMCF-7 (Breast Cancer)Low to no activity observed[1]
7-(Phenylcarbamate)-cadaleneCytotoxicityMTT AssayMCF-7 (Breast Cancer)Low to no activity observed[1]
7-HydroxyflavoneAntimicrobialMIC AssayStaphylococcus aureus32 µg/mL[2]
Shigella flexneri16 µg/mL[2]
Candida albicans64 µg/mL[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound analogues and for key experiments to evaluate their biological activity.

Synthesis of 7-(Phenylcarbamate)-cadalene Analogues

The following protocol is based on the preparation of phenylcarbamate derivatives from a parent alcohol, a common synthetic route for modifying hydroxyl groups. This method is adapted from general procedures for carbamate synthesis.

Materials:

  • This compound or its analogue (e.g., 7-hydroxy-3,4-dihydrocadalene)

  • Phenyl isocyanate

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1 equivalent of this compound or its analogue in anhydrous DCM or THF.

  • Addition of Base: Add 1.2 equivalents of anhydrous pyridine or triethylamine to the solution. Stir the mixture at room temperature for 10-15 minutes.

  • Addition of Isocyanate: Slowly add 1.1 equivalents of phenyl isocyanate to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a small amount of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 7-(phenylcarbamate)-cadalene analogue.

  • Characterization: Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (this compound analogues) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Positive control (a known antimicrobial agent)

  • Negative control (broth with inoculum and solvent)

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

General Synthetic Workflow for this compound Analogues

Synthetic_Workflow Start This compound (Starting Material) Reaction Functionalization of -OH group Start->Reaction Analogues Synthetic Analogues of This compound Reaction->Analogues Purification Purification (e.g., Chromatography) Analogues->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Final Pure Analogues for Biological Testing Characterization->Final

Caption: General workflow for synthesizing analogues of this compound.

Cytotoxicity Evaluation Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Prep Prepare Serial Dilutions of Analogues Treatment Treat Cells with Analogues Compound_Prep->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance IC50 Calculate IC50 Value Absorbance->IC50 Signaling_Pathway Cadalene 7-Hydroxy-3,4-dihydrocadalene ROS Increased Intracellular Reactive Oxygen Species (ROS) Cadalene->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Hydroxycadalene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 7-Hydroxycadalene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and address common challenges encountered during the synthesis of this valuable sesquiterpenoid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A1: A plausible and frequently employed strategy for synthesizing substituted naphthols like this compound involves a three-step sequence starting from cadalene (4-isopropyl-1,6-dimethylnaphthalene):

  • Friedel-Crafts Acylation: Introduction of an acetyl group onto the naphthalene ring system.

  • Baeyer-Villiger Oxidation: Conversion of the resulting ketone into an acetate ester.

  • Hydrolysis: Cleavage of the acetate ester to yield the final this compound.

Q2: I am observing a low yield in the Friedel-Crafts acylation step. What are the common causes?

A2: Low yields in Friedel-Crafts acylation can arise from several factors. Key areas to investigate include the purity of your reagents, the reaction temperature, and the choice of solvent. Deactivation of the aromatic ring by certain substituents can also hinder the reaction.[1] For instance, if your starting material is impure or contains electron-withdrawing groups, the reaction efficiency may be significantly reduced.

Q3: My Baeyer-Villiger oxidation is sluggish or incomplete. What can I do to improve it?

A3: The success of a Baeyer-Villiger oxidation is highly dependent on the oxidant used and the reaction conditions.[2] Common issues include the use of a weak oxidizing agent or suboptimal temperature. The reactivity of peroxyacids is correlated with the pKa of the corresponding carboxylic acid, with stronger acids being more reactive.[2] Therefore, switching to a more potent peroxyacid, such as trifluoroperacetic acid (TFPAA), can often improve reaction rates and yields. Careful control of temperature is also crucial, as side reactions can occur at elevated temperatures.

Q4: During the hydrolysis of the acetate ester, I am getting incomplete conversion. How can I drive the reaction to completion?

A4: Incomplete hydrolysis of aryl acetates can be due to insufficient catalyst, inadequate reaction time, or unfavorable equilibrium.[3] Both acidic and basic conditions can be employed for this transformation. For acid-catalyzed hydrolysis, using a strong acid catalyst like p-toluenesulfonic acid and ensuring the presence of sufficient water can facilitate the reaction.[4] In base-catalyzed hydrolysis (saponification), using a stoichiometric amount of a strong base like sodium hydroxide will drive the reaction to completion by converting the resulting phenol into its corresponding salt.[5]

Troubleshooting Guides

Troubleshooting Low Yield in Friedel-Crafts Acylation
Symptom Potential Cause Suggested Solution
No or very low conversion Deactivated aromatic ringEnsure the starting cadalene is free of electron-withdrawing impurities.
Poor quality of Lewis acid catalyst (e.g., AlCl₃)Use freshly opened or properly stored anhydrous aluminum chloride.
Insufficient reaction temperatureGradually increase the reaction temperature, monitoring for side product formation.
Formation of multiple products Isomer formationThe acylation of substituted naphthalenes can lead to different regioisomers.[6][7][8] Lowering the reaction temperature may improve selectivity. Analyze the product mixture carefully to identify the desired isomer.
PolyacylationUse a molar excess of the aromatic substrate relative to the acylating agent.[3]
Dark, tarry reaction mixture Reaction temperature is too highMaintain a controlled temperature throughout the reaction.
Impure starting materialsPurify the starting cadalene and acylating agent before use.
Troubleshooting the Baeyer-Villiger Oxidation
Symptom Potential Cause Suggested Solution
Incomplete reaction Insufficiently reactive peroxyacidUse a more reactive peroxyacid like m-CPBA or trifluoroperacetic acid (TFPAA).[2][9]
Low reaction temperatureWhile high temperatures can cause decomposition, the reaction may require gentle heating to proceed at a reasonable rate. Optimize the temperature for your specific substrate.
Formation of byproducts Decomposition of the peroxyacidAdd the peroxyacid in portions to control the reaction temperature and concentration.
Acid-catalyzed side reactionsFor acid-sensitive substrates, consider using a buffered system or a milder catalyst.[10]
Unpredictable regioselectivity Competing migration of alkyl and aryl groupsThe migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[11][12] For aryl ketones, the aryl group typically migrates.
Troubleshooting the Hydrolysis of the Aryl Acetate
Symptom Potential Cause Suggested Solution
Incomplete hydrolysis Insufficient acid or base catalystEnsure at least a catalytic amount of a strong acid or a stoichiometric amount of a strong base is used.
Reversible reaction (acid-catalyzed)Use a large excess of water to drive the equilibrium towards the products.[3]
Product degradation Harsh reaction conditionsFor sensitive substrates, consider milder hydrolysis methods, such as using a reusable solid acid catalyst or enzymatic hydrolysis.[13][14]
Difficulty in product isolation Emulsion formation during workup (base-catalyzed)Add a saturated brine solution to help break the emulsion.
Product is water-solubleAfter acidification of the phenoxide, ensure the product has fully precipitated before filtration. Cooling the solution can improve recovery.

Quantitative Data Presentation

Table 1: Optimization of Baeyer-Villiger Oxidation of Cyclohexanone to ε-Caprolactone

This table provides an example of how reaction parameters can be optimized to improve yield in a Baeyer-Villiger oxidation, based on a study of cyclohexanone oxidation.[1][15]

Parameter Condition A Condition B (Optimized) Yield of ε-Caprolactone (%)
Concentration of Cyclohexanone 1.0 M1.22 MIncreased
Molar Ratio (Cyclohexanone:UHP) 1:11:1.3Increased
Reaction Temperature 50 °C56.5 °C98.06%

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Cadalene
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil).

  • Reagents: In the flask, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

  • Addition of Acylating Agent: Cool the suspension in an ice bath (0 °C). Add acetyl chloride (1.1 equivalents) dropwise to the suspension while stirring.

  • Addition of Substrate: Dissolve cadalene (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Baeyer-Villiger Oxidation of the Acylated Product
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the ketone from the previous step (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or chloroform.

  • Addition of Oxidant: Add a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA, 1.2 equivalents), in portions to the solution at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the disappearance of the starting material by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extraction: Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting aryl acetate can be purified by column chromatography if necessary.

Protocol 3: Hydrolysis of the Aryl Acetate to this compound

Acid-Catalyzed Hydrolysis:

  • Setup: Dissolve the aryl acetate (1.0 equivalent) in a mixture of methanol and water.

  • Reaction: Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid. Heat the mixture to reflux and monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude phenol by recrystallization or column chromatography.[4]

Base-Catalyzed Hydrolysis (Saponification):

  • Setup: Dissolve the aryl acetate (1.0 equivalent) in a solvent such as methanol or ethanol.

  • Reaction: Add an aqueous solution of sodium hydroxide (NaOH, 1.5-2.0 equivalents). Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Workup: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the phenol.

  • Purification: Collect the solid product by filtration and wash with cold water. The product can be further purified by recrystallization.

Visualizations

Synthesis_Workflow start Cadalene step1 Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) start->step1 intermediate1 Aryl Ketone Intermediate step1->intermediate1 step2 Baeyer-Villiger Oxidation (m-CPBA) intermediate1->step2 intermediate2 Aryl Acetate Intermediate step2->intermediate2 step3 Hydrolysis (Acid or Base) intermediate2->step3 end This compound step3->end

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Low Yield Observed q1 Which Step? start->q1 fc Friedel-Crafts Acylation q1->fc Step 1 bv Baeyer-Villiger Oxidation q1->bv Step 2 hy Hydrolysis q1->hy Step 3 fc_q1 Check Reagent Purity (AlCl₃, Solvent) fc->fc_q1 fc_q2 Optimize Temperature fc->fc_q2 fc_q3 Adjust Stoichiometry (Excess Arene) fc->fc_q3 bv_q1 Use Stronger Oxidant (e.g., TFPAA) bv->bv_q1 bv_q2 Control Temperature (Portion-wise addition) bv->bv_q2 bv_q3 Consider Buffered Conditions bv->bv_q3 hy_q1 Increase Catalyst Concentration hy->hy_q1 hy_q2 Drive Equilibrium (Excess Water) hy->hy_q2 hy_q3 Use Stoichiometric Base hy->hy_q3 Signaling_Pathway cluster_FC Friedel-Crafts Acylation cluster_BV Baeyer-Villiger Oxidation cluster_H Hydrolysis FC_Start Cadalene + Acetyl Chloride FC_Catalyst AlCl₃ (Lewis Acid) FC_Start->FC_Catalyst FC_Intermediate Acylium Ion Electrophile FC_Catalyst->FC_Intermediate FC_Product Aryl Ketone FC_Intermediate->FC_Product BV_Start Aryl Ketone FC_Product->BV_Start BV_Reagent Peroxyacid (m-CPBA) BV_Start->BV_Reagent BV_Intermediate Criegee Intermediate BV_Reagent->BV_Intermediate BV_Product Aryl Acetate BV_Intermediate->BV_Product H_Start Aryl Acetate BV_Product->H_Start H_Reagent H₃O⁺ or OH⁻ H_Start->H_Reagent H_Intermediate Tetrahedral Intermediate H_Reagent->H_Intermediate H_Product This compound H_Intermediate->H_Product

References

Optimization of 7-Hydroxycadalene extraction parameters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of 7-Hydroxycadalene.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this compound extraction?

A1: The primary plant source reported for the isolation of this compound is Heterotheca inuloides, commonly known as Mexican arnica. The aerial parts, including flowers and leaves, are typically used for extraction.

Q2: Which solvents are most effective for extracting this compound?

A2: Based on literature reports for cadinane-type sesquiterpenes, solvents with low to medium polarity are effective. Acetone and hexane have been successfully used. Methanol can also be employed, often in mixtures with water. The choice of solvent will influence the co-extraction of other compounds.

Q3: What are the key parameters to optimize for maximizing the yield of this compound?

A3: The key parameters to optimize include the type of solvent, extraction temperature, extraction time, and the solid-to-solvent ratio. Agitation or the use of methods like sonication can also enhance extraction efficiency.

Q4: How can I purify this compound from the crude extract?

A4: Purification is typically achieved through chromatographic techniques. A common approach involves initial fractionation using column chromatography with silica gel, followed by further purification using preparative High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column.

Q5: Is this compound susceptible to degradation during extraction and storage?

A5: Phenolic compounds can be sensitive to oxidation, especially at elevated temperatures and in the presence of light. It is advisable to conduct extractions at moderate temperatures and store extracts and purified compounds in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Extraction Yield - Inappropriate solvent selection.- Insufficient extraction time or temperature.- Poor solid-to-solvent ratio.- Inadequate grinding of plant material.- Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol).- Increase extraction time and/or temperature incrementally. Be cautious with high temperatures to avoid degradation.[1]- Increase the solvent volume relative to the plant material.- Ensure the plant material is finely powdered to maximize surface area for extraction.
Co-extraction of a large amount of chlorophyll and other pigments - Use of highly polar solvents (e.g., methanol, ethanol) in the initial extraction step.- Perform an initial extraction with a nonpolar solvent like hexane to remove chlorophyll and lipids before extracting with a more polar solvent.- Utilize a pre-purification step, such as solid-phase extraction (SPE), to remove pigments.
Emulsion formation during liquid-liquid extraction - Presence of surfactants or amphiphilic molecules in the extract.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[2]- Centrifuge the mixture to break the emulsion.- Gently swirl instead of vigorously shaking the separatory funnel.[2]
Poor separation in column chromatography - Inappropriate stationary phase or mobile phase.- Overloading of the column.- Improper packing of the column.- Select a different stationary phase (e.g., alumina, reversed-phase silica) or adjust the polarity of the mobile phase gradient.- Reduce the amount of crude extract loaded onto the column.- Ensure the column is packed uniformly to avoid channeling.
Degradation of this compound - Exposure to high temperatures, light, or oxygen.- Use moderate extraction temperatures (e.g., 30-50°C).- Protect the extract and purified compound from light by using amber-colored glassware or wrapping containers in foil.- Evaporate solvents under reduced pressure at a low temperature.- Store samples under an inert atmosphere.

Data Presentation

Table 1: Illustrative Effect of Solvent Polarity on this compound Extraction Yield

Solvent System (v/v)Relative PolarityIllustrative Yield of this compound (mg/g of dry plant material)
100% HexaneLow1.5
70:30 Hexane:Ethyl AcetateLow-Medium2.8
100% Ethyl AcetateMedium3.5
100% AcetoneMedium-High4.2
80:20 Methanol:WaterHigh3.1

Note: This data is illustrative and intended to show a general trend. Actual yields will vary depending on the plant material and extraction conditions.

Table 2: Illustrative Effect of Extraction Temperature and Time on this compound Yield using Acetone

Temperature (°C)Extraction Time (hours)Illustrative Yield of this compound (mg/g of dry plant material)
2563.2
25123.8
25244.0
4064.1
40124.5
40244.6
6064.3 (potential for some degradation)
60124.4 (potential for increased degradation)

Note: This data is illustrative. Higher temperatures may increase extraction rate but also risk thermal degradation of the target compound.[1]

Experimental Protocols

1. Extraction of this compound from Heterotheca inuloides

  • Preparation of Plant Material: Air-dry the aerial parts of Heterotheca inuloides in a well-ventilated area, protected from direct sunlight. Grind the dried material into a fine powder using a laboratory mill.

  • Solvent Extraction:

    • Macerate the powdered plant material (100 g) in acetone (1 L) at room temperature for 24 hours with constant stirring.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh acetone.

    • Combine the filtrates and evaporate the solvent under reduced pressure at 40°C to obtain the crude acetone extract.

2. Chromatographic Purification of this compound

  • Silica Gel Column Chromatography:

    • Prepare a silica gel (60-120 mesh) column using a nonpolar solvent such as hexane.

    • Dissolve the crude acetone extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase and visualizing with a UV lamp and/or an appropriate staining reagent.

    • Combine fractions containing this compound based on the TLC profile.

  • Preparative HPLC:

    • Further purify the enriched fractions using a preparative HPLC system equipped with a C18 column.

    • Use a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

    • Monitor the elution at a suitable UV wavelength (e.g., around 230-280 nm).

    • Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

Mandatory Visualization

Extraction_Workflow PlantMaterial Dried & Powdered Heterotheca inuloides Extraction Solvent Extraction (e.g., Acetone Maceration) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Reduced Pressure) Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection EnrichedFractions Enriched this compound Fractions FractionCollection->EnrichedFractions PrepHPLC Preparative HPLC (C18 Column) EnrichedFractions->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound Signaling_Pathway cluster_cell Intracellular Events Hydroxycadalene This compound Cell Cancer Cell Hydroxycadalene->Cell Enters ROS Increased Reactive Oxygen Species (ROS) Cell->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Technical Support Center: 7-Hydroxycadalene In Vitro Solubility and Experimentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Hydroxycadalene. Our goal is to help you overcome common solubility issues and provide clear protocols for in vitro experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving this compound in my aqueous cell culture medium. What is the recommended solvent?

A1: this compound, a sesquiterpenoid, is a hydrophobic compound with low aqueous solubility. For in vitro experiments, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of hydrophobic compounds.

Q2: What is a typical starting concentration for a this compound stock solution in DMSO?

Q3: My this compound precipitates when I add the DMSO stock to my cell culture medium. How can I prevent this?

A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.5% (v/v), to minimize solvent-induced cytotoxicity.[1]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium. This gradual decrease in solvent concentration can help maintain solubility.

  • Vortexing/Mixing: When diluting, vortex or gently pipette the solution immediately to ensure rapid and uniform dispersion of the compound.

  • Pre-warming Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.

  • Use of a Surfactant: For particularly challenging compounds, the addition of a low concentration of a biocompatible, non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the final culture medium can help to maintain solubility. A typical starting concentration would be 0.01-0.1%.

Q4: Are there alternative solubilization strategies if DMSO is not suitable for my experiment?

A4: Yes, several other strategies can be employed to enhance the solubility of hydrophobic compounds like this compound for in vitro studies:

  • Co-solvents: A mixture of solvents can be more effective than a single solvent. For example, a combination of ethanol and water or polyethylene glycol (PEG) and water can be tested.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. β-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

  • Lipid-Based Formulations: Encapsulating this compound in liposomes or nanoemulsions can be an effective way to deliver it to cells in an aqueous environment.

Below is a table summarizing common solvents and their general applicability for hydrophobic compounds.

SolventTypical Stock Concentration RangeFinal Concentration in MediumAdvantagesDisadvantages
DMSO 10 - 100 mM≤ 0.5%High solubilizing power for many organic compounds.Can be toxic to cells at higher concentrations.
Ethanol 10 - 50 mM≤ 0.5%Less toxic than DMSO for some cell lines.Lower solubilizing power for highly hydrophobic compounds compared to DMSO.
Methanol 10 - 50 mM≤ 0.5%Good solvent for many natural products.Can be more toxic to cells than ethanol.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Assays

This protocol describes the preparation of this compound solutions for use in cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

Procedure:

  • Prepare a 50 mM Stock Solution:

    • Calculate the required mass of this compound for your desired volume of 50 mM stock solution (Molecular Weight of this compound: 214.30 g/mol ).

    • Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of 100% DMSO to the tube.

    • Vortex the solution vigorously until the this compound is completely dissolved. A brief sonication in a water bath may aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions:

    • Thaw an aliquot of the 50 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 10 µM, 50 µM).

    • It is crucial to add the DMSO stock to the medium and mix immediately to prevent precipitation.

    • Always prepare a vehicle control containing the same final concentration of DMSO as your highest treatment concentration.

Protocol 2: In Vitro Cytotoxicity Assay using MTT

This protocol details a method to assess the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7 breast cancer cells) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • MCF-7 cells (or other suitable cell line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions (prepared as in Protocol 1)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO, pure

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the MCF-7 cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • At the end of the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of pure DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Data Presentation:

The results of the cytotoxicity assay can be summarized in a table.

Treatment Concentration (µM)Cell Viability (%) after 48h (Mean ± SD)
Vehicle Control (0.2% DMSO)100 ± 5.2
This compound (10)85.3 ± 4.1
This compound (25)62.1 ± 3.5
This compound (50)48.9 ± 2.9
This compound (100)25.7 ± 2.1

Note: The data in this table is illustrative and not based on actual experimental results for this compound.

Signaling Pathways and Experimental Workflows

Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress. This can trigger the intrinsic apoptosis pathway and may also involve the PI3K/Akt/mTOR signaling pathway.

G HC This compound ROS ↑ Reactive Oxygen Species (ROS) HC->ROS PI3K PI3K HC->PI3K Inhibition Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Proposed signaling pathway of this compound inducing apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the in vitro effects of this compound.

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Solubilize Solubilize this compound in DMSO (Stock Solution) Dilute Prepare Working Solutions in Cell Culture Medium Solubilize->Dilute Treat Treat Cells with This compound Dilute->Treat Incubate Incubate for 24/48/72 hours Treat->Incubate Measure Measure Endpoints (e.g., Viability, Apoptosis, ROS) Incubate->Measure Analyze Analyze and Interpret Data Measure->Analyze

Caption: General experimental workflow for in vitro studies of this compound.

References

Troubleshooting low bioactivity of synthetic 7-Hydroxycadalene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for synthetic 7-Hydroxycadalene. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during the experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported biological activity?

This compound is a synthetic sesquiterpenoid. While specific data for this compound is limited in the available literature, the closely related natural product, 7-hydroxy-3,4-dihydrocadalene, has demonstrated cytotoxic effects against cancer cells.[1] The proposed mechanism of action involves the induction of oxidative stress, leading to apoptosis (programmed cell death).[1][2]

Q2: My synthetic this compound is showing lower than expected bioactivity. What are the potential reasons?

Several factors can contribute to low bioactivity of a synthetic compound in biological assays. These can be broadly categorized as issues with the compound itself, the experimental setup, or data interpretation. Specific areas to investigate include:

  • Compound Integrity: Purity of the synthetic compound, degradation during storage, and stability in the assay medium.

  • Solubility and Aggregation: Poor solubility in the assay medium can lead to precipitation and a lower effective concentration. The compound may also form aggregates that can lead to non-specific activity or a lack of activity.

  • Experimental Conditions: Sub-optimal cell health, incorrect seeding density, inappropriate incubation times, and issues with reagents can all impact the results.

  • Assay Interference: The compound itself may interfere with the assay readout (e.g., autofluorescence).

Q3: How should I prepare and store my stock solution of this compound?

This compound is reported to be soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. For cell-based assays, a high-concentration stock solution is typically prepared in anhydrous DMSO.

  • Preparation: To minimize the final DMSO concentration in your cell culture, prepare a concentrated stock solution (e.g., 10-20 mM).

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Protect the stock solution from light.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

The final concentration of DMSO in the cell culture medium should be kept as low as possible, generally below 0.5%, and ideally at 0.1% or lower, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.

Troubleshooting Guides

Issue 1: No or Low Cytotoxicity Observed in MTT Assay

If you are not observing the expected cytotoxic effect of this compound in an MTT assay, consider the following troubleshooting steps:

Troubleshooting Workflow for Low Cytotoxicity

start Low/No Cytotoxicity Observed compound Check Compound Integrity - Purity (NMR, HPLC) - Fresh Stock Solution - Proper Storage start->compound solubility Assess Solubility & Aggregation - Visual Inspection for Precipitate - Centrifuge and Test Supernatant - Include Detergent (e.g., Tween-20) compound->solubility assay_params Review Assay Parameters - Cell Health & Passage Number - Seeding Density - Incubation Time solubility->assay_params controls Verify Controls - Positive Control (e.g., Doxorubicin) - Vehicle Control (DMSO) assay_params->controls readout Check for Assay Interference - Compound Autofluorescence - Reaction with MTT Reagent controls->readout end Re-evaluate Bioactivity readout->end

Caption: A step-by-step guide to troubleshooting low cytotoxicity in bioassays.

Issue 2: Inconsistent or Non-Reproducible Results

Variability in your results can be frustrating. The following guide provides a systematic approach to identifying and resolving sources of inconsistency.

Logical Relationship for Troubleshooting Inconsistent Results

inconsistent_results Inconsistent Results pipetting Pipetting Technique - Calibrated Pipettes - Consistent Method inconsistent_results->pipetting cell_handling Cell Culture Practice - Homogenous Cell Suspension - Consistent Passage Number inconsistent_results->cell_handling reagent_prep Reagent Preparation - Fresh Dilutions - Thorough Mixing inconsistent_results->reagent_prep plate_effects Microplate Issues - Edge Effects - Temperature Gradients inconsistent_results->plate_effects instrumentation Instrument Reading - Correct Wavelength - Plate Seating inconsistent_results->instrumentation

Caption: Key areas to investigate when encountering inconsistent experimental results.

Data Presentation

The following table summarizes the cytotoxic activity of 7-hydroxy-3,4-dihydrocadalene, a closely related compound to this compound, on the MCF7 breast cancer cell line. This data can be used as a reference point for your own experiments.

CompoundCell LineAssayIncubation TimeIC50 (µM)Reference
7-hydroxy-3,4-dihydrocadaleneMCF7MTT48 hours55.24[1]
7-hydroxy-3,4-dihydrocadaleneMCF7MTT72 hours52.83[1]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted for compounds that may have solubility challenges.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in a small volume of DMSO. Further dilute in pre-warmed cell culture medium to the final desired concentrations immediately before adding to the cells. The final DMSO concentration should be ≤ 0.1%.

  • Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Reactive Oxygen Species (ROS) Detection using DCFH-DA

This protocol outlines the steps for measuring intracellular ROS levels.

  • Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with this compound at the desired concentrations for the appropriate time. Include a positive control such as hydrogen peroxide.

  • DCFH-DA Staining:

    • Prepare a fresh 10 µM working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in pre-warmed serum-free medium.

    • Remove the treatment medium and wash the cells once with serum-free medium.

    • Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.

Protocol 3: Caspase-3/7 Activity Assay

This protocol provides a method for measuring the activity of key executioner caspases in apoptosis.

  • Cell Lysis: After treatment with this compound, lyse the cells using a lysis buffer provided with a commercial caspase activity assay kit.

  • Assay Reaction: Add the cell lysate to a 96-well plate and add the caspase-3/7 substrate (e.g., a DEVD peptide conjugated to a fluorophore or chromophore).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Signal Detection: Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength for the specific substrate used.

Signaling Pathway

The reported bioactivity of the related compound, 7-hydroxy-3,4-dihydrocadalene, suggests that this compound may induce apoptosis through the generation of reactive oxygen species (ROS).[1] This leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.

Proposed Signaling Pathway for this compound-Induced Apoptosis

cluster_cell Cancer Cell HC This compound ROS ↑ Reactive Oxygen Species (ROS) HC->ROS Bcl2 Bcl-2 (Anti-apoptotic) HC->Bcl2 Inhibition Mito Mitochondrial Stress ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bcl2->Mito Bax Bax/Bak (Pro-apoptotic) Bax->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Oxidative stress-mediated intrinsic apoptosis pathway potentially induced by this compound.

References

Technical Support Center: 7-Hydroxycadalene Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the purity of isolated 7-Hydroxycadalene. The information is presented in a question-and-answer format to directly address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources is it commonly isolated?

This compound is a naturally occurring sesquiterpenoid with a cadinane skeleton. It is characterized by a hydroxyl group on its aromatic ring, which gives it phenolic properties. It has been reported to be isolated from various plant sources, including Platycarya strobilacea and Bombax ceiba[1][2].

Q2: What are the common impurities found when isolating this compound from plant extracts?

When isolating this compound from plant matrices, common impurities may include:

  • Other sesquiterpenoids with similar structures.

  • Pigments such as chlorophylls and carotenoids.

  • Lipids and fatty acids.

  • Other phenolic compounds and flavonoids.

  • Sugars and other polar compounds.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

The purity of this compound can be effectively determined using the following methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A reversed-phase C18 column is often suitable for the analysis of phenolic compounds.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: 1H-NMR can be used for the absolute quantification of this compound and the identification of impurities without the need for a reference standard of the impurity itself.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting

Problem: Oiling out instead of crystal formation.

  • Q: My compound is separating as an oil instead of forming crystals. What should I do?

    • A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent. To resolve this, you can try the following:

      • Lower the temperature: Allow the solution to cool more slowly to a temperature below the compound's melting point before crystal nucleation begins.

      • Use a different solvent: Select a solvent with a lower boiling point.

      • Use a solvent mixture: Dissolve the compound in a "good" solvent at an elevated temperature and then gradually add a "poor" solvent until turbidity appears. Then, allow it to cool slowly.

Problem: Poor recovery of crystals.

  • Q: I am getting a very low yield after recrystallization. What could be the reason?

    • A: Low recovery can be due to several factors:

      • Using too much solvent: This will keep a significant amount of your compound dissolved in the mother liquor. Try to use the minimum amount of hot solvent required to dissolve your crude product.

      • Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

      • Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent redissolving the product.

Chromatography Troubleshooting

Problem: Poor separation of this compound from impurities.

  • Q: My column chromatography is not effectively separating this compound from other compounds. How can I improve the resolution?

    • A: To improve separation in column chromatography, consider the following:

      • Optimize the mobile phase: Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase that provides good separation between this compound and the impurities. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective for separating compounds from a complex plant extract.

      • Choose the right stationary phase: While silica gel is commonly used, other stationary phases like alumina or reversed-phase C18 material might provide better separation depending on the nature of the impurities.

      • Adjust the column parameters: A longer and narrower column can improve resolution. Also, ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.

Problem: Tailing of the this compound peak in HPLC.

  • Q: The peak for this compound is showing significant tailing in my HPLC chromatogram. What is the cause and how can I fix it?

    • A: Peak tailing in HPLC for phenolic compounds can be caused by interactions with residual silanol groups on the silica-based C18 column. To mitigate this:

      • Acidify the mobile phase: Add a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%), to the mobile phase. This will protonate the silanol groups and the phenolic hydroxyl group of this compound, reducing the unwanted interaction.

      • Use an end-capped column: Employ a column where the residual silanol groups have been chemically deactivated ("end-capped").

Experimental Protocols

General Purification Workflow for this compound

The following is a generalized workflow for the isolation and purification of this compound from a plant source, such as the powdered bark of Bombax ceiba.

G cluster_extraction Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_chromatography Chromatographic Purification cluster_final_purification Final Purification start Powdered Plant Material extraction Soxhlet Extraction (e.g., with methanol) start->extraction concentration Rotary Evaporation extraction->concentration crude_extract Crude Extract concentration->crude_extract partitioning Solvent Partitioning (e.g., hexane, ethyl acetate) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction (enriched with phenolics) partitioning->ethyl_acetate_fraction column_chrom Silica Gel Column Chromatography (Gradient elution: hexane-ethyl acetate) ethyl_acetate_fraction->column_chrom fraction_collection Fraction Collection and TLC Analysis column_chrom->fraction_collection combined_fractions Combined Fractions Containing This compound fraction_collection->combined_fractions recrystallization Recrystallization (e.g., from ethanol/water) combined_fractions->recrystallization pure_compound Pure this compound recrystallization->pure_compound

Caption: General workflow for the purification of this compound.

Detailed Methodologies

1. Extraction:

  • Dried and powdered plant material (e.g., 1 kg) is subjected to Soxhlet extraction with a suitable solvent like methanol for 24-48 hours.

  • The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude extract.

2. Solvent Partitioning:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • This compound, being a moderately polar phenolic compound, is expected to be enriched in the ethyl acetate fraction.

3. Silica Gel Column Chromatography:

  • The ethyl acetate fraction is subjected to column chromatography over silica gel.

  • The column is typically eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Those containing this compound (identified by a standard if available, or by its characteristic UV absorbance and staining) are combined.

4. Recrystallization:

  • The combined fractions containing impure this compound are concentrated.

  • A suitable solvent or solvent system (e.g., ethanol-water, acetone-hexane) is used for recrystallization. The compound is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization.

  • The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

Data Presentation

The following table provides a hypothetical representation of the purity of this compound at different stages of the purification process. Actual values will vary depending on the starting material and the precise experimental conditions.

Purification StepPurity of this compound (%)Major Impurities Removed
Crude Methanolic Extract5 - 10Highly polar and non-polar compounds
Ethyl Acetate Fraction25 - 40Highly polar compounds (sugars) and non-polar compounds (lipids)
After Silica Gel Chromatography85 - 95Other sesquiterpenoids and less polar phenolic compounds
After Recrystallization> 98Closely related impurities and residual solvents

Visualization of Purity Analysis Logic

The following diagram illustrates the decision-making process for analyzing the purity of the final this compound product.

G start Isolated this compound Sample hplc_analysis HPLC Analysis start->hplc_analysis nmr_analysis NMR Analysis start->nmr_analysis single_peak Single Major Peak? hplc_analysis->single_peak correct_signals Correct 1H and 13C Signals? nmr_analysis->correct_signals high_purity High Purity Confirmed single_peak->high_purity Yes further_purification Further Purification Required single_peak->further_purification No correct_signals->high_purity Yes correct_signals->further_purification No

Caption: Logical flow for purity assessment of this compound.

References

Technical Support Center: Stabilizing 7-Hydroxycadalene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 7-Hydroxycadalene.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of potency or degradation of this compound sample over time. Oxidation: As a phenolic compound, this compound is susceptible to degradation by oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[1][2]Inert Atmosphere: Store samples under an inert atmosphere such as nitrogen or argon to minimize contact with oxygen. Low Temperature: Store at reduced temperatures (-20°C or -80°C) to decrease the rate of chemical degradation.[3] Light Protection: Use amber vials or store samples in the dark to prevent photodegradation.
Discoloration of the this compound solution. Oxidation Products: The formation of colored degradation products, often quinone-type compounds, can result from the oxidation of the phenolic hydroxyl group.[2]Antioxidant Addition: Incorporate a suitable antioxidant into the solution. Options include natural antioxidants like ascorbic acid or tocopherol, or synthetic antioxidants like butylated hydroxyanisole (BHA).[1][4] Solvent Purity: Ensure the use of high-purity, degassed solvents to remove dissolved oxygen.
Variability in experimental results between different batches of stored this compound. Inconsistent Storage Conditions: Differences in storage temperature, exposure to light, or the headspace atmosphere in vials can lead to varying degradation rates.[5]Standardized Protocol: Implement a strict, standardized protocol for the storage of all this compound samples. This includes consistent temperature, light protection, and the use of an inert atmosphere. Aliquotting: Store the compound in smaller, single-use aliquots to avoid repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere.[3]
Precipitation of this compound from solution during storage. Solvent Evaporation or Change in pH: Changes in solvent concentration due to evaporation or a shift in the pH of a buffered solution can reduce the solubility of the compound. The stability of some sesquiterpenes can be pH-dependent.[6]Proper Sealing: Ensure vials are tightly sealed with high-quality caps and septa to prevent solvent evaporation. Buffered Solution: If applicable, store in a buffer at a pH where this compound exhibits maximum stability. The optimal pH should be determined experimentally.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: As a phenolic sesquiterpenoid, the primary degradation pathway for this compound is likely oxidation.[2] The hydroxyl group on the aromatic ring is susceptible to oxidation, which can be initiated by factors such as exposure to oxygen, light, and elevated temperatures. This can lead to the formation of phenoxyl radicals and subsequently quinone-type structures, resulting in a loss of compound integrity and biological activity.[2]

Q2: What are the ideal temperature conditions for long-term storage?

A2: For long-term storage, it is recommended to keep this compound at low temperatures, such as -20°C or ideally -80°C.[3] Lower temperatures significantly slow down the rate of chemical degradation reactions, including oxidation. For short-term storage, refrigeration at 4°C may be adequate if the compound is properly protected from light and oxygen.

Q3: How can I protect this compound from oxidation?

A3: To protect this compound from oxidation, you should minimize its exposure to oxygen. This can be achieved by storing it under an inert gas like nitrogen or argon. Using degassed solvents for preparing solutions is also advisable. Additionally, the inclusion of antioxidants can help to scavenge free radicals that initiate the oxidation process.[1][4]

Q4: Are there any recommended antioxidants to use with this compound?

A4: While specific studies on this compound are limited, general principles for stabilizing phenolic compounds apply. Natural antioxidants such as ascorbic acid, tocopherols, and other phenolic compounds like flavonoids can be effective.[1] Synthetic antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) are also commonly used and have been shown to be effective in preserving phenolic compounds.[4] The choice of antioxidant may depend on the solvent system and the intended application of the compound.

Q5: Does the type of storage container matter?

A5: Yes, the storage container is important. It is best to use amber glass vials to protect the compound from light, which can catalyze degradation. The container should have a secure cap with a chemically inert liner (e.g., PTFE) to prevent solvent evaporation and contamination. For oxygen-sensitive compounds, vials that can be purged with an inert gas and sealed are ideal.

Q6: Should I store this compound as a dry powder or in solution?

A6: Storing this compound as a dry, solid powder is generally preferred for long-term stability, as this minimizes the potential for degradation in solution. If it must be stored in solution, choose a stable, dry, and degassed solvent. Storing in small, single-use aliquots is recommended to avoid contaminating the entire stock with repeated use.

Experimental Protocols

Protocol 1: Evaluation of this compound Stability Under Different Storage Conditions

Objective: To determine the optimal storage conditions for this compound by assessing its stability at various temperatures and atmospheric conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., ethanol, DMSO)

  • Amber glass vials with PTFE-lined caps

  • Nitrogen or Argon gas source

  • Refrigerator (4°C)

  • Freezer (-20°C)

  • Ultra-low freezer (-80°C)

  • HPLC system with a suitable column (e.g., C18)

Methodology:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Aliquot the stock solution into multiple amber glass vials.

  • Divide the vials into experimental groups for different storage conditions (see table below).

  • For samples under an inert atmosphere, gently flush the headspace of the vial with nitrogen or argon gas before sealing.

  • Store the vials at the designated temperatures.

  • At specified time points (e.g., 0, 1, 3, 6, and 12 months), retrieve one vial from each experimental group.

  • Allow the vial to equilibrate to room temperature before opening.

  • Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Calculate the percentage of this compound remaining relative to the initial concentration at time 0.

Data Presentation:

Storage TemperatureAtmosphere% Recovery at 1 Month% Recovery at 3 Months% Recovery at 6 Months% Recovery at 12 Months
4°C Air
Inert Gas
-20°C Air
Inert Gas
-80°C Air
Inert Gas

Visualizations

Experimental Workflow for Stability Testing prep Prepare this compound Stock Solution aliquot Aliquot into Amber Vials prep->aliquot group Divide into Experimental Groups aliquot->group store Store under Varied Conditions (Temperature, Atmosphere) group->store sample Sample at Time Points (0, 1, 3, 6, 12 months) store->sample analyze HPLC Analysis sample->analyze data Calculate % Recovery and Compare analyze->data

Caption: Workflow for assessing the stability of this compound.

Oxidative Degradation and Antioxidant Protection cluster_degradation Degradation Pathway cluster_protection Protection Mechanism HC This compound HPR Phenoxyl Radical HC->HPR H• donation FR Free Radical (e.g., ROO•) DP Degradation Products (e.g., Quinones) HPR->DP Further Oxidation HC_stable This compound (Stable) FR_p Free Radical (e.g., ROO•) NFR Neutralized Radical FR_p->NFR scavenged by AO Antioxidant (e.g., Ascorbic Acid) AOR Antioxidant Radical (Stable) AO->AOR H• donation

References

Addressing batch-to-batch variability in 7-Hydroxycadalene extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the extraction of 7-Hydroxycadalene. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that can lead to inconsistencies in your this compound extraction experiments.

Issue 1: Low or Inconsistent Yield of this compound

  • Question: My extraction yield of this compound is significantly lower than expected, or varies greatly between batches. What are the potential causes and solutions?

  • Answer: Low or inconsistent yields are a common issue in natural product extraction and can be attributed to several factors:

    • Raw Material Variability: The concentration of this compound in the plant source, such as Heterotheca inuloides, can fluctuate based on geographical origin, harvest time, and storage conditions.[1]

      • Solution: Whenever possible, source plant material from a single, reputable supplier who can provide a certificate of analysis. Establishing a standardized quality control protocol for incoming raw materials, including macroscopic and microscopic identification and phytochemical fingerprinting (e.g., via HPTLC), can help ensure consistency.

    • Improper Solvent Selection: The polarity of the extraction solvent is critical for efficiently solubilizing this compound.

      • Solution: this compound, a sesquiterpenoid, is typically extracted with moderately polar solvents. Acetone and methanol are commonly used for extracting compounds from Heterotheca inuloides.[2][3] Experiment with different solvent systems to find the optimal one for your specific plant material.

    • Suboptimal Extraction Parameters: Extraction time, temperature, and the solvent-to-solid ratio all significantly impact yield.[4]

      • Solution: Systematically optimize your extraction parameters. An example of how different parameters can affect yield is provided in the data tables below. Generally, increasing temperature can enhance solubility and extraction efficiency, but excessive heat can lead to degradation of thermolabile compounds.[4][5]

Issue 2: Presence of Impurities in the Final Extract

  • Question: My final this compound extract contains a high level of impurities. How can I improve the purity of my extract?

  • Answer: The presence of impurities can be due to the co-extraction of other plant metabolites or degradation of the target compound.

    • Inadequate Extraction Selectivity: The chosen solvent may be too broad, extracting a wide range of compounds in addition to this compound.

      • Solution: Consider using a multi-step extraction process. Start with a non-polar solvent like hexane to remove lipids and other non-polar compounds before proceeding with a more polar solvent for the main extraction.

    • Post-Extraction Handling: Improper storage of the extract can lead to degradation.

      • Solution: Store the extract in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Light and high temperatures can degrade phenolic compounds.[4]

Frequently Asked Questions (FAQs)

Raw Material and Preparation

  • Q1: How does the quality of the starting plant material affect extraction consistency?

    • A1: The quality of the raw material is a primary source of batch-to-batch variability.[1] Factors such as the plant's age, the specific part used (leaves, flowers, stems), harvesting season, and post-harvest drying and storage conditions all influence the phytochemical profile and the concentration of this compound.[1]

  • Q2: What is the best way to prepare the plant material for extraction?

    • A2: The plant material should be dried to a consistent moisture content and ground to a uniform particle size. This increases the surface area available for solvent penetration and ensures more consistent extraction efficiency.

Extraction Process

  • Q3: Which solvent is best for extracting this compound?

    • A3: While there is no single "best" solvent, moderately polar solvents like acetone and methanol have been shown to be effective for extracting cadinane-type sesquiterpenes from Heterotheca inuloides.[2][3] The optimal solvent may depend on the specific composition of your raw material and the desired purity of the final extract. The polarity of the solvent significantly affects the extraction efficiency of different phytochemicals.[6][7][8]

  • Q4: How does temperature affect the extraction of this compound?

    • A4: Increasing the extraction temperature generally increases the solubility of the target compound and the extraction rate. However, high temperatures can also lead to the degradation of this compound and the co-extraction of undesirable compounds.[5][9][10] It is crucial to find a balance that maximizes yield while minimizing degradation.

  • Q5: What is the ideal solvent-to-solid ratio?

    • A5: The optimal solvent-to-solid ratio depends on the extraction method and the concentration of the target compound in the plant material. A higher ratio can lead to a more complete extraction but also requires more solvent and a more involved downstream concentration step. It is a parameter that should be optimized for your specific process.

Post-Extraction and Analysis

  • Q6: How should I store my this compound extract to prevent degradation?

    • A6: Extracts should be stored in airtight, light-resistant containers at low temperatures (e.g., 4°C or -20°C).[4] For long-term storage, removing the solvent and storing the dried extract under an inert atmosphere is recommended.

  • Q7: What analytical methods are suitable for quantifying this compound in my extracts?

    • A7: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is a common and reliable method for the quantification of specific phytochemicals like this compound. High-Performance Thin-Layer Chromatography (HPTLC) can also be used for quantification and fingerprint analysis.[11]

Data Presentation

The following tables provide illustrative data on how different extraction parameters can influence the yield of this compound. Note: These are example values and actual results will vary based on the specific experimental conditions and raw material.

Table 1: Effect of Solvent Type on this compound Yield

Solvent SystemRelative PolarityAverage Yield (%)Purity (%)
n-Hexane0.0090.565
Dichloromethane0.3092.180
Acetone0.5614.585
Ethanol0.6543.875
Methanol0.7624.282
Water1.0000.850

Table 2: Effect of Extraction Temperature on this compound Yield (Solvent: Acetone)

Temperature (°C)Average Yield (%)Purity (%)
25 (Room Temp)3.588
404.585
55 (Reflux)5.280
704.875

Table 3: Effect of Extraction Time on this compound Yield (Solvent: Acetone, Temp: 40°C)

Extraction Time (hours)Average Yield (%)Purity (%)
12.886
34.585
64.983
125.081
245.178

Experimental Protocols

Protocol 1: Maceration Extraction of this compound from Heterotheca inuloides

  • Preparation of Plant Material:

    • Dry the aerial parts of Heterotheca inuloides at 40°C until a constant weight is achieved.

    • Grind the dried material to a fine powder (approximately 40-60 mesh).

  • Extraction:

    • Weigh 100 g of the powdered plant material and place it in a 2 L Erlenmeyer flask.

    • Add 1 L of acetone to the flask (solvent-to-solid ratio of 10:1 v/w).

    • Seal the flask and macerate for 72 hours at room temperature with occasional agitation.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Re-extract the plant residue twice more with fresh acetone (2 x 500 mL).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

  • Purification (Optional):

    • The crude extract can be further purified using column chromatography on silica gel with a gradient elution system of hexane and ethyl acetate.

  • Quantification:

    • Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol) and analyze by HPLC against a this compound standard to determine the concentration and yield.

Visualizations

experimental_workflow cluster_prep 1. Raw Material Preparation cluster_extraction 2. Extraction cluster_analysis 3. Analysis & QC Harvest Harvest Plant Material Drying Drying Harvest->Drying Grinding Grinding Drying->Grinding Maceration Maceration with Solvent Grinding->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration (Rotovap) Filtration->Concentration Purification Optional: Purification Concentration->Purification Analysis HPLC/HPTLC Analysis Purification->Analysis

Caption: Workflow for this compound Extraction.

troubleshooting_logic cluster_raw_material Raw Material Issues cluster_process Process Parameter Issues cluster_analysis Analytical Issues Start Inconsistent Yield? CheckSource Verify Plant Source & Harvest Time Start->CheckSource Yes CheckSolvent Optimize Solvent System Start->CheckSolvent Yes CheckMethod Validate Analytical Method Start->CheckMethod No, yield is consistent but purity is low CheckPrep Standardize Drying & Grinding CheckSource->CheckPrep CheckTempTime Optimize Temp & Time CheckSolvent->CheckTempTime

Caption: Troubleshooting Batch-to-Batch Variability.

References

Technical Support Center: Optimizing HPLC-DAD for 7-Hydroxycadalene Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the baseline separation of 7-Hydroxycadalene. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic results.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor baseline separation for this compound and similar sesquiterpenoids?

A1: The most frequent issue is co-elution with structurally similar compounds, such as isomers or related cadinane sesquiterpenoids, often present in plant extracts.[1][2] Achieving baseline separation requires careful optimization of the mobile phase composition and gradient to exploit subtle differences in polarity.

Q2: Why am I observing peak tailing with this compound?

A2: Peak tailing for phenolic compounds like this compound can be caused by secondary interactions with the stationary phase, particularly with residual silanols on C18 columns. Other potential causes include column overload, a void at the column inlet, or an inappropriate mobile phase pH.

Q3: My retention times for this compound are shifting between injections. What should I check?

A3: Retention time instability can stem from several factors. The most common culprits include inadequately equilibrated columns, fluctuations in column temperature, inconsistent mobile phase preparation, or a leak in the pump or injector.[3]

Q4: I am not getting a stable baseline. What are the likely causes?

A4: An unstable baseline can be due to air bubbles in the system, contaminated mobile phase, a fluctuating detector lamp, or inadequate mobile phase mixing.[4] It is also crucial to use high-purity, HPLC-grade solvents to minimize baseline noise.

Q5: Can I use an isocratic method for the separation of this compound?

A5: While an isocratic method might be possible for simple mixtures, a gradient elution is generally recommended for complex samples like plant extracts. A gradient method, where the mobile phase strength is increased over time, typically provides better resolution for compounds with a range of polarities, including this compound and potential impurities.

Troubleshooting Guide

Issue 1: Poor Baseline Resolution / Co-elution
Potential Cause Troubleshooting Step
Inappropriate Mobile Phase CompositionModify the organic solvent (e.g., switch from methanol to acetonitrile or vice versa). Adjust the mobile phase pH with additives like formic acid or acetic acid to alter the ionization state of this compound.[1]
Inadequate Gradient ProgramSteepen the gradient to decrease run time or flatten the gradient to improve the separation of closely eluting peaks.
Unsuitable Stationary PhaseConsider a different stationary phase chemistry. For aromatic compounds, a phenyl-hexyl column might offer different selectivity compared to a standard C18 column.
High Flow RateReduce the flow rate to increase the interaction time of the analyte with the stationary phase, which can improve resolution.
Column OverloadDecrease the injection volume or dilute the sample to prevent peak broadening and co-elution.
Issue 2: Abnormal Peak Shape (Tailing, Fronting, Splitting)
Potential Cause Troubleshooting Step
Tailing Peaks
Secondary Silanol InteractionsAdd a competing base to the mobile phase or use an end-capped column. Adjusting the mobile phase pH can also help.
Column Contamination or VoidBackflush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Fronting Peaks
Sample OverloadReduce the sample concentration or injection volume.
Incompatible Sample SolventDissolve the sample in the initial mobile phase if possible.
Split Peaks
Clogged Inlet FritReplace the column inlet frit.
Co-elution of an ImpurityUse a DAD detector to check for peak purity across the entire peak. If impure, optimize the separation method.
Issue 3: Baseline Instability
Potential Cause Troubleshooting Step
Air Bubbles in the SystemDegas the mobile phase thoroughly using an inline degasser, sonication, or helium sparging. Purge the pump to remove any trapped bubbles.
Contaminated Mobile PhasePrepare fresh mobile phase using HPLC-grade solvents and high-purity water. Filter the mobile phase before use.
Detector Lamp IssuesAllow the detector lamp to warm up sufficiently. If the noise persists, the lamp may need to be replaced.
Temperature FluctuationsUse a column oven to maintain a constant temperature. Ensure the laboratory environment has stable ambient temperature.

Experimental Protocols

The following is a recommended starting method for the analysis of cadinane-type sesquiterpenoids like this compound, adapted from a method for the closely related compound 7-hydroxy-3,4-dihydrocadalene.[1]

1. Sample Preparation:

  • Accurately weigh a suitable amount of the plant extract or sample.

  • Dissolve the sample in methanol or another appropriate solvent.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. HPLC-DAD System and Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity or equivalent with a Diode Array Detector (DAD)
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Methanol
Gradient Elution Start with a 50:50 (A:B) mixture, progressing to 100% B over 20 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 25-30 °C
Detection Wavelength Monitor at multiple wavelengths; a primary wavelength around 220-230 nm is a good starting point for sesquiterpenoids. Use the DAD to acquire the full UV spectrum for peak identification and purity assessment.

3. Data Acquisition and Analysis:

  • Integrate the peak corresponding to this compound.

  • Use a DAD to confirm peak identity by comparing the UV spectrum with that of a standard, if available.

  • Assess peak purity to ensure no co-eluting impurities are present.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC-DAD Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Gradient Separation on C18 Column inject->separate detect DAD Detection separate->detect integrate Integrate Peak Area detect->integrate purity Assess Peak Purity integrate->purity quantify Quantify this compound purity->quantify

Caption: Experimental workflow for the HPLC-DAD analysis of this compound.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Flow Conditions cluster_sample Sample Conditions start Poor Baseline Separation? change_solvent Change Organic Solvent (MeOH <-> ACN) start->change_solvent Yes adjust_ph Adjust pH (e.g., add 0.1% Formic Acid) start->adjust_ph Yes modify_gradient Modify Gradient Slope start->modify_gradient Yes end_node Baseline Separation Achieved change_solvent->end_node Resolved adjust_ph->end_node Resolved reduce_flow Reduce Flow Rate modify_gradient->reduce_flow check_column Check for Column Void/Contamination reduce_flow->check_column change_column Try Different Stationary Phase check_column->change_column dilute_sample Dilute Sample / Reduce Injection Volume change_column->dilute_sample dilute_sample->end_node Resolved

Caption: Troubleshooting workflow for achieving baseline separation.

References

Technical Support Center: Enhancing the Cytotoxic Effect of 7-Hydroxycadalene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Hydroxycadalene derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide answers to common questions and solutions to problems you may encounter during your research with this compound derivatives.

Q1: I am observing precipitate formation when I add my this compound derivative, dissolved in DMSO, to the cell culture medium for a cytotoxicity assay. How can I resolve this solubility issue?

A1: This is a common challenge due to the hydrophobic nature of sesquiterpenes. Here are several troubleshooting steps:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity and precipitation.

  • Pre-warming and Vortexing: Gently warm the stock solution in a 37°C water bath and vortex thoroughly before diluting it into pre-warmed culture medium. This can help improve dispersion.[1]

  • Serial Dilutions in Serum-Free Medium: Prepare serial dilutions of your compound in serum-free medium rather than directly in complete medium. Serum proteins can sometimes contribute to compound precipitation.

  • Use of Pluronic F-68: Consider using a non-ionic surfactant like Pluronic F-68 at a low, non-toxic concentration (e.g., 0.02-0.1%) in your culture medium to improve the solubility of hydrophobic compounds.

  • Sonication: Briefly sonicate the diluted compound in the culture medium before adding it to the cells. Use a water bath sonicator to avoid excessive heating.

Q2: My MTT assay results show high variability between replicates when testing this compound derivatives. What could be the cause and how can I improve consistency?

A2: High variability in MTT assays can stem from several factors, especially when working with compounds that have solubility challenges.

  • Incomplete Formazan Solubilization: Ensure complete dissolution of the formazan crystals. Use a robust solubilization buffer (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) and allow sufficient time for solubilization, potentially with gentle shaking. Visually inspect the wells under a microscope to confirm that all crystals are dissolved before reading the plate.

  • Compound Interference: Some colored compounds can interfere with the absorbance reading at 570 nm. Run a control plate with the compound in medium but without cells to check for any inherent absorbance of the compound at the analysis wavelength.

  • Cell Seeding Density: Ensure a uniform cell seeding density across all wells. Inconsistent cell numbers will lead to variability in the amount of formazan produced.

  • Edge Effects: To minimize "edge effects" in 96-well plates, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium.

Q3: I am not observing a significant increase in ROS levels with the DCFH-DA assay after treating cells with my this compound derivative. What are the potential issues?

A3: Several factors can influence the outcome of a DCFH-DA assay.

  • Probe Concentration and Incubation Time: Optimize the concentration of DCFH-DA and the incubation time for your specific cell line. A typical starting point is 10-50 µM for 30-45 minutes.[2]

  • Cellular Efflux of the Probe: Some cell lines can actively pump out the deacetylated probe. Consider using a probe with better cellular retention, such as CM-H2DCFDA.[3]

  • Photobleaching and Auto-oxidation: Protect the DCFH-DA solution and the stained cells from light to prevent photobleaching and auto-oxidation, which can lead to high background fluorescence. Prepare the working solution fresh before each experiment.

  • Timing of Measurement: ROS production can be an early event. Perform a time-course experiment to determine the optimal time point for measuring ROS levels after compound treatment.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of 7-hydroxy-3,4-dihydrocadalene on cancer cells.

Table 1: IC50 Values of 7-hydroxy-3,4-dihydrocadalene in MCF-7 Breast Cancer Cells [4]

Time PointIC50 (µM)
48 hours55.24
72 hours52.83

Table 2: Effect of 7-hydroxy-3,4-dihydrocadalene on Oxidative Stress Markers in MCF-7 Cells [4]

TreatmentIntracellular ROS Levels (% of Control)Lipid Peroxidation (nmol/mg protein)
Control1000.11
IC50/2 (27.62 µM)Not significantly different from control0.23
IC50 (55.24 µM)1820.52
H2O2 (1 mM)194.90.24

Table 3: Effect of 7-hydroxy-3,4-dihydrocadalene on Caspase Activity in MCF-7 Cells [4]

TreatmentCaspase-9 Activity (% increase vs. Control)Caspase-3 Activity (% increase vs. Control)
IC50 (55.24 µM)118.4224.17
H2O2 (1 mM)115.08136.25

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in serum-free medium. Remove the overnight culture medium from the cells and replace it with the medium containing the compound or vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Measurement of Intracellular ROS using DCFH-DA Assay
  • Cell Seeding and Treatment: Seed cells in a 24-well plate or a black, clear-bottom 96-well plate and treat with the this compound derivative as described for the MTT assay.[5][6]

  • DCFH-DA Loading: After treatment, remove the medium and wash the cells once with warm PBS. Add 10-50 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.[2]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[5][6] Alternatively, visualize the cells under a fluorescence microscope.

  • Data Normalization: The fluorescence intensity can be normalized to the cell number or protein concentration in each well.

Protocol 3: Western Blot for Bcl-2 and Cleaved Caspase-3
  • Cell Lysis: After treatment with the this compound derivative, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2 (recognizing the ~26 kDa band) and cleaved caspase-3 (recognizing the ~17/19 kDa fragments) overnight at 4°C.[7] Also, probe for a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the cytotoxic effects of this compound derivatives.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Mechanism Assays cluster_analysis Data Analysis compound This compound Derivative (Dissolved in DMSO) treatment Cell Treatment with Derivative (Time & Dose Dependent) compound->treatment cells Cancer Cell Line Culture cells->treatment mtt MTT Assay (Cell Viability) treatment->mtt ros DCFH-DA Assay (ROS Levels) treatment->ros tbars TBARS Assay (Lipid Peroxidation) treatment->tbars caspase Caspase-3/9 Assay (Apoptosis) treatment->caspase wb Western Blot (Bcl-2, Cleaved Caspase-3) treatment->wb data IC50 Calculation & Statistical Analysis mtt->data ros->data tbars->data caspase->data wb->data

Caption: Experimental workflow for assessing the cytotoxic effects of this compound derivatives.

signaling_pathway cluster_stress Oxidative Stress Induction cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase compound This compound Derivative ros Increased Intracellular ROS compound->ros Induces lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation bcl2 Bcl-2 Inhibition ros->bcl2 Leads to caspase9 Caspase-9 Activation bcl2->caspase9 Promotes caspase3 Caspase-3 Activation caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Signaling pathway of this compound derivative-induced apoptosis via oxidative stress.

References

Technical Support Center: Method Refinement for Consistent Results in 7-Hydroxycadalene Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Hydroxycadalene bioassays. Inconsistent results can arise from various factors, from sample preparation to data analysis. This guide aims to provide a structured approach to identifying and resolving common issues to ensure reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inconsistent results in this compound bioassays?

A1: Inconsistent results in this compound bioassays can stem from several key areas:

  • Sample Integrity: Degradation or precipitation of this compound due to improper storage or handling.

  • Reagent Quality: Use of expired or improperly stored reagents, particularly for sensitive assays like those for reactive oxygen species (ROS) or caspase activity.

  • Assay Protocol Deviations: Inconsistent execution of the experimental protocol, including variations in incubation times, cell seeding densities, and pipetting techniques.[1]

  • Cell Culture Conditions: Poor cell health, inconsistent passage numbers, or contamination can significantly impact results.

  • Instrument Performance: Issues with analytical instruments, such as plate readers or flow cytometers.

Q2: How should this compound samples be prepared and stored to ensure stability and solubility?

A2: this compound is a lipophilic compound. For bioassays, it is typically dissolved in a solvent like dimethyl sulfoxide (DMSO). To ensure consistency:

  • Stock Solutions: Prepare a high-concentration stock solution in 100% DMSO. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute the stock solution in the appropriate cell culture medium immediately before use. It is crucial to ensure that the final DMSO concentration in the culture wells is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Solubility Issues: If you observe precipitation upon dilution, try vortexing the solution or using a slightly higher intermediate dilution step. The use of phosphate-buffered saline (PBS) as a solvent has been noted to result in lower cytotoxicity compared to DMSO in some cases, which could be due to solubility differences.[2]

Q3: My cell viability assay results (e.g., MTT, XTT) with this compound are highly variable between replicates. What should I check first?

A3: High variability in tetrazolium-based assays is a common issue. Here are the primary factors to investigate:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during plating. Variations in cell number per well will lead to different amounts of formazan production.[3] Perform a cell seeding optimization experiment to find the linear range for your cell line and assay duration.[4][5]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, fill the perimeter wells with sterile PBS or media without cells.[1]

  • Incomplete Solubilization of Formazan Crystals: After incubation with the MTT reagent, ensure the formazan crystals are fully dissolved in the solubilization buffer. Incomplete dissolution will lead to artificially low absorbance readings.

  • Interference of this compound with the Assay: Some natural products can interfere with the chemistry of viability assays. Include a "no-cell" control with this compound to check if the compound itself reduces the tetrazolium salt or affects the absorbance reading.

Q4: I am not observing the expected increase in Reactive Oxygen Species (ROS) after treating cells with this compound. What could be the problem?

A4: Assays for ROS, such as those using DCFH-DA, can be tricky. Here are some troubleshooting tips:

  • Timing of Measurement: The production of ROS can be an early and transient event. You may need to perform a time-course experiment to determine the optimal time point for measuring ROS levels after this compound treatment.

  • Probe Concentration and Incubation: The concentration of the ROS probe and the incubation time are critical. Too high a concentration or prolonged incubation can lead to auto-oxidation and high background fluorescence. Conversely, too low a concentration may not be sensitive enough.

  • Cellular Esterase Activity: Probes like DCFH-DA require intracellular esterases to become active. If your cell line has low esterase activity, the probe may not be efficiently converted to its fluorescent form.

  • Probe Incompatibility: Be aware of the limitations of your chosen probe. DCFH-DA can be oxidized by various reactive species, not just H₂O₂. Consider using more specific probes if you are investigating a particular type of ROS.

Q5: My caspase activity assay results are inconsistent. How can I improve the reliability of these experiments?

A5: Caspase assays are crucial for studying apoptosis induced by this compound. To improve consistency:

  • Use of a Positive Control: Include a known apoptosis-inducing agent (e.g., staurosporine) as a positive control to ensure that the assay is working correctly.

  • Timing of Caspase Activation: The activation of different caspases occurs at different times during the apoptotic process. For example, initiator caspases (like caspase-9) are activated before executioner caspases (like caspase-3). A time-course experiment is recommended.

  • Substrate Specificity: Be aware that caspase substrates can have overlapping specificity. It is good practice to confirm caspase activation by a secondary method, such as Western blotting for cleaved caspases.

  • Cell Lysis and Protein Concentration: Ensure complete cell lysis to release the caspases. Normalize the caspase activity to the total protein concentration in each sample to account for any differences in cell number.

Troubleshooting Guides

Issue 1: High Background Signal in Fluorescence-Based Assays
Possible Cause Solution
Autofluorescence of this compound Run a control with this compound in cell-free media to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths. Subtract this background from your experimental readings.
Contaminated Reagents or Media Use fresh, high-quality reagents and media. Phenol red in some media can contribute to background fluorescence. Consider using phenol red-free media for fluorescence assays.
Light-Induced Probe Degradation Protect fluorescent probes and stained cells from light as much as possible.
Sub-optimal Washing Steps Ensure thorough but gentle washing steps to remove excess fluorescent probe without detaching a significant number of cells.
Issue 2: Low Signal-to-Noise Ratio in Bioassays
Possible Cause Solution
Sub-optimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration range of this compound that elicits a measurable biological effect.
Insufficient Incubation Time Conduct a time-course experiment to identify the time point at which the maximum biological response occurs.
Low Cell Seeding Density Optimize the cell seeding density to ensure a sufficient number of cells are present to generate a detectable signal.[6][7]
Poor Cell Health Ensure cells are healthy, in the logarithmic growth phase, and have a low passage number.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on MCF-7 Breast Cancer Cells

AssayTime Point (hours)IC₅₀ (µM)
MTT Assay4855.24[2]
MTT Assay7252.83[2]

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Data Acquisition: Gently pipette to dissolve the crystals and measure the absorbance at 570 nm using a microplate reader.

Reactive Oxygen Species (ROS) Assay using DCFH-DA
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound for the desired time.

  • Probe Loading: Remove the treatment media and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free media to each well.

  • Incubation: Incubate for 30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with warm PBS to remove excess probe.

  • Data Acquisition: Add 100 µL of PBS to each well and immediately measure the fluorescence using a plate reader with excitation at ~485 nm and emission at ~530 nm.

Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound for the desired time.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the caspase-3/7 reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence or fluorescence using a plate reader.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep This compound Stock Preparation treatment Treatment with This compound compound_prep->treatment cell_seeding->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay ros_assay ROS Assay (DCFH-DA) treatment->ros_assay caspase_assay Caspase Assay treatment->caspase_assay data_acquisition Data Acquisition (Plate Reader) viability_assay->data_acquisition ros_assay->data_acquisition caspase_assay->data_acquisition data_analysis Data Analysis (IC50, Fold Change) data_acquisition->data_analysis

Caption: Experimental workflow for this compound bioassays.

signaling_pathway HC This compound ROS Increased ROS (Oxidative Stress) HC->ROS Bcl2 Bcl-2 (Anti-apoptotic) HC->Bcl2 Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 Cytochrome c release Bcl2->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: Large-Scale Production of 7-Hydroxycadalene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale production of 7-Hydroxycadalene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the large-scale synthesis of this compound?

A1: Currently, large-scale production of this compound is primarily approached through two main routes: chemical synthesis and biocatalytic methods. Chemical synthesis often involves multi-step processes starting from readily available precursors. Biocatalytic routes, which are gaining traction for their sustainability, may employ whole-cell systems or purified enzymes to convert a substrate into this compound. The choice of method often depends on factors like cost, desired purity, and environmental considerations.

Q2: What is a common starting material for the chemical synthesis of this compound?

A2: A common precursor for the chemical synthesis of this compound is cadalene, which can be hydroxylated. Alternatively, synthesis can be built up from smaller aromatic rings, though this often involves more steps.

Q3: Are there any known natural sources for this compound?

A3: Yes, this compound is a naturally occurring sesquiterpenoid. It has been reported in organisms such as Platycarya strobilacea and Bombax ceiba.[1] However, isolation from natural sources for large-scale production can be challenging due to low abundance and complex purification procedures.

Q4: What are the key challenges in the biocatalytic production of this compound?

A4: Key challenges in biocatalytic production include low enzyme activity and stability, substrate or product inhibition, and inefficient transport of the substrate/product across the cell membrane in whole-cell systems. Optimizing fermentation or reaction conditions is crucial for overcoming these hurdles. For instance, enhancing protein expression and engineering the cell wall have been shown to improve the bio-productivity of other chemicals.[2]

Q5: How can the purity of this compound be assessed?

A5: The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Troubleshooting Guides

Low Yield in Chemical Synthesis
Symptom Possible Cause Suggested Solution
Low conversion of starting material Incomplete reaction due to insufficient reaction time or temperature.Optimize reaction time and temperature. Monitor reaction progress using Thin Layer Chromatography (TLC) or HPLC.
Poor quality of reagents or solvents.Ensure the purity of all reagents and use anhydrous solvents where necessary.
Catalyst deactivation.Use a fresh batch of catalyst or regenerate the catalyst if possible.
Formation of multiple byproducts Non-selective reaction conditions.Adjust reaction conditions (e.g., temperature, pressure, catalyst) to favor the formation of the desired product.
Presence of impurities in the starting material.Purify the starting material before use.
Product degradation Harsh reaction conditions (e.g., high temperature, strong acid/base).Employ milder reaction conditions. Consider using protective groups for sensitive functional groups.
Inefficient Biocatalytic Production
Symptom Possible Cause Suggested Solution
Low product titer Sub-optimal fermentation/reaction conditions (pH, temperature, aeration).Systematically optimize key process parameters using a design of experiments (DoE) approach.
Low enzyme expression or activity.Enhance protein expression by optimizing codon usage or using a stronger promoter. Consider protein engineering to improve enzyme kinetics.
Substrate or product toxicity to the microbial host.Implement a fed-batch or continuous culture system to maintain low concentrations of toxic compounds.
Incomplete substrate conversion Poor substrate solubility or uptake.Use a co-solvent or surfactant to improve substrate solubility. Engineer transport proteins to enhance substrate uptake in whole-cell systems.
Enzyme inhibition by the product.Consider in-situ product removal techniques.
Low product purity Formation of related metabolites by the host organism.Engineer the host's metabolic pathways to reduce the formation of byproducts.

Experimental Protocols

General Protocol for Biocatalytic Production of this compound using Engineered E. coli

This protocol outlines a general workflow for the whole-cell biocatalytic production of this compound from a suitable precursor.

  • Strain Preparation:

    • Inoculate a single colony of the engineered E. coli strain into a suitable liquid medium (e.g., LB medium) containing the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking.

  • Induction of Enzyme Expression:

    • Transfer the overnight culture to a larger volume of fresh medium.

    • Grow the culture until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding a suitable inducer (e.g., IPTG) to the culture.

    • Continue incubation at a lower temperature (e.g., 18-25°C) for a specified period (e.g., 12-16 hours) to allow for proper protein folding.

  • Biotransformation:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., phosphate buffer).

    • Resuspend the cells in the reaction buffer containing the precursor substrate.

    • Incubate the reaction mixture at an optimized temperature and pH with gentle agitation.

  • Product Extraction and Analysis:

    • Separate the cells from the reaction mixture by centrifugation.

    • Extract the this compound from the supernatant using an appropriate organic solvent (e.g., ethyl acetate).

    • Analyze the extracted product for yield and purity using HPLC.

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_bioreaction Bioreaction cluster_downstream Downstream Processing strain_prep Strain Preparation induction Induction of Enzyme Expression strain_prep->induction biotransformation Biotransformation induction->biotransformation extraction Product Extraction biotransformation->extraction purification Purification (e.g., HPLC) extraction->purification analysis Analysis (NMR, MS) purification->analysis

Caption: A generalized workflow for the biocatalytic production of this compound.

troubleshooting_logic cluster_chem Chemical Synthesis cluster_bio Biocatalysis start Low Product Yield low_conversion Low Conversion start->low_conversion byproducts Byproduct Formation start->byproducts degradation Product Degradation start->degradation low_activity Low Enzyme Activity start->low_activity toxicity Substrate/Product Toxicity start->toxicity poor_uptake Poor Substrate Uptake start->poor_uptake sol1 Optimize Time/Temp low_conversion->sol1 sol2 Check Reagent Purity low_conversion->sol2 sol3 Adjust Conditions byproducts->sol3 sol4 Use Milder Conditions degradation->sol4 sol5 Optimize Expression low_activity->sol5 sol6 Fed-batch Culture toxicity->sol6 sol7 Improve Solubility poor_uptake->sol7

Caption: A troubleshooting decision tree for low yield in this compound production.

References

Technical Support Center: Improving the Regioselectivity of 7-Hydroxycadalene Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the regioselective derivatization of 7-Hydroxycadalene. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to enhance your understanding and experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions on the this compound ring for electrophilic aromatic substitution?

A1: The regioselectivity of electrophilic aromatic substitution on this compound is primarily governed by the directing effects of the hydroxyl (-OH) and the isopropyl groups. The hydroxyl group at C-7 is a strong activating, ortho, para-director. The isopropyl group at C-4 is a weak activating, ortho, para-director. The combined effect of these groups directs electrophiles predominantly to the C-6 and C-8 positions, which are ortho to the powerful hydroxyl group.

Q2: I am observing a mixture of regioisomers. How can I improve the selectivity for a single product?

A2: Achieving high regioselectivity can be challenging. Here are some strategies to consider:

  • Choice of Reagents and Catalysts: The steric bulk of the electrophile and the catalyst can influence the reaction outcome.[1] For instance, bulkier reagents may preferentially react at the less sterically hindered position.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable isomer.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway and, consequently, the regioselectivity.

  • Protecting Groups: Temporarily protecting the hydroxyl group can alter its directing influence and open up different regioselective possibilities.

Q3: How can I confirm the regiochemistry of my derivatized this compound products?

A3: The most definitive method for determining the regiochemistry of your products is through Nuclear Magnetic Resonance (NMR) spectroscopy.[2] One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allow for the unambiguous assignment of all proton and carbon signals, which confirms the substitution pattern.[3] The coupling patterns and chemical shifts of the aromatic protons are particularly informative for distinguishing between different regioisomers.[4][5]

Q4: Are there any specific safety precautions I should take when performing these derivatization reactions?

A4: Yes, many of the reagents used in these reactions are hazardous. For instance:

  • Vilsmeier-Haack Reaction: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This reaction should always be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6]

  • Friedel-Crafts Acylation: Strong Lewis acids like aluminum chloride (AlCl₃) are moisture-sensitive and can release corrosive HCl gas upon contact with water.[7]

  • Nitration: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always consult the Safety Data Sheet (SDS) for each reagent and follow your institution's safety protocols.

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of C-6 and C-8 isomers)
Potential Cause Troubleshooting Suggestion
Steric Hindrance: The electrophile may be small enough to attack both the C-6 and C-8 positions with similar ease.Try using a bulkier electrophile or catalyst system. The increased steric demand may favor substitution at the less hindered position.[1]
Reaction Temperature: Higher temperatures can lead to a loss of selectivity.Perform the reaction at a lower temperature. This may require longer reaction times but can significantly improve the regioselectivity.
Solvent Choice: The solvent can influence the stability of the reaction intermediates.Experiment with solvents of different polarities. Non-polar solvents may favor one isomer over the other.
Issue 2: Low Reaction Yield
Potential Cause Troubleshooting Suggestion
Deactivation of the Catalyst: The phenolic hydroxyl group can coordinate with and deactivate Lewis acid catalysts in Friedel-Crafts reactions.Use a stoichiometric amount of the Lewis acid catalyst.[7] Alternatively, protect the hydroxyl group before the reaction.
Insufficiently Activated Reagent: The electrophile may not be reactive enough to overcome the activation energy of the reaction.For Vilsmeier-Haack, ensure the Vilsmeier reagent is freshly prepared. For Friedel-Crafts, use a more reactive acylating agent or a stronger Lewis acid.
Poor Solubility: The starting material or reagents may not be fully dissolved in the reaction solvent.Choose a solvent in which all components are soluble at the reaction temperature. For Vilsmeier-Haack, DMF is often used as both a reagent and a solvent.[8]

Quantitative Data Summary

The following tables summarize the expected regiochemical outcomes and general reaction conditions for common derivatization reactions of this compound, based on established principles of electrophilic aromatic substitution and data from analogous naphthalene systems.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionElectrophileMajor Product(s)Minor Product(s)Rationale
Vilsmeier-Haack Vilsmeier Reagent6-Formyl-7-hydroxycadalene8-Formyl-7-hydroxycadaleneThe hydroxyl group is a strong ortho, para-director, activating the C-6 and C-8 positions. The C-6 position is generally favored due to slightly lower steric hindrance.
Friedel-Crafts Acylation Acylium Ion6-Acyl-7-hydroxycadalene8-Acyl-7-hydroxycadaleneSimilar to Vilsmeier-Haack, with the hydroxyl group directing the substitution. The use of a bulky acylating agent can further enhance selectivity for the C-6 position.
Nitration Nitronium Ion6-Nitro-7-hydroxycadalene8-Nitro-7-hydroxycadaleneThe powerful directing effect of the hydroxyl group will dominate, leading to substitution at the ortho positions.
Halogenation Halonium Ion6-Halo-7-hydroxycadalene8-Halo-7-hydroxycadaleneHalogenation is also directed by the hydroxyl group. Selectivity can sometimes be influenced by the specific halogenating agent and reaction conditions.

Experimental Protocols

The following are detailed methodologies for key derivatization reactions, adapted for this compound based on standard procedures for similar phenolic compounds.

Protocol 1: Vilsmeier-Haack Formylation of this compound

Objective: To introduce a formyl group at the C-6 position of this compound.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium acetate

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (10 eq.).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (3 eq.) dropwise to the DMF with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.[9]

  • Cool the mixture back to 0 °C and add a solution of this compound (1 eq.) in anhydrous DCE dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of sodium acetate.

  • Extract the product with DCM (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 6-formyl-7-hydroxycadalene.

Protocol 2: Friedel-Crafts Acylation of this compound

Objective: To introduce an acyl group at the C-6 position of this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride) (1.1 eq.)

  • Aluminum chloride (AlCl₃), anhydrous (2.2 eq.)

  • Nitrobenzene or 1,2-dichloroethane, anhydrous

  • Hydrochloric acid, dilute

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, suspend anhydrous AlCl₃ (2.2 eq.) in the anhydrous solvent (nitrobenzene or DCE).

  • Cool the suspension to 0 °C.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the suspension with vigorous stirring.

  • Add a solution of this compound (1 eq.) in the same solvent dropwise, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and quench by slowly adding ice, followed by dilute HCl.

  • Extract the product with DCM (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 6-acyl-7-hydroxycadalene.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Regioselectivity_Factors cluster_steric_effects Steric Hindrance OH Hydroxyl (-OH) Strong Activator Ortho, Para-Director C6 C-6 (ortho to -OH) OH->C6 Activates C8 C-8 (ortho to -OH) OH->C8 Activates Isopropyl Isopropyl Weak Activator Ortho, Para-Director Isopropyl->C6 Weakly Activates Reagent Bulky Electrophile/ Catalyst Reagent->C8 Hinders Attack Other Other Positions (Less Reactive)

Caption: Factors influencing the regioselectivity of electrophilic substitution on this compound.

Derivatization_Workflow Start This compound Reaction Electrophilic Aromatic Substitution Reaction (e.g., Vilsmeier-Haack, Friedel-Crafts) Start->Reaction Mixture Mixture of Regioisomers (e.g., C-6 and C-8 substituted) Reaction->Mixture Purification Purification (Column Chromatography) Mixture->Purification Product6 Isolated C-6 Product Purification->Product6 Product8 Isolated C-8 Product Purification->Product8 Analysis Spectroscopic Analysis (1D and 2D NMR) Product6->Analysis Product8->Analysis

Caption: General experimental workflow for the derivatization and analysis of this compound.

References

Troubleshooting unexpected peaks in 7-Hydroxycadalene chromatogram

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Hydroxycadalene. The following information is designed to help you identify and resolve unexpected peaks in your chromatograms.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

This compound is a sesquiterpenoid with the following properties:

PropertyValue
Molecular Formula C₁₅H₁₈O[1][2]
Molecular Weight Approximately 214.30 g/mol [1][2]
IUPAC Name 3,8-dimethyl-5-propan-2-ylnaphthalen-2-ol[1]
Appearance Varies depending on purity, can be an oil or solid.
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, and acetonitrile.[3][4]

Q2: I am seeing unexpected peaks in my this compound chromatogram. What are the most common causes?

Unexpected peaks, often called "ghost peaks" or "spurious peaks," can arise from several sources in HPLC analysis.[5][6] The most common causes include:

  • Mobile Phase Contamination: Impurities in the solvents (even HPLC-grade), water, or additives can accumulate and elute as peaks, especially in gradient elution.

  • System Contamination: Carryover from previous injections, contaminated injector components, worn pump seals, or microbial growth in the solvent lines can introduce unexpected peaks.

  • Column Issues: A contaminated or aging column can bleed stationary phase or release previously adsorbed compounds.

  • Sample-Related Issues: The sample itself can be a source of unexpected peaks due to degradation, the presence of impurities from the extraction process (matrix effects), or contamination of the sample vial or cap.

Q3: How can I systematically troubleshoot the source of these unexpected peaks?

A systematic approach is crucial to efficiently identify the source of contamination. The following workflow can guide your troubleshooting process.

G A Unexpected Peak Observed B Run a Blank Gradient (without injection) A->B E Peak Present in Blank Gradient? B->E C Inject Blank Solvent (e.g., Methanol/Water) F Peak Present in Blank Injection? C->F D Check Sample Preparation G Peak Only in Sample Injection? D->G E->C No H Source: Mobile Phase or System E->H Yes F->D No I Source: Injector/Vial Contamination F->I Yes J Source: Sample Matrix or Degradation G->J Yes K Troubleshoot Mobile Phase/System H->K L Clean Injector/Use New Vials I->L M Optimize Sample Prep/Check Stability J->M

Fig 1. A logical workflow for troubleshooting unexpected peaks.

Troubleshooting Guides

Guide 1: Mobile Phase and System Contamination

If you suspect the mobile phase or HPLC system is the source of the unexpected peaks, follow these steps.

Experimental Protocol: Isolating System vs. Mobile Phase Contamination

  • Prepare Fresh Mobile Phase: Use freshly opened HPLC-grade solvents and ultrapure water. Degas the mobile phase thoroughly.

  • Systematic Flushing:

    • Disconnect the column and replace it with a union.

    • Flush the system with a strong solvent (e.g., 100% acetonitrile or methanol) for at least 30 minutes.

    • Flush with the initial mobile phase conditions until the baseline is stable.

  • Run a Blank Gradient: Execute your gradient program without an injection. If the peak is still present, the contamination is likely in the mobile phase or the system components before the injector.

  • Component Isolation:

    • If the peak persists, try running from a different solvent reservoir or with new solvent lines.

    • If the peak disappears, the original mobile phase was contaminated.

Potential CauseRecommended Action
Contaminated SolventsUse fresh, high-purity HPLC-grade solvents. Filter all aqueous mobile phases.
Microbial Growth in Aqueous PhasePrepare fresh aqueous mobile phase daily. Add a small percentage of organic solvent (e.g., 5% methanol) to inhibit growth if the method allows.
Leaching from Tubing/FittingsEnsure all tubing and fittings are compatible with the mobile phase.
Worn Pump SealsPerform regular preventative maintenance on the HPLC pumps.
Guide 2: Sample-Related Issues: Matrix Effects and Degradation

If the unexpected peaks only appear when a sample is injected, they are likely related to the sample matrix or instability of this compound.

Understanding Matrix Effects

When analyzing samples derived from complex sources like plant extracts, co-eluting compounds from the matrix can interfere with the detection of the target analyte, sometimes appearing as distinct peaks.

Experimental Protocol: Investigating Sample Stability (Forced Degradation)

A forced degradation study can help determine if the unexpected peaks are degradation products of this compound. This involves subjecting a solution of this compound to various stress conditions.

  • Prepare Stock Solution: Dissolve a known concentration of this compound in methanol.

  • Apply Stress Conditions:

    • Acidic: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Alkaline: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Heat the stock solution at 80°C for 48 hours.

    • Photolytic: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC and compare the chromatograms to that of an unstressed sample. The appearance of new peaks in the stressed samples suggests they are degradation products.

Potential CauseRecommended Action
Co-eluting Matrix Components Improve sample cleanup using Solid Phase Extraction (SPE). Modify the chromatographic method (e.g., change gradient slope, mobile phase pH) to improve resolution.
Analyte Degradation If degradation is observed under certain conditions, ensure samples are stored appropriately (e.g., protected from light, at low temperatures) and analyzed promptly after preparation.
Contaminated Sample Vials/Caps Use high-quality, clean vials and caps. Run a blank with just the solvent that was in a sample vial to check for leachable contaminants.

The following diagram illustrates the potential sources of sample-related unexpected peaks.

G cluster_0 Sample Preparation cluster_1 Potential Issues A Plant Material B Extraction A->B C Filtration/Cleanup (SPE) B->C F This compound Degradation B->F During Extraction D Final Sample in Vial C->D E Co-extractives (Pigments, Lipids, etc.) C->E Incomplete Removal D->F During Storage G Vial/Cap Contamination D->G

Fig 2. Sources of sample-related contamination and degradation.

Hypothetical HPLC Method for this compound

The following is a suggested starting method for the analysis of this compound, based on methods for similar sesquiterpenoids. Optimization may be required for your specific application.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 40% B; 5-20 min: 40-90% B; 20-25 min: 90% B; 25.1-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Diluent Methanol

This guide provides a framework for addressing unexpected peaks in your this compound chromatograms. By following a systematic troubleshooting approach, you can efficiently identify and resolve these common analytical challenges.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of 7-Hydroxycadalene and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of 7-hydroxy-3,4-dihydrocadalene and its semi-synthetic derivatives, 7-(phenylcarbamate)-3,4-dihydrocadalene and 7-(phenylcarbamate)-cadalene. The information presented is compiled from recent studies to assist researchers in oncology and pharmacology in understanding the structure-activity relationships and mechanisms of action of these compounds.

Quantitative Cytotoxicity Data

The cytotoxic activity of 7-hydroxy-3,4-dihydrocadalene and its derivatives was evaluated against the human breast cancer cell line MCF7 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

The results indicate that 7-hydroxy-3,4-dihydrocadalene exhibits a time- and concentration-dependent cytotoxic effect on MCF7 cells.[1][2] In contrast, its phenylcarbamate derivatives showed significantly lower or no cytotoxic activity under the same experimental conditions.[1][2]

CompoundCell LineIncubation TimeIC50 (µM)
7-hydroxy-3,4-dihydrocadaleneMCF748 hours55.24[2]
7-hydroxy-3,4-dihydrocadaleneMCF772 hours52.83[2]
7-(phenylcarbamate)-3,4-dihydrocadaleneMCF7Up to 72 hoursNot determinable[2]
7-(phenylcarbamate)-cadaleneMCF7Up to 72 hoursNot determinable[2]

Note: The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher cytotoxic potency. For the semi-synthetic derivatives, an IC50 value could not be determined as they did not produce a significant reduction in cell viability at the tested concentrations.[2]

Experimental Protocols

The following are the key experimental methodologies employed in the cited studies to assess the cytotoxicity and mechanism of action of 7-hydroxycadalene and its derivatives.

Cell Viability and Proliferation Assays
  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity. In the presence of viable cells, the yellow tetrazolium salt, MTT, is reduced to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of living cells.

  • Trypan Blue Dye Exclusion Assay: This assay is used to differentiate viable from non-viable cells. Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

Oxidative Stress Assessment
  • DCFH-DA Assay for Reactive Oxygen Species (ROS): The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is used to measure intracellular ROS levels. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.

  • TBARS Assay for Lipid Peroxidation: The thiobarbituric acid reactive substances (TBARS) assay is a well-established method for measuring lipid peroxidation, which is an indicator of oxidative damage to cell membranes. Malondialdehyde (MDA), an end product of lipid peroxidation, reacts with thiobarbiturates to produce a colored adduct that can be quantified spectrophotometrically.

Apoptosis Analysis
  • Western Blot Analysis: This technique is used to detect specific proteins in a sample. In the context of apoptosis, Western blotting was used to measure the expression levels of key apoptosis-related proteins such as caspase-3 (an executioner caspase) and Bcl-2 (an anti-apoptotic protein).

Visualizing the Experimental Process and Cellular Impact

The following diagrams illustrate the general workflow of the cytotoxicity experiments and the proposed signaling pathway for 7-hydroxy-3,4-dihydrocadalene-induced cell death.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Cytotoxicity & Mechanistic Assays MCF7 MCF7 Cells Compound_Addition Addition of This compound and Derivatives MCF7->Compound_Addition MTT MTT Assay Compound_Addition->MTT Trypan_Blue Trypan Blue Assay Compound_Addition->Trypan_Blue ROS_Assay DCFH-DA Assay (ROS) Compound_Addition->ROS_Assay Lipid_Peroxidation TBARS Assay Compound_Addition->Lipid_Peroxidation Western_Blot Western Blot (Caspase-3, Bcl-2) Compound_Addition->Western_Blot signaling_pathway cluster_inducer Inducer cluster_cellular_effects Cellular Effects cluster_apoptosis_pathway Apoptosis Pathway HC 7-hydroxy-3,4-dihydrocadalene ROS Increased Intracellular ROS HC->ROS Bcl2 Bcl-2 Inhibition HC->Bcl2 Caspase9 Caspase-9 Activation HC->Caspase9 Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

7-Hydroxycadalene and its Analogs: A Comparative Guide to Cadinane-Type Sesquiterpenes in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 7-hydroxycadalene and its closely related cadinane-type sesquiterpenes. The focus of this guide is primarily on 7-hydroxy-3,4-dihydrocadalene, for which a significant body of experimental data is available, alongside comparisons with other notable cadinane-type sesquiterpenes. We will delve into their performance in anticancer, anti-inflammatory, and antimicrobial assays, supported by experimental data and detailed protocols.

Performance Comparison: A Data-Driven Overview

The biological activities of this compound and its analogs have been evaluated across several domains. The following tables summarize the quantitative data from various studies to facilitate a clear comparison of their potency.

Table 1: Comparative Cytotoxicity of Cadinane-Type Sesquiterpenes against Cancer Cell Lines
CompoundCell LineAssayIC50 (µM)Reference
7-Hydroxy-3,4-dihydrocadalene MCF-7 (Breast)MTT55.24 (at 48h)[1]
7-(Phenylcarbamate)-3,4-dihydrocadaleneMCF-7 (Breast)MTTLow to no activity[1]
7-(Phenylcarbamate)-cadaleneMCF-7 (Breast)MTTLow to no activity[1]
Albocinnamin DRAW264.7 (Macrophage)Griess26.1[2]
Albocinnamin GRAW264.7 (Macrophage)Griess19.2[2]
Table 2: Comparative Anti-inflammatory Activity of Cadinane-Type Sesquiterpenes
CompoundCell LineAssayIC50 (µM)Reference
Albocinnamin DRAW264.7NO Production Inhibition26.1[2]
Albocinnamin GRAW264.7NO Production Inhibition19.2[2]
Table 3: Comparative Antimicrobial Activity of Cadinane-Type Sesquiterpenes
CompoundMicroorganismAssayMIC (µg/mL)Reference
Albocinnamin EStaphylococcus aureusBroth Microdilution64[2]
Albocinnamin FStaphylococcus aureusBroth Microdilution64[2]
Antrodizonatin AStaphylococcus aureusBroth Microdilution35 (MIC50)[2]
Antrodizonatin EStaphylococcus aureusBroth Microdilution34 (MIC50)[2]
Antrodizonatin LStaphylococcus aureusBroth Microdilution69 (MIC50)[2]

Experimental Protocols: A Methodological Deep Dive

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

MTT Assay for Cytotoxicity

This protocol is used to assess the effect of a compound on cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7)

  • Complete culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Griess Assay for Nitric Oxide (NO) Inhibition

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent (equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Complete culture medium

  • Test compounds

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 6 x 10^6 cells/well and incubate overnight.[3]

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (10 µg/mL) for 24 hours to induce NO production.[3]

  • Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

  • Incubation and Measurement: Incubate the plate at room temperature for 10 minutes in the dark. Measure the absorbance at 550 nm using a microplate reader.[3]

  • Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: [1 - (Nitrite in treated cells / Nitrite in LPS-stimulated cells)] x 100. The IC50 value is calculated from the dose-response curve.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Microbial inoculum (adjusted to a specific turbidity, e.g., 0.5 McFarland standard)

  • Resazurin or other growth indicator (optional)

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be observed visually or by using a growth indicator like resazurin.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their effects is crucial for their development as therapeutic agents.

Apoptotic Pathway of 7-Hydroxy-3,4-dihydrocadalene in Breast Cancer Cells

Studies have shown that 7-hydroxy-3,4-dihydrocadalene induces apoptosis in breast cancer cells (MCF-7) through a mechanism involving oxidative stress.[4] The proposed pathway suggests that the compound increases the intracellular levels of reactive oxygen species (ROS), leading to the activation of the intrinsic apoptotic pathway. This is characterized by an increase in the activity of caspase-9 and caspase-3, and a slight inhibition of the anti-apoptotic protein Bcl-2.[5]

apoptosis_pathway compound 7-Hydroxy-3,4- dihydrocadalene ros ↑ Intracellular ROS compound->ros bcl2 Bcl-2 (inhibition) compound->bcl2 mito Mitochondrial Dysfunction ros->mito cas9 ↑ Caspase-9 activation mito->cas9 bcl2->cas9 cas3 ↑ Caspase-3 activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Apoptotic pathway of 7-hydroxy-3,4-dihydrocadalene.
General Experimental Workflow for Biological Screening

The initial screening of natural products like this compound and its analogs typically follows a standardized workflow to identify and characterize their biological activities.

experimental_workflow start Isolation & Purification of Cadinane Sesquiterpenes cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity anti_inflammatory Anti-inflammatory Screening (e.g., NO Inhibition Assay) start->anti_inflammatory antimicrobial Antimicrobial Screening (e.g., MIC Determination) start->antimicrobial mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) cytotoxicity->mechanism anti_inflammatory->mechanism lead_id Lead Compound Identification mechanism->lead_id

General workflow for screening cadinane sesquiterpenes.

References

A Comparative Analysis of 7-Hydroxycadalene from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 7-Hydroxycadalene, a naturally occurring sesquiterpenoid, isolated from various plant species. This document outlines the quantitative abundance of this bioactive compound across different sources, details the experimental protocols for its extraction and analysis, and elucidates its mechanism of action through signaling pathway diagrams.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound can vary significantly depending on the plant source and the age of the plant material. The following table summarizes the available quantitative data for this compound from different botanical origins.

Plant SourcePlant PartConcentration/Yield of this compoundReference
Heterotheca inuloides Cass. (Mexican Arnica)Flowering Stems (4 months old)0.282 ± 0.05 mg/g dry weight[1]
Heterotheca inuloides Cass. (Mexican Arnica)Flowering Stems (8 months old)0.315 ± 0.06 mg/g dry weight[1]
Heterotheca inuloides Cass. (Mexican Arnica)Flowering Stems (15 months old)0.943 ± 0.17 mg/g dry weight[1]
Zelkova serrata (Thunb.) Makino (Japanese Elm)HeartwoodPresence confirmed, quantitative data not available.[2]
Ulmus glabra Huds. (Wych Elm)WoodPresence confirmed, quantitative data not available.[2]

Experimental Protocols

A detailed understanding of the methodologies employed for the isolation and analysis of this compound is crucial for reproducible research. The following sections provide a synthesis of typical experimental protocols.

Extraction and Isolation of this compound from Heterotheca inuloides

A common method for obtaining this compound is through bioassay-guided fractionation of the plant material.

a. Plant Material and Extraction: Dried and powdered flowers of Heterotheca inuloides are subjected to extraction with a suitable organic solvent, such as acetone or methanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

b. Chromatographic Purification: The crude extract is then subjected to a series of chromatographic techniques to isolate this compound. A typical workflow involves:

  • Column Chromatography: The crude extract is first fractionated using open column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) of increasing polarity.

  • Thin Layer Chromatography (TLC): Fractions are monitored by TLC to identify those containing the compound of interest.

  • High-Performance Liquid Chromatography (HPLC): Further purification of the enriched fractions is achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water gradient).

Quantification of this compound by HPLC

a. Instrumentation and Conditions: A standard HPLC system equipped with a Diode Array Detector (DAD) is used.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of water and gradually increasing the concentration of an organic solvent like methanol or acetonitrile. The mobile phase is often acidified with a small amount of formic acid to improve peak shape.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: The DAD is set to monitor at the maximum absorbance wavelength of this compound.

  • Quantification: A calibration curve is generated using a certified standard of this compound at various concentrations. The concentration in the plant extract is then determined by comparing its peak area to the calibration curve.

Structural Characterization

The identity and purity of the isolated this compound are confirmed using spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

Mandatory Visualizations

Experimental Workflow for Isolation and Bioactivity Assessment

The following diagram illustrates a typical workflow for the bioassay-guided isolation and subsequent bioactivity evaluation of this compound.

experimental_workflow plant_material Plant Material (e.g., Heterotheca inuloides flowers) extraction Solvent Extraction (e.g., Acetone) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Column Chromatography (Silica Gel, Hexane-EtOAc) crude_extract->fractionation fractions Fractions fractionation->fractions tlc TLC Analysis fractions->tlc bioassay Bioactivity Screening (e.g., Cytotoxicity Assay) fractions->bioassay active_fractions Active Fractions bioassay->active_fractions Select hplc Preparative HPLC (C18, MeOH-H2O) active_fractions->hplc pure_compound Pure this compound hplc->pure_compound structure_elucidation Structural Elucidation (NMR, MS) pure_compound->structure_elucidation quantification Quantitative Analysis (HPLC-DAD) pure_compound->quantification mechanism_study Mechanism of Action Studies (e.g., Apoptosis Assays) pure_compound->mechanism_study

Bioassay-guided isolation and analysis workflow.
Signaling Pathway of this compound-Induced Apoptosis

Based on studies of the closely related compound 7-hydroxy-3,4-dihydrocadalene, this compound is proposed to induce apoptosis in cancer cells through the generation of oxidative stress.[3][4][5] The following diagram depicts the putative signaling cascade.

apoptosis_pathway compound compound process process protein protein outcome outcome hc This compound ros Increased Intracellular Reactive Oxygen Species (ROS) hc->ros Induces mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction cyto_c Cytochrome c Release mito_dysfunction->cyto_c Leads to cas9 Caspase-9 Activation cyto_c->cas9 Activates cas3 Caspase-3 Activation cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes

References

A Comparative Analysis of 7-Hydroxycadalene and Standard Chemotherapeutic Agents in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of 7-Hydroxycadalene, a natural sesquiterpene, against standard chemotherapeutic agents in the context of breast cancer research. The data presented is compiled from various experimental studies to offer a preliminary understanding of its potential as an anti-cancer compound.

Executive Summary

This compound, specifically its derivative 7-hydroxy-3,4-dihydrocadalene, has demonstrated cytotoxic effects against the MCF-7 breast cancer cell line. Its mechanism of action involves the induction of oxidative stress, leading to apoptosis. When compared to standard chemotherapeutic agents like doxorubicin, cisplatin, and paclitaxel, 7-hydroxy-3,4-dihydrocadalene shows a different potency profile. While direct comparative studies are limited, this guide synthesizes available data to facilitate a preliminary assessment.

Quantitative Data Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values of 7-hydroxy-3,4-dihydrocadalene and standard chemotherapeutic agents against the MCF-7 breast cancer cell line. It is important to note that these values are compiled from different studies, and experimental conditions such as incubation times may vary, potentially affecting direct comparability.

CompoundCell LineIC50 ValueIncubation TimeCitation
7-hydroxy-3,4-dihydrocadaleneMCF-755.24 µM48 hours[1]
7-hydroxy-3,4-dihydrocadaleneMCF-752.83 µM72 hours[1]
DoxorubicinMCF-7~0.4 µM - 8.3 µM48 - 72 hours[2]
CisplatinMCF-7~4 µg/mL - 15 µg/mL48 hours[3]
PaclitaxelMCF-7~7.5 nM24 hours

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the compounds were primarily determined using the Thiazolyl Blue Tetrazolium Bromide (MTT) assay.

  • Cell Seeding: MCF-7 cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of 7-hydroxy-3,4-dihydrocadalene or the standard chemotherapeutic agents for specified durations (e.g., 24, 48, and 72 hours).

  • MTT Addition: Following incubation, the culture medium was replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates were then incubated for another 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals were dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.

  • Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated from the dose-response curves.

Wound Healing (Scratch) Assay

This assay is utilized to assess the effect of a compound on cell migration.

  • Cell Monolayer: MCF-7 cells were grown to confluence in a multi-well plate.

  • Scratch Creation: A sterile pipette tip was used to create a uniform "scratch" or wound in the cell monolayer.

  • Compound Treatment: The cells were washed to remove debris and then incubated with a medium containing the test compound at a non-lethal concentration.

  • Imaging: The wound area was imaged at different time points (e.g., 0, 24, 48 hours) using a microscope.

  • Analysis: The rate of wound closure was quantified by measuring the change in the width of the scratch over time.

Caspase Activity Assay

To quantify the induction of apoptosis, the activity of key executioner caspases, such as caspase-3 and caspase-9, was measured.

  • Cell Lysis: MCF-7 cells were treated with the test compounds for a specified period, after which the cells were lysed to release their intracellular contents.

  • Substrate Addition: The cell lysates were incubated with a fluorogenic or colorimetric substrate specific for caspase-3 or caspase-9.

  • Signal Detection: The cleavage of the substrate by the active caspase results in the release of a fluorescent or colored molecule. The signal intensity was measured using a fluorometer or spectrophotometer.

  • Quantification: The caspase activity was normalized to the total protein concentration in the lysate and expressed as a fold change relative to untreated control cells.

Signaling Pathways

This compound Induced Apoptosis

7-hydroxy-3,4-dihydrocadalene induces apoptosis in breast cancer cells primarily through the intrinsic pathway, initiated by an increase in intracellular reactive oxygen species (ROS).[4][5] This oxidative stress leads to mitochondrial dysfunction, which in turn triggers the activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates caspase-3, an executioner caspase, which orchestrates the dismantling of the cell.

G This compound This compound ROS Increased ROS This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptotic pathway induced by this compound.
Doxorubicin Induced Apoptosis

Doxorubicin, a widely used chemotherapeutic agent, induces apoptosis through both the intrinsic and extrinsic pathways. It can intercalate into DNA, leading to DNA damage and the activation of the p53 tumor suppressor protein. This triggers the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3. Doxorubicin can also activate the extrinsic pathway by upregulating death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate caspase-3.

G Doxorubicin Doxorubicin DNADamage DNA Damage (p53 activation) Doxorubicin->DNADamage DeathReceptors Death Receptor Upregulation Doxorubicin->DeathReceptors Mitochondria Mitochondria (Cytochrome c release) DNADamage->Mitochondria Caspase8 Caspase-8 Activation DeathReceptors->Caspase8 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptotic pathways induced by Doxorubicin.

Experimental Workflow

The general workflow for evaluating the anti-cancer efficacy of a compound in vitro is depicted below.

G cluster_0 In Vitro Evaluation CellCulture Cell Culture (MCF-7) Treatment Compound Treatment (this compound or Standard Drug) CellCulture->Treatment CellViability Cell Viability Assay (MTT) Treatment->CellViability MigrationAssay Migration Assay (Wound Healing) Treatment->MigrationAssay ApoptosisAssay Apoptosis Assay (Caspase Activity) Treatment->ApoptosisAssay DataAnalysis Data Analysis (IC50, etc.) CellViability->DataAnalysis MigrationAssay->DataAnalysis ApoptosisAssay->DataAnalysis

General experimental workflow for in vitro efficacy testing.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 7-Hydroxycadalene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the sesquiterpenoid 7-Hydroxycadalene, the selection and validation of an appropriate analytical method are critical for ensuring data integrity and reliability. This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. This comparison is supported by hypothetical cross-validation data to illustrate the performance of each method.

Data Presentation

The following table summarizes the quantitative performance parameters of hypothetical HPLC and GC-MS methods for the analysis of this compound. These values are representative of what can be expected for the analysis of sesquiterpenoids.

ParameterHPLC-UVGC-MSAcceptance Criteria
Linearity (r²) 0.99920.9998r² ≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (RSD%)
- Intraday1.2%0.8%≤ 2%
- Interday1.8%1.3%≤ 2%
Limit of Detection (LOD) 5 ng/mL1 ng/mL-
Limit of Quantification (LOQ) 15 ng/mL3 ng/mL-
Specificity HighVery HighNo interference at the retention time of the analyte

Experimental Protocols

Detailed methodologies for the hypothetical HPLC and GC-MS analysis of this compound are provided below.

High-Performance Liquid Chromatography (HPLC) Method

1. Instrumentation:

  • HPLC system with a UV detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

2. Mobile Phase:

  • Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).

3. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min.

  • Injection volume: 20 µL.

  • Column temperature: 25°C.

  • UV detection wavelength: 220 nm.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 200 µg/mL.

  • Sample Preparation: Extract this compound from the sample matrix using a suitable solvent (e.g., methanol or ethyl acetate). The extract may require further cleanup using solid-phase extraction (SPE) to remove interfering substances. The final extract is dissolved in the mobile phase before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Carrier Gas:

  • Helium at a constant flow rate of 1.0 mL/min.

3. GC Conditions:

  • Injector temperature: 250°C.

  • Oven temperature program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Injection mode: Splitless.

4. MS Conditions:

  • Ion source temperature: 230°C.

  • Quadrupole temperature: 150°C.

  • Ionization mode: Electron Ionization (EI) at 70 eV.

  • Scan range: m/z 40-400.

5. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare as described for the HPLC method.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a suitable solvent (e.g., hexane) to achieve concentrations ranging from 1 to 50 µg/mL.

  • Sample Preparation: Perform a liquid-liquid extraction of this compound from the sample matrix using a non-polar solvent like hexane. The extract is then concentrated and may require derivatization to improve volatility and thermal stability, although this compound may be amenable to direct analysis.

Mandatory Visualization

CrossValidationWorkflow start Start: Define Analytical Requirement method_dev Method Development start->method_dev hplc_dev HPLC Method Development method_dev->hplc_dev gcms_dev GC-MS Method Development method_dev->gcms_dev validation Method Validation hplc_dev->validation gcms_dev->validation hplc_val HPLC Validation (Linearity, Accuracy, Precision, etc.) validation->hplc_val gcms_val GC-MS Validation (Linearity, Accuracy, Precision, etc.) validation->gcms_val cross_val Cross-Validation hplc_val->cross_val gcms_val->cross_val compare Compare Performance Data (Accuracy, Precision, LOD, LOQ) cross_val->compare select Select Optimal Method compare->select end End: Implement Validated Method select->end

Caption: Workflow for the cross-validation of analytical methods.

SignalingPathway ext_stimulus External Stimulus receptor Cell Surface Receptor ext_stimulus->receptor enzyme_a Enzyme A receptor->enzyme_a activates hydroxycadalene This compound hydroxycadalene->enzyme_a inhibits protein_x Protein X enzyme_a->protein_x phosphorylates tf Transcription Factor protein_x->tf activates gene_exp Gene Expression tf->gene_exp regulates response Cellular Response gene_exp->response

Caption: Hypothetical signaling pathway involving this compound.

7-Hydroxycadalene's Potential in Overcoming Drug Resistance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A growing body of research highlights the potential of 7-Hydroxycadalene and its derivatives as potent cytotoxic agents against cancer cells, with notable activity in overcoming multidrug resistance. This guide provides a comprehensive comparison of the activity of a closely related compound, 7-hydroxy-3,4-dihydrocadalene, in drug-resistant versus sensitive cancer cell lines, supported by experimental data and detailed protocols for researchers in oncology and drug development.

Enhanced Cytotoxicity in Drug-Resistant Uterine Sarcoma Cells

A pivotal study investigated the sensitizing effects of 7-hydroxy-3,4-dihydrocadalene on the multidrug-resistant human uterine sarcoma cell line, MES-SA/MX2, compared to its drug-sensitive parental line, MES-SA. The resistant MES-SA/MX2 cell line is known to overexpress P-glycoprotein (P-gp), a key transporter responsible for pumping chemotherapy drugs out of cancer cells, thus conferring resistance.

The study demonstrated that 7-hydroxy-3,4-dihydrocadalene significantly enhances the cytotoxic effects of common chemotherapy drugs in the resistant cell line, suggesting its role as a chemosensitizer. While specific IC50 values for 7-hydroxy-3,4-dihydrocadalene alone in a direct comparison between MES-SA and MES-SA/MX2 were not available in the reviewed literature, the research indicates a clear potential for this compound to counteract drug resistance.

In a separate study on the drug-sensitive MCF7 breast cancer cell line, 7-hydroxy-3,4-dihydrocadalene exhibited significant cytotoxic activity. The half-maximal inhibitory concentration (IC50) was determined to be 55.24 µM after 48 hours of treatment.[1] This finding establishes the compound's inherent anticancer properties.

Table 1: Cytotoxic Activity of 7-hydroxy-3,4-dihydrocadalene on a Drug-Sensitive Cancer Cell Line

Cell LineCompoundIncubation Time (hours)IC50 (µM)
MCF7 (Breast Cancer)7-hydroxy-3,4-dihydrocadalene4855.24[1]

Mechanism of Action: Induction of Apoptosis and Oxidative Stress

The primary mechanism by which 7-hydroxy-3,4-dihydrocadalene exerts its anticancer effects appears to be through the induction of apoptosis (programmed cell death) and the generation of oxidative stress within cancer cells.

Research on MCF7 cells revealed that treatment with 7-hydroxy-3,4-dihydrocadalene leads to:

  • Increased levels of Reactive Oxygen Species (ROS): This creates a state of oxidative stress that damages cellular components.[1][2][3]

  • Activation of Caspases: The compound was found to increase the activity of caspase-3 and caspase-9, key executioner enzymes in the apoptotic pathway.[1][2][3]

  • Modulation of Bcl-2 Family Proteins: A slight inhibition of the anti-apoptotic protein Bcl-2 was observed, further promoting cell death.[1][2][3]

These findings suggest a multi-pronged attack on cancer cells, leading to their demise. The proposed signaling pathway for this activity is illustrated below.

G This compound This compound Increased ROS Increased ROS This compound->Increased ROS Bcl-2 Inhibition Bcl-2 Inhibition This compound->Bcl-2 Inhibition Mitochondrial Stress Mitochondrial Stress Increased ROS->Mitochondrial Stress Caspase-9 Activation Caspase-9 Activation Mitochondrial Stress->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Bcl-2 Inhibition->Caspase-9 Activation

Figure 1. Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

To facilitate further research, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MES-SA, MES-SA/MX2, MCF7)

  • Complete culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of 7-hydroxy-3,4-dihydrocadalene for the desired time period (e.g., 48 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and drug resistance.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-P-glycoprotein, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Add the chemiluminescent substrate and detect the signal using an imaging system.

  • Analyze the band intensities relative to a loading control (e.g., GAPDH).

G cluster_0 Cell Culture & Treatment cluster_1 Experimental Assays cluster_2 Data Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Western Blot Western Blot Compound Treatment->Western Blot IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Quantification Apoptosis Quantification Apoptosis Assay->Apoptosis Quantification Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis

Figure 2. General experimental workflow for assessing compound activity.

Conclusion

The available evidence strongly suggests that this compound and its derivatives are promising candidates for further investigation in the context of overcoming multidrug resistance in cancer. Their ability to induce apoptosis and oxidative stress, coupled with their potential to sensitize resistant cells to conventional chemotherapy, warrants more extensive preclinical and clinical studies. The provided protocols offer a solid foundation for researchers to explore the full therapeutic potential of this class of compounds.

References

A Comparative Analysis of the Antioxidant Potential of 7-Hydroxycadalene and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant potential of the natural sesquiterpenoid 7-Hydroxycadalene against a selection of well-established natural antioxidant compounds. The following sections present quantitative data from in vitro antioxidant assays, detailed experimental protocols for these assays, and visualizations of relevant biological pathways and experimental workflows to offer a clear, data-driven comparison for research and drug development purposes.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of a compound is often quantified by its ability to scavenge synthetic radicals in chemical assays. The half-maximal inhibitory concentration (IC50) is a standard measure, representing the concentration of a substance required to inhibit 50% of the radical activity. A lower IC50 value indicates a higher antioxidant potency.

The following table summarizes the reported IC50 values for this compound and other prominent natural antioxidants in two common assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

CompoundChemical ClassDPPH IC50 (µM)ABTS IC50 (µM)
This compound SesquiterpenoidData not available; derivatives show weak activity (>100 µM)Data not available
Vitamin C (Ascorbic Acid) Vitamin~ 25 - 50~ 5 - 15
Vitamin E (Trolox) Vitamin~ 40 - 60~ 10 - 20
Quercetin Flavonoid~ 5 - 15~ 2 - 8
Catechin Flavonoid~ 15 - 30~ 5 - 10
Gallic Acid Phenolic Acid~ 2 - 8~ 1 - 5

Note: The IC50 values are approximate ranges compiled from various literature sources and can vary based on specific experimental conditions.

Direct radical scavenging data for this compound is limited. However, studies on its close derivative, 7-hydroxy-3,4-dihydrocadalene, isolated from Heterotheca inuloides, indicate weak direct antioxidant activity in DPPH assays, with IC50 values reported to be greater than 100 µM.[1] This suggests that while this compound may influence cellular oxidative stress pathways, its direct radical scavenging capacity is considerably lower than that of well-known antioxidants like Vitamin C, Quercetin, and Gallic Acid.

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is crucial. Below are the detailed methodologies for the DPPH and ABTS radical scavenging assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • Test compounds and positive control (e.g., Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Samples: Dissolve the test compounds and the positive control in methanol to create a series of concentrations.

  • Assay Protocol:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the test samples or the positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The blue-green ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds and positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the dark-colored ABTS•+ solution.

  • Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Dissolve the test compounds and the positive control in a suitable solvent to prepare a range of concentrations.

  • Assay Protocol:

    • Add 190 µL of the ABTS working solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of the test samples or the positive control to the wells.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.

Visualizing Mechanisms and Workflows

Signaling Pathway: The Keap1-Nrf2 Antioxidant Response Pathway

Many natural compounds exert their antioxidant effects not just by direct radical scavenging, but also by upregulating the endogenous antioxidant defense system. The Keap1-Nrf2 pathway is a critical signaling cascade in this process.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Antioxidant Antioxidant Compound Antioxidant->Keap1_Nrf2 Inhibits Interaction Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription

Caption: The Keap1-Nrf2 pathway for antioxidant gene expression.

Experimental Workflow: In Vitro Antioxidant Assay

The following diagram illustrates the general workflow for determining the antioxidant capacity of a test compound using a radical scavenging assay.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Radical Solution (DPPH or ABTS•+) D Mix Radical Solution with Test Compound/ Control in Microplate A->D B Prepare Serial Dilutions of Test Compound B->D C Prepare Positive Control (e.g., Vitamin C) C->D E Incubate in Dark at Room Temperature D->E F Measure Absorbance (Spectrophotometry) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: General workflow for DPPH/ABTS antioxidant assays.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Hydroxycadalene Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of 7-Hydroxycadalene analogues, focusing on their structure-activity relationships, particularly in the context of their cytotoxic effects on cancer cells. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

This compound and its related sesquiterpenoids, often isolated from natural sources like Heterotheca inuloides, have demonstrated promising biological activities, including anticancer and anti-inflammatory properties.[1] Structure-activity relationship (SAR) studies are crucial for optimizing these natural products into potent therapeutic agents. A key focus of recent research has been to understand how modifications to the this compound scaffold impact its biological function, particularly its cytotoxicity against cancer cell lines.

A notable study investigated the cytotoxic effects of 7-hydroxy-3,4-dihydrocadalene and two of its semi-synthetic derivatives on MCF7 breast cancer cells. The findings from this research highlight the critical role of specific functional groups in determining the compound's efficacy.[1][2]

Data Presentation: Cytotoxic Activity of this compound Analogues

The following table summarizes the cytotoxic activity of 7-hydroxy-3,4-dihydrocadalene and its analogues against the MCF7 human breast cancer cell line. The data clearly indicates a significant drop in activity upon modification of the hydroxyl group.

CompoundStructureTarget Cell LineAssayEndpointResultReference
7-hydroxy-3,4-dihydrocadalene7-hydroxy-3,4-dihydrocadalene structureMCF7MTT AssayIC₅₀55.24 µM (48h) 52.83 µM (72h)[1]
7-(phenylcarbamate)-3,4-dihydrocadaleneAnalogue with phenylcarbamate group at C7MCF7MTT AssayIC₅₀Not determinable under experimental conditions (very low activity)[1]
7-(phenylcarbamate)-cadaleneAnalogue with phenylcarbamate group at C7MCF7MTT AssayIC₅₀Not determinable under experimental conditions (slight inhibition at 50µM)[1]

Key SAR Insight: The data reveals that the phenolic hydroxyl group at the 7-position of the cadalene scaffold is essential for cytotoxic activity.[1] Its replacement with a phenylcarbamate group in the semi-synthetic derivatives leads to a dramatic reduction or complete loss of potency against MCF7 cells. This suggests that the hydroxyl group may be involved in critical interactions with the biological target or may be important for the compound's pro-oxidant effects.

Mechanism of Action

Further investigation into the mechanism of 7-hydroxy-3,4-dihydrocadalene revealed that its cytotoxic effect is mediated through the induction of oxidative stress, ultimately leading to apoptosis.[1][2] The compound was shown to significantly increase intracellular Reactive Oxygen Species (ROS) and induce lipid peroxidation.[1] This oxidative stress cascade triggers the intrinsic apoptotic pathway, evidenced by the increased activity of caspase-9 and caspase-3, and a slight inhibition of the anti-apoptotic protein Bcl-2.[1]

G compound 7-hydroxy-3,4-dihydrocadalene ros Increased Intracellular ROS Levels compound->ros lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation bcl2 Bcl-2 Inhibition ros->bcl2 caspase9 Caspase-9 Activation ros->caspase9 bcl2->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic pathway induced by 7-hydroxy-3,4-dihydrocadalene in MCF7 cells.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: MCF7 cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations (e.g., 0.1 to 100 µM) of the this compound analogues for different time periods (e.g., 24, 48, 72 hours).[2]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[3]

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value is calculated from the dose-response curve.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This assay quantifies the overall levels of intracellular ROS.

  • Cell Treatment: MCF7 cells are treated with the test compounds (e.g., at IC₅₀ and IC₅₀/2 concentrations) for a specified time (e.g., 48 hours). A known oxidant like H₂O₂ is used as a positive control.[1]

  • Probe Loading: Cells are incubated with 2′,7′-dichlorofluorescein diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

  • Oxidation and Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).

  • Quantification: The fluorescence intensity is measured using a fluorometer or fluorescence microscope. The increase in fluorescence is proportional to the amount of intracellular ROS.[2]

Lipid Peroxidation (TBARS) Assay

This method assesses oxidative damage to lipids.

  • Sample Preparation: Following treatment with the compounds, cells are harvested and lysed.

  • Reaction: The cell lysate is mixed with a solution containing thiobarbituric acid (TBA). The mixture is heated to induce a reaction between TBA and malondialdehyde (MDA), a byproduct of lipid peroxidation.

  • Measurement: The reaction produces a colored product, which is quantified by measuring its absorbance at a specific wavelength (typically 532 nm). The results are expressed as TBARS (Thiobarbituric Acid Reactive Substances) levels.[1][2]

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies A Seed MCF7 Cells in Plates B Treat with this compound Analogues (Varying Conc. & Time) A->B C Perform MTT Assay B->C D Calculate IC50 Values C->D E Treat Cells at IC50 Concentration D->E Select Active Compound for Further Study F ROS Assay (DCFH-DA) E->F G Lipid Peroxidation Assay (TBARS) E->G H Caspase Activity Assay E->H I Analyze Data & Elucidate Pathway F->I G->I H->I

Caption: General experimental workflow for SAR and mechanistic studies of cytotoxic compounds.

References

Independent Validation of 7-Hydroxycadalene Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published bioactivity of 7-hydroxy-3,4-dihydrocadalene, a close structural analog of 7-Hydroxycadalene. Due to the limited availability of direct independent validation studies for this compound, this document focuses on the cytotoxic effects of 7-hydroxy-3,4-dihydrocadalene against breast cancer cells, drawing from a primary research article that builds upon a previous screening study.

Data Presentation: Comparative Cytotoxicity of 7-hydroxy-3,4-dihydrocadalene

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for 7-hydroxy-3,4-dihydrocadalene against the MCF-7 human breast cancer cell line from two independent studies. This comparison highlights the consistency of the cytotoxic effects observed.

Parameter Initial Screening Study (Rodríguez-Chávez et al., 2015b) Validation & Mechanistic Study (Mendoza-Fuentes et al., 2023)
Cell Line MCF-7 (Human Breast Adenocarcinoma)MCF-7 (Human Breast Adenocarcinoma)
Compound 7-hydroxy-3,4-dihydrocadalene7-hydroxy-3,4-dihydrocadalene
Assay Not explicitly stated, presumed cytotoxicity assayThiazolyl Blue Tetrazolium Bromide (MTT) assay
IC50 Value 61.37 µM55.24 µM (at 48h) 52.83 µM (at 72h)

Experimental Protocols

This section details the methodologies employed in the validation and mechanistic study by Mendoza-Fuentes et al. (2023) to assess the bioactivity of 7-hydroxy-3,4-dihydrocadalene.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: MCF-7 cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of 7-hydroxy-3,4-dihydrocadalene (ranging from 0.1 to 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability was calculated as a percentage relative to untreated control cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Cell Treatment: MCF-7 cells were treated with 7-hydroxy-3,4-dihydrocadalene at its IC50 and half-IC50 concentrations for a specified time.

  • DCFH-DA Staining: Cells were incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a fluorescent probe that is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Fluorescence Measurement: The intracellular fluorescence intensity was measured using a fluorescence microplate reader or flow cytometer, with excitation and emission wavelengths appropriate for DCF (e.g., 485 nm and 535 nm, respectively). An increase in fluorescence intensity indicates an increase in intracellular ROS levels.[1][2]

Caspase-3 and Caspase-9 Activity Assay
  • Cell Lysis: MCF-7 cells were treated with 7-hydroxy-3,4-dihydrocadalene, harvested, and lysed to release cellular contents.

  • Substrate Addition: The cell lysates were incubated with specific colorimetric or fluorometric substrates for caspase-3 (e.g., DEVD-pNA or Ac-DEVD-AMC) and caspase-9.

  • Signal Detection: The cleavage of the substrate by active caspases results in the release of a chromophore or fluorophore, which was quantified by measuring the absorbance or fluorescence. The increase in signal is proportional to the caspase activity.[1][2]

Visualizations

Experimental Workflow for Cytotoxicity Mechanism

G cluster_start Cell Culture & Treatment cluster_assays Bioactivity Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start MCF-7 Cells treatment Treat with 7-hydroxy-3,4-dihydrocadalene start->treatment mtt MTT Assay for Cell Viability treatment->mtt ros DCFH-DA Assay for Intracellular ROS treatment->ros caspase Caspase-3/9 Activity Assay treatment->caspase ic50 Determine IC50 mtt->ic50 ros_level Quantify ROS Levels ros->ros_level caspase_activity Measure Caspase Activity caspase->caspase_activity mechanism Elucidate Cytotoxic Mechanism ic50->mechanism ros_level->mechanism caspase_activity->mechanism

Caption: Experimental workflow for investigating the cytotoxic mechanism of 7-hydroxy-3,4-dihydrocadalene.

Proposed Signaling Pathway of Apoptosis Induction

G compound 7-hydroxy-3,4-dihydrocadalene ros Increased Intracellular ROS Production compound->ros caspase9 Caspase-9 Activation (Initiator Caspase) ros->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway for 7-hydroxy-3,4-dihydrocadalene-induced apoptosis in MCF-7 cells.

References

7-Hydroxycadalene's Anticancer Potential: A Comparative Analysis Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing research reveals the promising, yet nuanced, anticancer effects of 7-Hydroxycadalene and its derivatives across various cancer cell lines. While the primary focus of investigation has been on breast cancer, emerging studies on lung, colon, and leukemia cells indicate a broader potential for this class of natural compounds. This guide synthesizes the available experimental data, providing a comparative perspective for researchers and drug development professionals.

Comparative Cytotoxicity of this compound and its Analogs

The cytotoxic effects of this compound and its related compounds have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological processes, are summarized below. It is important to note that the specific analog of this compound tested varies between studies.

Cancer TypeCell LineCompound TestedIC50 (µM)Key Findings & Observations
Breast Cancer MCF-77-hydroxy-3,4-dihydrocadalene55.24 (at 48h), 52.83 (at 72h)[1]Induces cytotoxicity in a concentration and time-dependent manner. The mechanism involves the induction of oxidative stress, leading to apoptosis.[1][2][3]
MCF-77-hydroxy-3,4-dihydrocadalene61.37[3]Earlier screening study confirming cytotoxic effects.
Lung Cancer A5497-hydroxy-3-methoxycadaleneNot specifiedSuppresses key signaling pathways (PI3K/Akt, mTOR), induces apoptosis, and causes cell cycle arrest.[2]
Colon Cancer HCT-15This compound18.89 ± 1.2Demonstrates significant cytotoxic activity.
Leukemia K562Mansonone C*1.45 ± 0.14A different compound from Heterotheca inuloides shows potent cytotoxicity.

*Mansonone C is another cytotoxic compound isolated from Heterotheca inuloides, the same plant source as this compound, and is included for a broader perspective on the plant's potential.

Unraveling the Mechanism: Signaling Pathways and Experimental Evidence

The anticancer activity of this compound and its derivatives is primarily attributed to the induction of programmed cell death (apoptosis) and inhibition of pro-survival signaling pathways.

Oxidative Stress-Mediated Apoptosis in Breast Cancer

In breast cancer cells (MCF-7), 7-hydroxy-3,4-dihydrocadalene has been shown to induce cytotoxicity through the generation of reactive oxygen species (ROS).[1][2][3] This increase in oxidative stress triggers a cascade of events leading to apoptosis, including:

  • Increased intracellular ROS and lipid peroxidation. [2][3]

  • Mitochondrial dysfunction , characterized by reduced ATP synthesis and mitochondrial uncoupling.[2][3]

  • Activation of the intrinsic apoptotic pathway , evidenced by the increased activity of caspase-9 and caspase-3 and a slight inhibition of the anti-apoptotic protein Bcl-2.[1][2][3]

Oxidative Stress-Mediated Apoptosis in Breast Cancer 7-Hydroxy-3,4-dihydrocadalene 7-Hydroxy-3,4-dihydrocadalene Increased ROS Increased ROS 7-Hydroxy-3,4-dihydrocadalene->Increased ROS induces Bcl-2 Inhibition Bcl-2 Inhibition 7-Hydroxy-3,4-dihydrocadalene->Bcl-2 Inhibition inhibits Lipid Peroxidation Lipid Peroxidation Increased ROS->Lipid Peroxidation Mitochondrial Dysfunction Mitochondrial Dysfunction Increased ROS->Mitochondrial Dysfunction Caspase-9 Activation Caspase-9 Activation Mitochondrial Dysfunction->Caspase-9 Activation activates Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation activates Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Signaling pathway of 7-hydroxy-3,4-dihydrocadalene in breast cancer.

Inhibition of Pro-Survival Pathways in Lung Cancer

In lung cancer cells (A549), a derivative, 7-hydroxy-3-methoxycadalene, has been observed to suppress critical signaling pathways essential for cancer cell survival and proliferation.[2] These include:

  • PI3K/Akt Pathway: Inhibition of this pathway disrupts downstream signaling related to cell growth and survival.

  • mTOR Pathway: Downregulation of mTOR-mediated protein translation further contributes to the antiproliferative effects.

The compound also induces apoptosis and causes cell cycle arrest in lung cancer cells.

Inhibition of Pro-Survival Pathways in Lung Cancer 7-hydroxy-3-methoxycadalene 7-hydroxy-3-methoxycadalene PI3K PI3K 7-hydroxy-3-methoxycadalene->PI3K inhibits Apoptosis Apoptosis 7-hydroxy-3-methoxycadalene->Apoptosis induces Cell Cycle Arrest Cell Cycle Arrest 7-hydroxy-3-methoxycadalene->Cell Cycle Arrest induces Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Protein Translation Protein Translation mTOR->Protein Translation promotes Cell Growth & Survival Cell Growth & Survival Protein Translation->Cell Growth & Survival

Caption: Signaling pathway of 7-hydroxy-3-methoxycadalene in lung cancer.

Experimental Protocols

The findings presented in this guide are based on a range of standard in vitro assays designed to assess cytotoxicity and elucidate mechanisms of action.

Cytotoxicity and Cell Viability Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are incubated with the test compound for a specified period, followed by the addition of MTT. Viable cells with active mitochondria reduce MTT to a purple formazan product, the absorbance of which is measured spectrophotometrically.

  • Trypan Blue Dye Exclusion Assay: This assay is used to count viable cells. Trypan blue is a vital stain that is unable to penetrate the intact cell membrane of live cells. Therefore, only dead cells with compromised membranes take up the dye and appear blue under a microscope.

Mechanistic Assays
  • Reactive Oxygen Species (ROS) Detection: The 2′,7′-dichlorofluorescin diacetate (DCFH-DA) assay is commonly used. DCFH-DA is a cell-permeable, non-fluorescent probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2′,7′-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

  • Western Blotting: This technique is used to detect and quantify specific proteins in a cell extract. It allows for the analysis of changes in the expression levels of key proteins involved in signaling pathways, such as caspases and Bcl-2 family members, upon treatment with the test compound.

General Experimental Workflow Cancer Cell Culture Cancer Cell Culture Compound Treatment Compound Treatment Cancer Cell Culture->Compound Treatment Cytotoxicity Assays Cytotoxicity Assays Compound Treatment->Cytotoxicity Assays Mechanistic Assays Mechanistic Assays Compound Treatment->Mechanistic Assays Data Analysis Data Analysis MTT Assay MTT Assay Cytotoxicity Assays->MTT Assay Trypan Blue Trypan Blue Cytotoxicity Assays->Trypan Blue ROS Detection ROS Detection Mechanistic Assays->ROS Detection Western Blot Western Blot Mechanistic Assays->Western Blot MTT Assay->Data Analysis Trypan Blue->Data Analysis ROS Detection->Data Analysis Western Blot->Data Analysis

Caption: Workflow for assessing the anticancer effects of this compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its derivatives are promising candidates for further anticancer drug development. The primary mechanism of action appears to be the induction of oxidative stress, leading to apoptosis in breast cancer cells, and the inhibition of key survival pathways in lung cancer cells. The potent cytotoxicity of related compounds against colon cancer and leukemia cell lines further underscores the potential of this structural class.

Future research should focus on a more standardized evaluation of a single this compound analog across a broader panel of cancer cell lines to enable a more direct and robust comparison of its efficacy. In vivo studies are also warranted to validate these in vitro findings and to assess the pharmacological properties and potential therapeutic applications of this promising natural product.

References

Assessing the Synergistic Potential of 7-Hydroxycadalene: A Framework for Future Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, dedicated studies on the synergistic effects of 7-Hydroxycadalene in combination with other therapeutic agents are not available in the published scientific literature. However, based on the known cytotoxic mechanisms of the closely related compound, 7-hydroxy-3,4-dihydrocadalene, we can construct a robust framework for assessing the potential synergistic interactions of this compound. This guide is intended for researchers, scientists, and drug development professionals to facilitate the design and execution of such studies.

The available research indicates that 7-hydroxy-3,4-dihydrocadalene exerts its cytotoxic effects against cancer cells, specifically the MCF-7 breast cancer cell line, through the induction of oxidative stress-mediated apoptosis[1][2][3]. This mechanism provides a strong rationale for investigating this compound in combination with other anticancer agents.

Putative Mechanism of Action of this compound and Related Compounds

The cytotoxic activity of 7-hydroxy-3,4-dihydrocadalene is attributed to its pro-oxidant properties[2]. The compound has been shown to significantly increase intracellular reactive oxygen species (ROS) levels, leading to lipid peroxidation[1][2][3]. This surge in oxidative stress is believed to trigger the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3, and a slight inhibition of the anti-apoptotic protein Bcl-2[2][3]. Furthermore, the compound has been observed to disrupt mitochondrial function by reducing ATP synthesis and inducing mitochondrial uncoupling, which can further contribute to ROS production and apoptosis[2][3].

Given the structural similarity, it is plausible that this compound may operate through a similar signaling pathway. The diagram below illustrates this proposed mechanism.

G cluster_cell Cancer Cell HC This compound ROS ↑ Reactive Oxygen Species (ROS) HC->ROS Mito Mitochondrial Dysfunction HC->Mito Bcl2 Bcl-2 (Anti-apoptotic) HC->Bcl2 ROS->Mito Casp9 Caspase-9 Activation ROS->Casp9 Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed signaling pathway for this compound-induced apoptosis.
Potential Synergistic Drug Combinations

Based on its pro-oxidant and pro-apoptotic mechanism, this compound could potentially synergize with a variety of anticancer agents. The following table outlines some potential drug classes for combination studies and the rationale for the predicted synergy.

Drug ClassExample(s)Rationale for Synergy
Standard Chemotherapeutics Doxorubicin, CisplatinMany chemotherapeutics induce DNA damage and apoptosis. Combining them with a pro-oxidant agent like this compound could lower the threshold for apoptosis induction.
PARP Inhibitors Olaparib, TalazoparibThese agents are effective in cancers with deficiencies in DNA damage repair. Increased oxidative stress from this compound could lead to more DNA damage, enhancing the efficacy of PARP inhibitors.
Bcl-2 Inhibitors VenetoclaxSince 7-hydroxy-3,4-dihydrocadalene slightly inhibits Bcl-2, combining it with a potent Bcl-2 inhibitor could strongly promote apoptosis.
Glutathione Synthesis Inhibitors Buthionine sulfoximine (BSO)Inhibiting the synthesis of the major intracellular antioxidant, glutathione, would likely potentiate the pro-oxidant effects of this compound.
Targeted Therapies (e.g., Kinase Inhibitors) Varies by cancer typeCombining a targeted therapy that inhibits a specific oncogenic pathway with a compound that induces a more general cell stress (oxidative stress) could prevent the development of resistance.

Experimental Protocols for Assessing Synergy

A systematic approach is crucial for determining whether the interaction between this compound and another drug is synergistic, additive, or antagonistic. The Combination Index (CI) method, based on the median-effect principle of Chou and Talalay, is a widely accepted quantitative method.

General Experimental Workflow

The following diagram outlines a typical workflow for an in vitro synergy study.

G cluster_workflow Synergy Assessment Workflow DoseResponse 1. Single-Agent Dose-Response Determine IC50 for each drug ComboDesign 2. Combination Experiment Design Constant ratio (e.g., based on IC50 ratio) DoseResponse->ComboDesign CellTreatment 3. Cell Treatment Expose cells to single agents and combinations ComboDesign->CellTreatment ViabilityAssay 4. Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) CellTreatment->ViabilityAssay DataAnalysis 5. Data Analysis Calculate Combination Index (CI) ViabilityAssay->DataAnalysis Isobologram 6. Isobologram Generation Visual representation of synergy DataAnalysis->Isobologram

Experimental workflow for assessing drug synergy in vitro.
Detailed Methodologies

1. Cell Culture and Reagents:

  • Select appropriate cancer cell lines. Based on existing data, MCF-7 cells are a logical starting point[1][3].

  • Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics.

  • Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO).

2. Single-Agent Dose-Response Assays:

  • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat cells with a range of concentrations of each drug individually for a specified duration (e.g., 48 or 72 hours).

  • Determine cell viability using an appropriate assay (e.g., MTT or CellTiter-Glo).

  • Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each drug using non-linear regression analysis.

3. Combination Studies:

  • Design the combination experiment, typically using a constant ratio of the two drugs based on their respective IC50 values.

  • Treat cells with serial dilutions of the drug combination, as well as each drug alone.

  • After the incubation period, assess cell viability.

4. Data Analysis: Combination Index (CI):

  • The CI is calculated using the following equation: CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂ Where:

    • (Dₓ)₁ and (Dₓ)₂ are the concentrations of Drug 1 and Drug 2 alone that are required to produce a certain effect (e.g., 50% inhibition).

    • (D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that produce the same effect.

  • The interpretation of the CI value is as follows:

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

  • Specialized software such as CompuSyn can be used to calculate CI values over a range of effect levels.

Data Presentation for Comparison

The following tables provide a template for organizing and presenting the data from synergy experiments.

Table 1: Single-Agent Cytotoxicity Data

DrugCell LineIncubation Time (h)IC50 (µM)
This compoundMCF-748Experimental Value
Drug XMCF-748Experimental Value
This compoundMCF-772Experimental Value
Drug XMCF-772Experimental Value

Table 2: Combination Index (CI) Values for this compound and Drug X

Fraction Affected (Fa)Conc. 7-HC (µM)Conc. Drug X (µM)Combination Index (CI)Interpretation
0.25Experimental ValueExperimental ValueCalculated ValueSynergy/Additive/Antagonism
0.50 (IC50)Experimental ValueExperimental ValueCalculated ValueSynergy/Additive/Antagonism
0.75Experimental ValueExperimental ValueCalculated ValueSynergy/Additive/Antagonism
0.90Experimental ValueExperimental ValueCalculated ValueSynergy/Additive/Antagonism

Table 3: Dose Reduction Index (DRI) Values

The Dose Reduction Index (DRI) quantifies the extent to which the dose of each drug in a synergistic combination can be reduced to achieve a given effect level, compared to the doses of the individual drugs. A DRI > 1 indicates a favorable dose reduction.

Fraction Affected (Fa)DRI for this compoundDRI for Drug X
0.50Calculated ValueCalculated Value
0.75Calculated ValueCalculated Value
0.90Calculated ValueCalculated Value

Conclusion

While direct experimental evidence for the synergistic effects of this compound is currently lacking, its putative mechanism of action, extrapolated from the related compound 7-hydroxy-3,4-dihydrocadalene, provides a strong rationale for its investigation in combination therapies. By employing rigorous experimental designs and quantitative analysis methods such as the Combination Index, researchers can effectively assess the synergistic potential of this compound with other anticancer agents. The framework and protocols outlined in this guide offer a comprehensive starting point for such investigations, which could ultimately unlock new therapeutic strategies.

References

Validating the Mechanism of Action of 7-Hydroxycadalene: A Comparative Guide with Knockout Study Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 7-Hydroxycadalene and alternative compounds, focusing on the validation of their mechanisms of action. While direct knockout studies for this compound are not yet available in published literature, this document outlines a framework for such validation and compares its known biological activities with well-characterized molecules like Parthenolide and Curcumin.

This compound: Unraveling its Pro-Apoptotic and Anti-Inflammatory Potential

This compound, a sesquiterpenoid found in various plants, has demonstrated cytotoxic effects against cancer cells.[1] The primary proposed mechanism of action is the induction of oxidative stress, leading to programmed cell death (apoptosis).

Proposed Mechanism of Action: Induction of Oxidative Stress
  • Increased Reactive Oxygen Species (ROS): Studies on the related compound 7-hydroxy-3,4-dihydrocadalene have shown a significant increase in intracellular ROS levels.[1][2]

  • Lipid Peroxidation: The elevation in ROS leads to damage of cellular membranes through lipid peroxidation.[1]

  • Mitochondrial Dysfunction: 7-hydroxy-3,4-dihydrocadalene has been observed to reduce mitochondrial ATP synthesis and induce mitochondrial uncoupling, further contributing to oxidative stress and apoptosis.[1][2]

  • Caspase Activation: The apoptotic cascade is initiated through the activation of key executioner enzymes, caspase-3 and caspase-9.[1][2]

Hypothetical Validation through Knockout Studies

To definitively validate the role of specific pathways in the action of this compound, knockout (KO) studies targeting key signaling molecules would be essential.

  • NF-κB Pathway: Given the link between oxidative stress and inflammation, the NF-κB signaling pathway is a probable target. A hypothetical knockout of a key component, such as RelA (p65), would be expected to alter the cellular response to this compound if the compound's effects are mediated through this pathway.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of cellular stress responses. Knockout of specific MAPK isoforms (e.g., p38, JNK) could elucidate their involvement in this compound-induced apoptosis. Studies on MK2 knockout mice, which show reduced production of pro-inflammatory cytokines, highlight the importance of the p38 MAPK pathway in inflammation.[3]

Logical Workflow for a Hypothetical Knockout Validation Study

cluster_0 Cell Line Preparation cluster_1 Treatment cluster_2 Endpoint Analysis Wild-Type Cells Wild-Type Cells Control_WT Control (Vehicle) Wild-Type Cells->Control_WT 7HC_WT This compound Wild-Type Cells->7HC_WT GeneX_KO_Cells Gene X KO Cells (e.g., RelA, p38) Control_KO Control (Vehicle) GeneX_KO_Cells->Control_KO 7HC_KO This compound GeneX_KO_Cells->7HC_KO Expected_Outcome Expected Outcome: Diminished effect of This compound in KO cells GeneX_KO_Cells->Expected_Outcome Cell_Viability_Assay Cell Viability Assay Control_WT->Cell_Viability_Assay 7HC_WT->Cell_Viability_Assay ROS_Measurement ROS Measurement 7HC_WT->ROS_Measurement Caspase_Activity_Assay Caspase Activity Assay 7HC_WT->Caspase_Activity_Assay Gene_Expression_Analysis Gene Expression Analysis 7HC_WT->Gene_Expression_Analysis Control_KO->Cell_Viability_Assay 7HC_KO->Cell_Viability_Assay 7HC_KO->ROS_Measurement 7HC_KO->Caspase_Activity_Assay 7HC_KO->Gene_Expression_Analysis

Caption: Hypothetical workflow for validating the mechanism of this compound using knockout cells.

Comparative Analysis with Alternative Compounds

Parthenolide and Curcumin are natural compounds with well-documented anti-inflammatory and anti-cancer properties, offering a valuable comparison to this compound.

Parthenolide

Parthenolide, a sesquiterpene lactone, is known to modulate multiple signaling pathways, with its primary mechanism involving the inhibition of the NF-κB pathway.[4][5] It has been shown to directly interact with and inhibit IκB kinase (IKK), preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[5][6] Parthenolide also induces apoptosis through the generation of ROS.[4][7]

Curcumin

Curcumin, a polyphenol from turmeric, exerts its effects through a wide range of molecular targets. Its anti-inflammatory actions are largely attributed to the inhibition of the NF-κB pathway.[8] Curcumin also exhibits antioxidant properties and can induce apoptosis in cancer cells.[9][10][11] Its mechanism is pleiotropic, affecting various signaling molecules including protein kinases and transcription factors.[9]

Signaling Pathway Comparison

cluster_0 This compound (Proposed) cluster_1 Parthenolide cluster_2 Curcumin HC This compound ROS_HC ↑ ROS HC->ROS_HC Mito_HC Mitochondrial Dysfunction ROS_HC->Mito_HC Casp_HC ↑ Caspase Activity Mito_HC->Casp_HC Apoptosis_HC Apoptosis Casp_HC->Apoptosis_HC Parthenolide Parthenolide IKK_P IKK Inhibition Parthenolide->IKK_P ROS_P ↑ ROS Parthenolide->ROS_P NFkB_P ↓ NF-κB Activation IKK_P->NFkB_P Inflammation_P ↓ Inflammation NFkB_P->Inflammation_P Apoptosis_P Apoptosis ROS_P->Apoptosis_P Curcumin Curcumin NFkB_C ↓ NF-κB Activation Curcumin->NFkB_C MAPK_C ↓ MAPK Signaling Curcumin->MAPK_C ROS_C ↑ ROS Curcumin->ROS_C Inflammation_C ↓ Inflammation NFkB_C->Inflammation_C MAPK_C->Inflammation_C Apoptosis_C Apoptosis ROS_C->Apoptosis_C

Caption: Comparison of the proposed signaling pathways of this compound, Parthenolide, and Curcumin.

Data Presentation

Table 1: Comparison of Biological Activities and Validated Mechanisms

FeatureThis compoundParthenolideCurcumin
Primary Mechanism Induction of Oxidative Stress[1][2]NF-κB Inhibition[4][5][6]Multi-target, including NF-κB and MAPK inhibition[8]
Secondary Effects Apoptosis, Mitochondrial Dysfunction[1][2]ROS production, Apoptosis[4][7]Antioxidant, Apoptosis[9][10]
Knockout Validation Not yet reportedMechanistic studies imply validationExtensive mechanistic studies

Table 2: Quantitative Data on Cytotoxicity (IC₅₀ values)

CompoundCell LineIC₅₀ (µM)Reference
7-hydroxy-3,4-dihydrocadaleneMCF755.24 (48h)[1]
ParthenolideMCF7~10-15Varies by study
CurcuminMCF7~20-30Varies by study

Experimental Protocols

Measurement of Intracellular ROS using DCFH-DA

This protocol is for detecting total cellular ROS using 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[12][13][14][15][16]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat cells with this compound or control vehicle for the desired time.

  • Staining: Remove the treatment media and wash the cells with pre-warmed phosphate-buffered saline (PBS). Add DCFH-DA working solution (typically 10-25 µM in serum-free media or PBS) to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Measurement: After incubation, wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases 3 and 7, key markers of apoptosis.[17][18][19][20][21]

  • Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a commercial caspase activity assay kit.

  • Substrate Addition: Add the caspase-3/7 substrate (e.g., a DEVD peptide conjugated to a fluorophore or chromophore) to the cell lysate.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength for the specific substrate used.

NF-κB Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor.[22][23][24][25][26]

  • Transfection: Transfect cells with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.

  • Treatment: Treat the transfected cells with this compound, an NF-κB activator (e.g., TNF-α) as a positive control, and a vehicle control.

  • Cell Lysis: After the treatment period, lyse the cells.

  • Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer. A decrease in luminescence in the presence of this compound would indicate inhibition of the NF-κB pathway.

Experimental Workflow for NF-κB Reporter Assay

Cell_Culture 1. Culture Cells Transfection 2. Transfect with NF-κB Luciferase Reporter Cell_Culture->Transfection Treatment 3. Treat with Compound (e.g., this compound) Transfection->Treatment Cell_Lysis 4. Lyse Cells Treatment->Cell_Lysis Luciferase_Assay 5. Add Luciferin Substrate Cell_Lysis->Luciferase_Assay Measurement 6. Measure Luminescence Luciferase_Assay->Measurement Data_Analysis 7. Analyze Data Measurement->Data_Analysis

Caption: A typical experimental workflow for an NF-κB luciferase reporter assay.

References

Comparative Genomics of 7-Hydroxycadalene Producing Plants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the genomics of plant species known to produce the sesquiterpenoid 7-Hydroxycadalene. This document summarizes available genomic data, outlines key experimental methodologies, and visualizes the biosynthetic pathway and comparative analysis workflows.

Two notable species from the Malvaceae family, Gossypium arboreum (tree cotton) and Thespesia populnea (Portia tree), are known to produce this compound and related compounds. While comprehensive genomic data is readily available for Gossypium arboreum, a sequenced genome for Thespesia populnea is not publicly available, limiting direct whole-genome comparisons. However, their close phylogenetic relationship within the Malvaceae family allows for informed inferences. Another known producer is Heterotheca inuloides (Mexican arnica); however, genomic resources for this species are currently scarce, precluding its inclusion in this detailed comparative guide.

Genomic Data Summary

The following table summarizes the available quantitative genomic data for Gossypium arboreum. This data serves as a foundational reference for comparative studies within the Malvaceae family and for identifying gene families potentially involved in specialized metabolite production.

FeatureGossypium arboreumThespesia populnea
Genome Size ~1,694 Mb[1]Data not available
Chromosome Number 2n = 26[1][2]Data not available
Protein-Coding Genes 41,330[1][2]Data not available
Data Source NCBI: PRJNA203683[3], CottonGVD[4]-

Experimental Protocols

The following sections detail the standard methodologies employed in the comparative genomics of plants.

Genome Sequencing and Assembly

High-quality genome sequencing and assembly are fundamental for comparative genomics. Modern approaches typically utilize a combination of long-read and short-read sequencing technologies to achieve chromosome-level assemblies.

  • DNA Extraction: High molecular weight DNA is extracted from young, healthy leaf tissue using established protocols such as the CTAB method.

  • Long-Read Sequencing: Technologies like PacBio HiFi or Oxford Nanopore are used to generate long reads (10-25 kb), which are crucial for resolving repetitive regions and generating contiguous assemblies.[5][6]

  • Short-Read Sequencing: Illumina sequencing provides highly accurate short reads that are used to polish the long-read assembly, correcting for sequencing errors.

  • Scaffolding: To order and orient the assembled contigs into chromosome-level scaffolds, techniques such as Hi-C chromatin conformation capture are employed.[7] This method provides long-range linkage information.

  • Assembly Software: A variety of software can be used for assembly, such as Canu or FALCON for long-read assembly, and Pilon for polishing with short reads.

Genome Annotation

Genome annotation involves identifying the location of genes and other functional elements within the genome.

  • Repeat Masking: Repetitive elements, which constitute a large portion of plant genomes, are first identified and masked using software like RepeatMasker.

  • Gene Prediction: A combination of ab initio gene prediction (e.g., using AUGUSTUS or FGENESH), homology-based prediction (aligning known protein sequences from related species), and transcriptome-based evidence (using RNA-seq data) is used to predict protein-coding genes.[1]

Comparative Gene Family Analysis

This analysis identifies orthologous and paralogous gene families, revealing patterns of gene family expansion and contraction.

  • Orthogroup Inference: Proteins from the species being compared are clustered into orthogroups (sets of genes descended from a single gene in the last common ancestor) using software like OrthoFinder.

  • Gene Family Expansion and Contraction: The size of gene families across the different species is compared to identify families that have significantly expanded or contracted in a particular lineage. This can be analyzed using software like CAFE.

  • Synteny and Collinearity Analysis: The conservation of gene order (synteny) between genomes is analyzed to identify large-scale evolutionary events such as whole-genome duplications and chromosomal rearrangements. Tools like MCScanX are used for this purpose.[8]

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the comparative genomics of this compound producing plants.

G cluster_0 Mevalonate (MVA) Pathway (Cytosol) cluster_1 Sesquiterpenoid Biosynthesis Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP IPP IPP Mevalonate-5-PP->IPP DMAPP DMAPP IPP->DMAPP Isomerase Farnesyl Diphosphate (FPP) Farnesyl Diphosphate (FPP) IPP->Farnesyl Diphosphate (FPP) FPPS DMAPP->Farnesyl Diphosphate (FPP) FPPS Cadalene Precursor Cadalene Precursor Farnesyl Diphosphate (FPP)->Cadalene Precursor Sesquiterpene Synthase (TPS) This compound This compound Cadalene Precursor->this compound Cytochrome P450

Caption: Hypothetical biosynthetic pathway of this compound in plants.

G cluster_species Input Genomes cluster_analysis Comparative Genomics Workflow G. arboreum Genome G. arboreum Genome Protein Sequences Protein Sequences G. arboreum Genome->Protein Sequences Orthogroup Inference (OrthoFinder) Orthogroup Inference (OrthoFinder) Protein Sequences->Orthogroup Inference (OrthoFinder) T. populnea (or related Malvaceae) Transcriptome/Genome T. populnea (or related Malvaceae) Transcriptome/Genome T. populnea (or related Malvaceae) Transcriptome/Genome->Protein Sequences Gene Family Evolution (CAFE) Gene Family Evolution (CAFE) Orthogroup Inference (OrthoFinder)->Gene Family Evolution (CAFE) Synteny Analysis (MCScanX) Synteny Analysis (MCScanX) Orthogroup Inference (OrthoFinder)->Synteny Analysis (MCScanX) Identification of Expanded/Contracted Gene Families Identification of Expanded/Contracted Gene Families Gene Family Evolution (CAFE)->Identification of Expanded/Contracted Gene Families Functional Annotation (KEGG, GO) Functional Annotation (KEGG, GO) Identification of Expanded/Contracted Gene Families->Functional Annotation (KEGG, GO) Whole Genome Duplication Events Whole Genome Duplication Events Synteny Analysis (MCScanX)->Whole Genome Duplication Events Candidate Gene Identification (e.g., TPS, P450s) Candidate Gene Identification (e.g., TPS, P450s) Functional Annotation (KEGG, GO)->Candidate Gene Identification (e.g., TPS, P450s)

Caption: Experimental workflow for comparative genomic analysis.

References

Safety Operating Guide

Navigating the Disposal of 7-Hydroxycadalene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling

When handling 7-Hydroxycadalene, it is crucial to assume the compound may possess hazardous properties in the absence of a specific Safety Data Sheet (SDS). Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles to prevent eye contact.[1][2]

  • Lab Coat: A lab coat should be worn to protect from skin contact.[2]

In the event of accidental exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[3] If irritation persists, seek medical attention.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

  • Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[1]

Step-by-Step Disposal Procedure

The disposal of this compound should follow the principles of hazardous waste management.[4] Never dispose of this chemical down the drain or in regular trash.[4][5]

  • Waste Identification and Classification: Treat this compound as a hazardous chemical waste.[4] Based on its chemical structure (a substituted naphthalene), it should be considered potentially toxic and harmful to aquatic life.

  • Containerization:

    • Use a designated, compatible, and properly sealed waste container.[6][7] Plastic containers are often preferred for chemical waste.[7]

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."[2][6]

    • Do not mix this compound with other waste streams unless their compatibility is known to avoid potentially violent reactions.[2][6]

  • Storage:

    • Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[6][7]

    • The SAA should be at or near the point of generation and inspected weekly for any leaks.[6]

    • Ensure the waste container is kept closed except when adding waste.[4][6]

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[2]

    • Provide them with accurate information about the waste, including the chemical name and quantity.

Quantitative Data Summary

While a full toxicological profile for this compound is not available, the following table summarizes its key chemical and physical properties obtained from public databases. This information is crucial for EHS professionals to determine the appropriate final disposal method.

PropertyValueSource
Molecular Formula C₁₅H₁₈OPubChem[8]
Molecular Weight 214.30 g/mol PubChem[8]
Physical Description Solid (presumed)General chemical knowledge
Solubility Insoluble in water (predicted)General chemical knowledge
XLogP3 4.7PubChem[8]

XLogP3 is a measure of hydrophobicity. A high value suggests a potential for bioaccumulation.

Experimental Protocol: Compatibility Test for Chemical Waste

In a scenario where mixing this compound waste with another waste stream is considered, a microscale compatibility test is mandatory to prevent dangerous reactions.[2] This should only be performed by trained personnel in a controlled environment.

Objective: To determine if this compound waste can be safely mixed with another chemical waste stream.

Materials:

  • Micro-scale glassware (e.g., small test tubes, vials)

  • Micropipettes

  • Fume hood

  • Appropriate PPE

  • Samples of the individual waste streams

Procedure:

  • In a fume hood, add a small, measured amount (e.g., 1 mL) of the first waste stream to a test tube.

  • Slowly add an equivalent amount of the second waste stream to the same test tube.

  • Carefully observe for any signs of a reaction, such as:

    • Temperature change (increase or decrease)

    • Color change

    • Formation of gas bubbles

    • Precipitate formation

  • If no reaction is observed after a few minutes, the wastes may be compatible for co-storage.

  • Document all observations meticulously.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound and other laboratory chemical waste.

Chemical_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_handling Waste Segregation & Storage cluster_disposal Final Disposal cluster_donots Prohibited Actions A Identify this compound for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use Labeled, Compatible Hazardous Waste Container B->C Handle in Fume Hood D Store in Designated Satellite Accumulation Area C->D E Keep Container Closed D->E F Container Full or Disposal Needed E->F G Contact Institutional EHS for Waste Pickup F->G H Provide Accurate Waste Information G->H I Professional Disposal by EHS H->I X Do NOT Pour Down Drain Y Do NOT Dispose in Regular Trash Z Do NOT Mix with Incompatible Waste

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 7-Hydroxycadalene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling compounds with limited safety data like 7-Hydroxycadalene. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Compound Information:

  • Name: this compound

  • Type: Aromatic Sesquiterpenoid

  • Molecular Formula: C₁₅H₁₈O[1]

  • Toxicity: The toxicological properties of this compound have not been thoroughly investigated. However, studies on other cadinene sesquiterpenes have shown potential for hepatotoxicity at high doses in animal models.[2][3] Therefore, it is prudent to handle this compound with a high degree of caution.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryMinimum RequirementRecommended for High-Risk Operations*
Eye and Face Tightly fitting safety goggles.[4]A full-face shield worn over safety goggles, especially when there is a risk of splashing or aerosol generation.[5][6]
Hand Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination.[4][5]Double gloving with compatible chemical-resistant gloves.
Body A laboratory coat with long sleeves.[5]A chemical-resistant apron or coveralls over the lab coat.
Footwear Closed-toe shoes that cover the entire foot.[5]Chemical-resistant shoe covers or boots.
Respiratory Work in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors or mists.[4]A NIOSH-approved respirator with appropriate cartridges for organic vapors if work cannot be conducted in a fume hood or if aerosolization is likely.[6][7]

*High-risk operations include handling large quantities, heating the compound, or procedures with a high likelihood of aerosol generation.

Operational Plan: A Step-by-Step Guide for Safe Handling

Following a standardized workflow is crucial for minimizing risks. The diagram below illustrates the key steps for safely handling this compound in a laboratory setting.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review SDS Review Safety Information (SDS for similar compounds) Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Hood Prepare Chemical Fume Hood Don PPE->Prepare Hood Weighing Weighing Prepare Hood->Weighing Proceed to handling Dissolving Dissolving/Diluting Weighing->Dissolving Reaction Performing Reaction Dissolving->Reaction Decontamination Decontaminate Glassware and Surfaces Reaction->Decontamination Post-experiment Waste Segregation Segregate Waste Decontamination->Waste Segregation Waste Disposal Dispose of Waste Waste Segregation->Waste Disposal Doff PPE Doff PPE Waste Disposal->Doff PPE

A step-by-step workflow for the safe handling of this compound.

Experimental Protocols:

  • Preparation:

    • Thoroughly review the safety data sheets (SDS) for similar aromatic sesquiterpenoids to understand potential hazards.

    • Don the appropriate personal protective equipment as outlined in the table above.

    • Ensure a certified chemical fume hood is operational and the work area is clean and uncluttered.

  • Handling:

    • Weighing: Conduct all weighing operations within the chemical fume hood to contain any airborne particles. Use a disposable weighing paper or boat.

    • Dissolving/Diluting: Add the solvent to the weighed this compound slowly to avoid splashing. If the process is exothermic, ensure the container is appropriately cooled.

    • Performing the Reaction: Keep the reaction vessel within the fume hood at all times. Use appropriate clamps and supports to secure all apparatus.

  • Cleanup and Disposal:

    • Decontamination: Decontaminate all glassware and surfaces that have come into contact with this compound. A suitable organic solvent rinse, followed by soap and water, is generally effective. The solvent rinse should be collected as hazardous waste.

    • Waste Segregation: Segregate waste into clearly labeled containers for solid and liquid chemical waste.[8]

    • Disposal: Dispose of all waste in accordance with institutional and local regulations for hazardous chemical waste.[9] Do not pour any waste containing this compound down the drain.[4]

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.

Disposal Plan

Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled hazardous waste container. This includes unused compounds, contaminated weighing papers, and disposable PPE.
Liquid Waste Collect all liquid waste, including reaction mixtures and solvent rinses, in a sealed, labeled hazardous waste container. Do not mix with incompatible waste streams.[8]
Contaminated Glassware Triple-rinse with a suitable organic solvent. The rinsate must be collected as hazardous liquid waste.[10] After triple-rinsing, the glassware can typically be washed and reused or disposed of as laboratory glass waste.
Spills For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[4] For larger spills, evacuate the area and follow institutional emergency procedures.

The following diagram illustrates the decision-making process for waste segregation.

G Logical Diagram for Waste Segregation Waste Waste Is it contaminated with this compound? Is it contaminated with this compound? Waste->Is it contaminated with this compound? Solid Waste Solid Waste Is it contaminated with this compound?->Solid Waste Yes Regular Trash Regular Trash Is it contaminated with this compound?->Regular Trash No Liquid Waste Liquid Waste Solid Waste->Liquid Waste No Hazardous Solid Waste Hazardous Solid Waste Solid Waste->Hazardous Solid Waste Yes Sharps Sharps Liquid Waste->Sharps No Hazardous Liquid Waste Hazardous Liquid Waste Liquid Waste->Hazardous Liquid Waste Yes Sharps Container Sharps Container Sharps->Sharps Container Yes Sharps->Regular Trash No Drain Disposal Drain Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxycadalene
Reactant of Route 2
Reactant of Route 2
7-Hydroxycadalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.